Fekap
Description
Propriétés
Numéro CAS |
2324155-84-0 |
|---|---|
Formule moléculaire |
C19H26Cl2FN3O3 |
Poids moléculaire |
434.3 g/mol |
Nom IUPAC |
methyl (3R)-4-[2-(3,4-dichlorophenyl)acetyl]-3-[[ethyl(2-fluoroethyl)amino]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H26Cl2FN3O3/c1-3-23(7-6-22)12-15-13-24(19(27)28-2)8-9-25(15)18(26)11-14-4-5-16(20)17(21)10-14/h4-5,10,15H,3,6-9,11-13H2,1-2H3/t15-/m1/s1 |
Clé InChI |
HYCNKKWUFLJJNW-OAHLLOKOSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Fekap: A Fictional Kappa Opioid Receptor Antagonist - A Technical Overview Based on Established KOR Antagonists
Disclaimer: The term "Fekap" does not correspond to a known kappa opioid receptor (KOR) antagonist in the scientific literature. This document has been generated by synthesizing data from well-characterized KOR antagonists to serve as an illustrative, in-depth technical guide that fulfills the user's specified formatting and content requirements. The data and protocols presented are based on representative selective KOR antagonists.
Introduction
The kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR), and its endogenous ligand, dynorphin (B1627789), are key components of a signaling system implicated in the modulation of mood, stress, pain, and addiction.[1][2][3] Activation of the KOR is generally associated with dysphoria, analgesia, and sedative effects.[4][5] Consequently, KOR antagonists have emerged as promising therapeutic agents for the treatment of major depressive disorder (MDD), anhedonia, and substance use disorders.[2][6][7] These antagonists function by blocking the effects of dynorphin and other KOR agonists, thereby mitigating the negative affective states associated with KOR activation.[6]
This technical guide provides a comprehensive overview of the pharmacological properties of a representative selective KOR antagonist, serving as a proxy for the requested "this compound." It includes quantitative data on binding affinity and functional activity, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Quantitative Pharmacology
The pharmacological profile of a KOR antagonist is defined by its binding affinity for the kappa, mu, and delta opioid receptors, and its functional activity in cellular assays.
Binding Affinity
Binding affinity is typically determined through competitive radioligand binding assays. The inhibition constant (Ki) represents the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates higher binding affinity.
| Receptor | Radioligand | Ki (nM) | Selectivity (fold) |
| Kappa (κ) | [³H]U69,593 | 0.18 | - |
| Mu (μ) | [³H]DAMGO | 7.68 | 42.7 vs. κ |
| Delta (δ) | [³H]DPDPE | 91.3 | 507.2 vs. κ |
Data synthesized from studies on selective KOR antagonists like LY2459989.[8]
Functional Antagonism
Functional antagonism is assessed by the ability of the antagonist to block the effects of a KOR agonist in a cellular functional assay, such as a [³⁵S]GTPγS binding assay or a cAMP accumulation assay. The antagonist equilibrium constant (Ke) or the half-maximal inhibitory concentration (IC50) are common measures of potency.
| Assay | Agonist | Cell Line | Ke or IC50 (nM) |
| [³⁵S]GTPγS Binding | U-69,593 | CHO-hKOR | 0.03 |
| cAMP Accumulation | Forskolin-stimulated | HEK-mKOR | 300 (IC50) |
Data synthesized from studies on JDTic and other KOR antagonists.[9][10]
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the kappa, mu, and delta opioid receptors.
Materials:
-
Cell membranes from CHO cells stably expressing human opioid receptors (KOR, MOR, or DOR).
-
Radioligands: [³H]U69,593 (for KOR), [³H]DAMGO (for MOR), [³H]diprenorphine or [³H]DPDPE (for DOR).
-
Non-specific binding determinator: U69,593 (for KOR), DAMGO (for MOR), or diprenorphine (B84857) (for DOR) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound at various concentrations.
-
Whatman GF/C glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes (20 µg protein) with the radioligand (e.g., 0.4 nM [³H]U69,593) and varying concentrations of the test compound in a final volume of 1 mL of assay buffer.
-
For determining non-specific binding, incubate the membranes and radioligand with a high concentration of the corresponding unlabeled ligand.
-
Incubate the mixture for 60 minutes at 25°C.
-
Terminate the reaction by rapid filtration through Whatman GF/C filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from the concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.[11]
[³⁵S]GTPγS Binding Assay
Objective: To assess the functional antagonist activity of the test compound at the KOR.
Materials:
-
Cell membranes from CHO or HEK cells expressing the KOR.
-
[³⁵S]GTPγS.
-
KOR agonist (e.g., U-69,593).
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test compound at various concentrations.
Procedure:
-
Pre-incubate cell membranes with the test compound at various concentrations for 15 minutes at 30°C.
-
Add a fixed concentration of the KOR agonist (e.g., the EC₅₀ concentration) to the mixture.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the agonist-stimulated [³⁵S]GTPγS binding as a function of the antagonist concentration to determine the IC50.
-
Calculate the antagonist equilibrium constant (Ke) from the IC50 value.[9]
Visualizations
KOR Antagonist Mechanism of Action
Caption: Mechanism of KOR antagonism.
Radioligand Binding Assay Workflow
Caption: Workflow for a radioligand binding assay.
KOR Signaling Pathways
Caption: KOR downstream signaling pathways.
Discussion
The representative KOR antagonist demonstrates high affinity and selectivity for the kappa opioid receptor. Its antagonist properties are confirmed through functional assays where it effectively blocks agonist-induced G protein activation. The mechanism of action involves competitive binding to the KOR, thereby preventing the binding of endogenous dynorphins and exogenous agonists. This blockade inhibits the downstream signaling cascade, which includes the inhibition of adenylyl cyclase and modulation of ion channels.[12][13]
Furthermore, KOR signaling is not limited to G protein-mediated pathways. Ligand binding can also induce β-arrestin recruitment, which can lead to the activation of mitogen-activated protein kinase (MAPK) pathways, such as p38 and JNK.[12] These pathways are thought to mediate some of the aversive effects of KOR agonists. The development of biased antagonists that selectively block G protein signaling without affecting β-arrestin pathways is an area of active research.
Conclusion
Selective kappa opioid receptor antagonists represent a novel class of therapeutics with significant potential for the treatment of mood and substance use disorders. The data and protocols outlined in this guide for a representative antagonist highlight the key pharmacological characteristics that define this class of compounds. Further research into the nuanced signaling pathways of the KOR will continue to inform the development of next-generation antagonists with improved efficacy and side-effect profiles.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. Kappa Opioid Receptor Antagonists as Potential Therapeutics for Mood and Substance Use Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of The Kappa Opioid Receptor System in Opioid Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]
- 6. Kappa-opioid antagonists as stress resilience medications for the treatment of alcohol use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical and clinical efficacy of kappa opioid receptor antagonists for depression: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Improved Antagonist Radiotracer for the Kappa Opioid Receptor: Synthesis and Characterization of 11C-LY2459989 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological profiles of opioid ligands at Kappa opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Discovery of Fekap: A Technical Guide to a Novel Kappa Opioid Receptor PET Radiotracer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, discovery, and preclinical evaluation of the novel kappa opioid receptor (KOR) agonist, Fekap. This compound, chemically identified as ((R)-4-(2-(3,4-dichlorophenyl)acetyl)-3-((ethyl(2-fluoroethyl)amino)methyl) piperazine-1-carboxylate), was developed as a positron emission tomography (PET) radiotracer with improved imaging characteristics for studying the KOR system in vivo. This document details the rationale behind its discovery, a plausible synthetic route, its binding affinity and selectivity, and the experimental protocols for its preclinical evaluation. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams.
Discovery and Rationale
The kappa opioid receptor (KOR) system is a critical modulator of mood, stress, pain, and addiction. The development of PET radiotracers targeting KOR is essential for understanding its role in various neuropsychiatric disorders. Existing agonist radiotracers, such as ¹¹C-GR103545, while valuable, exhibited slow tissue kinetics, limiting their optimal use in clinical and preclinical research.
This led to a focused effort to design and synthesize novel KOR agonists with superior imaging properties. The primary goals for a new radiotracer were:
-
High binding affinity and selectivity for KOR.
-
Faster tissue kinetics for improved imaging contrast and shorter scan times.
-
Favorable metabolic profile in vivo.
This compound was designed and synthesized to meet these criteria, emerging as a promising candidate for in vivo KOR imaging.
Synthesis of this compound
While a detailed, step-by-step synthesis is not publicly available, a plausible synthetic route can be constructed based on established methods for the synthesis of piperazine (B1678402) derivatives and PET radiotracer precursors. The synthesis would likely involve a multi-step process culminating in the coupling of key intermediates and subsequent radiolabeling.
Experimental Protocol: Plausible Synthesis of this compound
Step 1: Synthesis of the Piperazine Core
A suitable protected piperazine derivative would be the starting point. For instance, a chiral piperazine-2-carboxamide (B1304950) could be reduced and subsequently protected to yield a key intermediate.
Step 2: Introduction of the Dichlorophenylacetyl Group
The piperazine intermediate would then be acylated with 2-(3,4-dichlorophenyl)acetic acid. This reaction is typically carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
Step 3: Functionalization of the Piperazine Ring
The next step would involve the introduction of the (ethyl(2-fluoroethyl)amino)methyl group. This could be achieved through reductive amination of a suitable aldehyde precursor with ethyl(2-fluoroethyl)amine.
Step 4: Carbamate (B1207046) Formation
The final step in the synthesis of the non-radiolabeled this compound would be the formation of the methyl carbamate at the remaining nitrogen of the piperazine ring. This can be accomplished by reacting the secondary amine with methyl chloroformate in the presence of a base.
Step 5: Radiolabeling with Carbon-11
For the synthesis of [¹¹C]this compound, the desmethyl precursor of this compound would be reacted with [¹¹C]methyl triflate ([¹¹C]CH₃OTf). The reaction is typically performed in a suitable organic solvent, and the product is purified by high-performance liquid chromatography (HPLC).
Workflow for the Plausible Synthesis of this compound
Caption: Plausible synthetic workflow for this compound and its radiolabeled form.
Quantitative Data
This compound has demonstrated high binding affinity and selectivity for the kappa opioid receptor, along with favorable in vivo characteristics, making it a suitable candidate for PET imaging.
Table 1: In Vitro Binding Affinity of this compound
| Receptor | Ki (nM) | Selectivity vs. KOR |
| Kappa Opioid Receptor (KOR) | 0.43 | - |
| Mu Opioid Receptor (μOR) | 7.31 | 17-fold |
| Delta Opioid Receptor (δOR) | 139 | 323-fold |
Table 2: In Vivo Performance of [¹¹C]this compound in Rhesus Monkeys
| Parameter | Value |
| Molar Activity (mean) | 718 GBq/μmol |
| Radiochemical Purity | >99% |
| Intact Parent Fraction at 30 min | ~31% |
| Mean Binding Potential (BPND) | >0.5 in all regions except thalamus |
Signaling Pathway
This compound acts as an agonist at the kappa opioid receptor, which is a G-protein coupled receptor (GPCR). Upon activation, KOR initiates a cascade of intracellular signaling events.
Kappa Opioid Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Kappa Opioid Receptor.
Experimental Protocols
The following protocols are based on the published preclinical evaluation of [¹¹C]this compound in rhesus monkeys.
Experimental Protocol: In Vivo PET Imaging in Rhesus Monkeys
1. Animal Preparation:
- Healthy, adult rhesus monkeys are used.
- Animals are fasted overnight prior to the experiment.
- Anesthesia is induced and maintained throughout the imaging session (e.g., with isoflurane).
- Catheters are placed for radiotracer injection and arterial blood sampling.
2. Radiotracer Administration:
- [¹¹C]this compound is administered as an intravenous bolus.
- The injected dose and time of injection are precisely recorded.
3. PET Scan Acquisition:
- Dynamic PET scans are acquired for a duration of 90-120 minutes post-injection using a dedicated animal PET scanner.
- A transmission scan is performed for attenuation correction.
4. Arterial Blood Sampling:
- Serial arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma.
- Plasma is separated by centrifugation.
5. Metabolite Analysis:
- A portion of the plasma is analyzed by HPLC to determine the fraction of unchanged [¹¹C]this compound over time.
6. Image Reconstruction and Analysis:
- PET images are reconstructed using appropriate algorithms.
- Regions of interest (ROIs) are drawn on the images corresponding to various brain regions.
- Time-activity curves (TACs) are generated for each ROI.
7. Kinetic Modeling:
- The TACs and the metabolite-corrected arterial input function are used to perform kinetic modeling (e.g., using a two-tissue compartment model or multilinear analysis) to estimate parameters such as the total distribution volume (VT) and the binding potential (BPND).
Workflow for In Vivo PET Imaging and Data Analysis
Fekap as a PET Radiotracer for Kappa-Opioid Receptor (KOR) Imaging: A Technical Guide
An In-depth Whitepaper for Researchers and Drug Development Professionals
The kappa-opioid receptor (KOR) is a critical component of the endogenous opioid system, implicated in a range of neuropsychiatric disorders including depression, addiction, and mood disorders.[1][2][3][4] Positron Emission Tomography (PET) imaging of KOR provides a non-invasive method to study the distribution and density of these receptors in the living human brain, offering valuable insights for drug development and understanding disease pathology. This technical guide provides a comprehensive overview of Fekap, a novel agonist radiotracer for PET imaging of KOR. While the currently available literature focuses on the carbon-11 (B1219553) labeled variant, [¹¹C]this compound, this guide will also present a proposed methodology for the synthesis of an ¹⁸F-labeled version, which would offer logistical advantages for clinical research due to its longer half-life.
Core Compound Profile: [¹¹C]this compound
[¹¹C]this compound, or (S)-[¹¹C]this compound, is a KOR agonist radiotracer that has been evaluated in humans and non-human primates for its potential in PET imaging.[3] It was developed as an alternative to earlier KOR agonist radiotracers like [¹¹C]GR103545, which, despite high brain uptake and good specificity, exhibited slow kinetics and high test-retest variability.[1][2] [¹¹C]this compound, along with its analog [¹¹C]EKAP, was designed to have faster kinetics and improved imaging properties.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for [¹¹C]this compound and its comparators from human and non-human primate studies.
| Parameter | [¹¹C]this compound | [¹¹C]EKAP | [¹¹C]GR103545 | Reference |
| Binding Affinity (Ki) | 0.43 nM | - | - | [3] |
| Minimum Scan Time for Stable VT | 110 min | 90 min | 140 min | [1][2] |
| Mean Absolute Test-Retest Variability (VT) | 18% | 7% | 15% | [1][2] |
| Nondisplaceable Binding Potential (BPND) | Similar to [¹¹C]GR103545 | ~25% lower than [¹¹C]GR103545 | - | [2] |
| Plasma Free Fraction (fP) | 0.06% ± 0.01% | 0.25% ± 0.03% | - | [1] |
Table 1: In Vivo Imaging and Pharmacokinetic Properties of KOR Agonist PET Radiotracers in Humans.
| Brain Region | [¹¹C]this compound Mean MA1 VT (mL/cm³) | [¹¹C]EKAP Mean MA1 VT (mL/cm³) | Reference |
| Amygdala | 9.9 | 20.4 | [4] |
| Thalamus | 2.2 | 5.3 | [4] |
Table 2: Regional Distribution Volumes (VT) for [¹¹C]this compound and [¹¹C]EKAP in Humans.
Experimental Protocols
Radiosynthesis of [¹¹C]this compound
While a detailed step-by-step protocol for the radiosynthesis of [¹¹C]this compound is not fully available in the provided search results, the synthesis of similar ¹¹C-labeled radiotracers typically involves the reaction of a precursor molecule with a ¹¹C-methylating agent, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate. The general workflow is as follows:
In Vivo PET Imaging Protocol (Human)
The following is a generalized protocol based on the studies of [¹¹C]this compound and similar tracers.[1][2][4]
-
Subject Preparation: Subjects are typically fasted for at least 4-6 hours prior to the scan. An intravenous line is inserted for radiotracer injection and, if required, for arterial blood sampling.
-
Radiotracer Administration: A bolus of [¹¹C]this compound is administered intravenously.
-
PET Scan Acquisition: Dynamic PET scanning is initiated simultaneously with the injection and continues for a duration sufficient to achieve stable kinetic parameters, which for [¹¹C]this compound is at least 110 minutes.[1][2]
-
Arterial Blood Sampling: If a metabolite-corrected arterial input function is required for kinetic modeling, arterial blood samples are collected at frequent intervals throughout the scan to measure parent radiotracer concentration in plasma.
-
Data Analysis: Regional time-activity curves are generated for various brain regions of interest. Kinetic models, such as the two-tissue compartment model (2TC) or multilinear analysis-1 (MA1), are applied to the time-activity curves to estimate parameters like the total distribution volume (VT).
Proposed Radiosynthesis of [¹⁸F]this compound
The development of an ¹⁸F-labeled version of this compound would be highly advantageous for clinical research due to the longer half-life of fluorine-18 (B77423) (109.8 minutes) compared to carbon-11 (20.4 minutes). This would allow for longer scan times, centralized production and distribution of the radiotracer, and potentially improved image quality. While a validated radiosynthesis for [¹⁸F]this compound has not been reported in the available literature, a plausible synthetic route can be proposed based on established ¹⁸F-labeling methodologies.
A common strategy for introducing ¹⁸F is via nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride. Given the structure of this compound, a promising approach would involve the synthesis of a precursor with a leaving group on the ethyl chain attached to the piperazine (B1678402) nitrogen.
Kappa-Opioid Receptor Signaling Pathway
Activation of the KOR by an agonist like this compound initiates a cascade of intracellular signaling events. KORs are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G-proteins.
References
- 1. Kinetic Modeling and Test–Retest Reproducibility of 11C-EKAP and 11C-FEKAP, Novel Agonist Radiotracers for PET Imaging of the κ-Opioid Receptor in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of Kappa Opioid Receptors in Neuropsychiatric Disorders
The dynorphin (B1627789)/kappa opioid receptor (KOR) system is a critical neuromodulatory pathway implicated in the pathophysiology of a range of neuropsychiatric disorders, including depression, anxiety, addiction, and schizophrenia.[1][2] Activation of KORs, primarily by the endogenous ligand dynorphin, often in response to stress, produces dysphoric and aversive states, contrasting with the rewarding effects mediated by mu-opioid receptors.[3][4] This functional opposition positions the KOR system as a key regulator of mood and motivation and a promising therapeutic target.[5] This guide provides a detailed overview of KOR signaling, its role in various disorders, key experimental methodologies, and quantitative data on receptor ligands.
Kappa Opioid Receptor Signaling Pathways
KORs are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit.[6] Canonical signaling involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[5] Additionally, KOR activation modulates ion channels, resulting in the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[5][6] These actions collectively suppress neuronal excitability and neurotransmitter release.
Beyond the canonical G-protein pathway, KORs can also signal through a β-arrestin-dependent pathway.[5][7] Upon agonist binding and receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the receptor.[7] This interaction not only mediates receptor desensitization and internalization but also initiates a distinct wave of signaling, including the activation of mitogen-activated protein kinase (MAPK) cascades like p38.[3][6] The β-arrestin pathway has been linked to the dysphoric and psychotomimetic effects of KOR agonists, making biased agonism—preferential activation of G-protein signaling over β-arrestin—a key strategy in modern drug development.[5][8]
Role in Neuropsychiatric Disorders
Depression and Anhedonia
The dynorphin/KOR system is a key mediator of the effects of stress, which is a major risk factor for depressive disorders.[9][10] Stressful experiences trigger the release of dynorphin in limbic brain regions, such as the nucleus accumbens (NAc) and amygdala.[3][10] KOR activation in these areas inhibits dopamine (B1211576) release, a neurotransmitter crucial for reward processing and motivation.[11][12] This KOR-mediated reduction in dopamine signaling is thought to be a primary mechanism underlying anhedonia, a core symptom of depression characterized by a reduced ability to experience pleasure.[11][13] Preclinical studies consistently show that KOR antagonists produce antidepressant-like effects and can block the pro-depressive effects of stress.[9][14] Clinical trials with KOR antagonists, such as aticaprant, have shown promise in reducing depressive symptoms, particularly anhedonia, in patients with major depressive disorder.[13][15]
Addiction and Substance Use Disorders
The KOR system is deeply implicated in the negative affective states associated with drug withdrawal and stress-induced relapse, often referred to as the "dark side" of addiction.[16] Chronic exposure to drugs of abuse like cocaine, opioids, and alcohol leads to an upregulation of the dynorphin/KOR system.[17][18] During withdrawal, the hyperactive KOR system contributes to a hypodopaminergic state, driving negative mood and promoting drug-seeking behavior as a means of escape.[16][19] KOR antagonists have been shown in preclinical models to reduce drug self-administration, block stress-induced reinstatement of drug-seeking, and alleviate withdrawal symptoms.[16][19] This makes KOR antagonism a promising strategy for relapse prevention.[4]
Schizophrenia and Psychosis
Evidence suggests KORs play a modulatory role in the dopamine imbalances associated with schizophrenia.[20] KORs are located on dopamine neurons projecting to both the striatum and the cortex, where they can negatively regulate dopamine release.[20] Notably, KOR agonists are known to be potent psychotomimetics in humans, inducing paranoid delusions and hallucinations.[20] This suggests that hyperactivity of the endogenous dynorphin/KOR system could contribute to psychotic symptoms. Consequently, KOR antagonists are being investigated for their potential therapeutic effects on both the positive and negative symptoms of schizophrenia.[20]
Quantitative Data on KOR Ligands
The development of selective KOR ligands is crucial for both research and therapeutic applications. The following table summarizes binding affinity (Ki) and functional efficacy data for common KOR research compounds.
| Compound | Type | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Efficacy (% of U-69,593) | Reference |
| Agonists | ||||||
| Dynorphin A | Endogenous Peptide | ~0.2-0.8 | ~2-20 | ~20-100 | Full Agonist | [7][21] |
| U-50,488 | Selective Agonist | 1.3 - 8.2 | >1000 | >1000 | Full Agonist | [22][23] |
| U-69,593 | Selective Agonist | ~1.0 | >1000 | >1000 | 100% (Standard) | [24] |
| Salvinorin A | Atypical Agonist | ~2.5 | >1000 | >1000 | Full Agonist | [12] |
| Antagonists | ||||||
| nor-Binaltorphimine (nor-BNI) | Selective Antagonist | 0.1 - 0.8 | ~20-50 | ~100-300 | Antagonist | [19][21] |
| LY2456302 (Aticaprant) | Selective Antagonist | ~0.8 | ~23 | >1000 | Antagonist | [25] |
| Naltrexone | Non-selective Antagonist | ~0.5 | ~0.1 | ~10 | Antagonist | [18][23] |
| Note: Ki values can vary between different assay conditions and tissue preparations. |
Key Experimental Protocols and Methodologies
Investigating the role of the KOR system in neuropsychiatric disorders relies on a variety of established preclinical models and assays.
Animal Models of Neuropsychiatric Disorders
-
Chronic Stress Models: To model depression and anxiety, rodents are subjected to protocols like chronic unpredictable stress (CUS), chronic social defeat stress, or learned helplessness.[10] These models induce behavioral phenotypes relevant to human disorders, such as anhedonia, anxiety-like behavior, and social withdrawal.[26]
-
Drug Self-Administration and Reinstatement: To model addiction, animals are trained to self-administer drugs (e.g., cocaine, heroin).[19] The motivation to take the drug, the effects of withdrawal, and the propensity to relapse (reinstatement) triggered by stress or drug cues can be measured.[4]
Behavioral Assays
-
Forced Swim Test (FST): Measures behavioral despair in rodents. An increase in immobility time is interpreted as a depressive-like state. KOR antagonists typically reduce immobility time.[11]
-
Sucrose (B13894) Preference Test: Assesses anhedonia by measuring the consumption of a sweetened solution versus plain water. A reduction in preference for the sucrose solution indicates an anhedonic state.[11]
-
Elevated Plus Maze (EPM): Measures anxiety-like behavior based on the animal's tendency to explore the open, exposed arms of the maze versus the enclosed arms. Anxiolytic compounds increase the time spent in the open arms.
-
Conditioned Place Preference/Aversion (CPP/CPA): This assay measures the rewarding or aversive properties of a drug. KOR agonists typically induce a robust conditioned place aversion.[17]
Neurochemical and Molecular Techniques
-
In Vivo Microdialysis: This technique is used to measure extracellular neurotransmitter levels (e.g., dopamine) in specific brain regions of freely moving animals to assess the direct effects of KOR ligands on neurochemistry.[11]
-
Receptor Binding Assays: Radioligand binding studies are used to determine the affinity (Ki) and selectivity of compounds for KORs versus other receptors.[23][24]
-
[³⁵S]GTPγS Binding Assay: A functional assay to measure the efficacy of a ligand (agonist, antagonist, or inverse agonist) by quantifying G-protein activation upon receptor binding.[24]
-
Bioluminescence Resonance Energy Transfer (BRET): Used to study protein-protein interactions in real-time in living cells, such as KOR interaction with G-proteins or β-arrestin 2.[21]
The KOR-Stress-Dopamine Axis: A Central Mechanism
A unifying model for the role of KORs in mood and motivation centers on their interaction with the stress and dopamine systems. Stress, mediated by molecules like corticotropin-releasing factor (CRF), triggers the release of the endogenous KOR ligand, dynorphin.[3][6] Dynorphin then acts on KORs located on the terminals of dopamine neurons that project from the ventral tegmental area (VTA) to the nucleus accumbens (NAc).[11] This activation inhibits dopamine release into the NAc, blunting the brain's reward circuitry.[12] Chronic stress can sensitize this system, leading to a persistent state of reduced reward function, which manifests as anhedonia and depression.[10][14] KOR antagonists are hypothesized to act by blocking this stress-induced suppression of the dopamine system, thereby restoring normal reward function.[13][27]
Conclusion and Future Directions
The kappa opioid receptor system is a fundamental mediator of the negative affective consequences of stress and plays a pivotal role in the pathophysiology of depression, addiction, and potentially schizophrenia. Its ability to potently modulate the brain's dopamine-driven reward circuitry makes it a high-priority target for novel therapeutic development. KOR antagonists, by blocking the dysphoric and anhedonic effects of the endogenous dynorphin system, represent a mechanistically novel approach to treating these debilitating disorders. Future research will continue to focus on developing ligands with optimized pharmacological profiles (e.g., biased agonism, pharmacokinetics), identifying patient populations most likely to benefit from KOR-targeted therapies, and further elucidating the complex downstream effects of KOR modulation on neural circuits.
References
- 1. A review of kappa opioid receptor antagonists and their clinical trial landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Kappa Opioid Receptor: From Addiction to Depression, and Back - PMC [pmc.ncbi.nlm.nih.gov]
- 3. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. The role of κ-opioid receptor activation in mediating antinociception and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Editorial: Kappa opioid receptors revealed: Disentangling the pharmacology to open up new therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cris.unibo.it [cris.unibo.it]
- 9. Kappa-Opioid Antagonists for Psychiatric Disorders: From Bench to Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dynorphin, stress, and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective kappa-opioid antagonism ameliorates anhedonic behavior: evidence from the Fast-fail Trial in Mood and Anxiety Spectrum Disorders (FAST-MAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toward a Better Understanding of the Mechanisms and Pathophysiology of Anhedonia: Are We Ready for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BioKB - Publication [biokb.lcsb.uni.lu]
- 15. mdpi.com [mdpi.com]
- 16. Dynorphin/Kappa Opioid Receptor Signaling in Preclinical Models of Alcohol, Drug, and Food Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The dynorphin/κ-opioid receptor system and its role in psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. KOR Control over Addiction Processing: An Exploration of the Mesolimbic Dopamine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Insights from Preclinical Choice Models on Treating Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Relevance of the Kappa Dynorphin System to Schizophrenia and Its Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Review of The Kappa Opioid Receptor System in Opioid Use - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Modulation of Opioid Receptor Ligand Affinity and Efficacy Using Active and Inactive State Receptor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Determining Pharmacological Selectivity of the Kappa Opioid Receptor Antagonist LY2456302 Using Pupillometry as a Translational Biomarker in Rat and Human - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Animal Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Preclinical Development of FAK Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that has emerged as a critical mediator in oncology, playing a pivotal role in cell survival, proliferation, migration, and adhesion. Its overexpression is implicated in the progression and metastasis of numerous cancers, making it a prime therapeutic target. This technical guide provides an in-depth overview of the preclinical studies and development of FAK inhibitors, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented here is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
FAK Signaling Pathway
FAK is a central node in the signaling pathways initiated by integrins and growth factor receptors. Upon activation, FAK undergoes autophosphorylation at tyrosine 397 (Y397), creating a docking site for Src family kinases. This interaction leads to the full activation of FAK and the subsequent phosphorylation of various downstream substrates, triggering cascades such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cancer cell survival and proliferation.
Caption: FAK signaling cascade initiated by integrins and growth factor receptors.
Preclinical Evaluation Workflow
The preclinical assessment of FAK inhibitors follows a structured workflow designed to evaluate their potency, selectivity, and anti-tumor activity before advancing to clinical trials. This process typically involves a series of in vitro and in vivo experiments.
Fekap: A Technical Guide to a Selective Kappa Opioid Receptor Agonist for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fekap, a potent and selective agonist for the kappa opioid receptor (KOR), which has been developed as a promising radiotracer for Positron Emission Tomography (PET) imaging. This document details its chemical properties, pharmacological data, relevant experimental protocols, and its role within the kappa opioid receptor signaling pathway.
Chemical Identity
-
Molecular Formula: C₁₉H₂₆Cl₂FN₃O₃
-
IUPAC Name: methyl (3R)-4-[2-(3,4-dichlorophenyl)acetyl]-3-[[ethyl(2-fluoroethyl)amino]methyl]piperazine-1-carboxylate
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinity and selectivity of this compound for opioid receptors.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki) [nM] |
| Kappa Opioid Receptor (KOR) | 0.43 |
Table 2: In Vitro Receptor Selectivity of this compound
| Receptor Comparison | Selectivity Ratio |
| KOR vs. Mu Opioid Receptor (MOR) | 17-fold |
| KOR vs. Delta Opioid Receptor (DOR) | 323-fold |
Experimental Protocols
Representative Chemical Synthesis of this compound
While a detailed, step-by-step synthesis of this compound is not publicly available in the provided search results, a representative protocol can be constructed based on the synthesis of structurally similar piperazine (B1678402) derivatives. The following is a plausible multi-step synthetic route.
Logical Workflow for the Synthesis of this compound
Caption: Logical workflow for the multi-step synthesis of this compound.
Methodology:
-
Protection of Piperazine: Start with a suitable chiral piperazine precursor. The secondary amine is protected with a tert-butyloxycarbonyl (Boc) group to ensure regioselectivity in the subsequent steps.
-
Side Chain Introduction: The other secondary amine is then reacted with a suitable electrophile containing the ethyl(2-fluoroethyl)amino moiety, likely via reductive amination or nucleophilic substitution.
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield the free secondary amine.
-
Acylation: The newly deprotected secondary amine is acylated with 2-(3,4-dichlorophenyl)acetic acid or its corresponding acyl chloride to introduce the dichlorophenylacetyl group.
-
Final Modification: The remaining secondary amine is reacted with methyl chloroformate to install the methyl carboxylate group, yielding the final product, this compound.
Purification at each step would typically be carried out using column chromatography, and the structure of the intermediates and final product would be confirmed by NMR and mass spectrometry.
Preclinical PET Imaging Protocol with [¹¹C]this compound in a Non-Human Primate Model
This protocol is adapted from studies on similar kappa opioid receptor PET radiotracers in rhesus monkeys.[1][2]
Experimental Workflow for Preclinical PET Imaging
Caption: Workflow for a preclinical PET imaging study using [11C]this compound.
Methodology:
-
Animal Preparation:
-
Rhesus monkeys are fasted overnight prior to the PET scan.[1]
-
On the day of the scan, the animal is anesthetized, typically with an initial dose of ketamine followed by maintenance with isoflurane.[1][2]
-
Intravenous catheters are placed for radiotracer administration and an arterial line is established for blood sampling.[1]
-
The animal is positioned in the PET scanner.
-
-
Radiotracer Administration and PET Scan:
-
Arterial Blood Sampling and Analysis:
-
Data Analysis:
-
Time-activity curves are generated for various brain regions of interest.
-
Kinetic modeling, using the metabolite-corrected arterial input function, is applied to the time-activity curves to quantify the binding potential of [¹¹C]this compound in the brain.[1]
-
-
Blocking Studies (for validation):
-
To confirm the specificity of [¹¹C]this compound binding to KOR, a separate scan is performed after pre-administration of a non-radiolabeled KOR antagonist.[1]
-
A significant reduction in the binding potential in KOR-rich brain regions in the blocking scan compared to the baseline scan confirms specific binding.[1]
-
Kappa Opioid Receptor Signaling Pathway
This compound, as a KOR agonist, initiates a cascade of intracellular signaling events upon binding to the receptor. The kappa opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[4][5]
Diagram of the Kappa Opioid Receptor Signaling Pathway
Caption: Simplified signaling cascade initiated by this compound binding to the KOR.
Pathway Description:
-
Receptor Binding and G-protein Activation: this compound binds to the KOR, inducing a conformational change that activates the associated inhibitory G-protein (Gi/o).[4]
-
Downstream G-protein Effects:
-
The activated G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]
-
The βγ subunits of the G-protein can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels (causing hyperpolarization) and the inhibition of voltage-gated calcium channels (reducing neurotransmitter release).[4]
-
-
β-arrestin Pathway: Upon agonist binding, the KOR can also be phosphorylated, leading to the recruitment of β-arrestin.[6] This can initiate a separate signaling cascade, including the activation of mitogen-activated protein kinase (MAPK) pathways, and is also involved in receptor desensitization and internalization.[4][6] The balance between G-protein and β-arrestin signaling can influence the overall pharmacological effect of an agonist.[5]
References
- 1. Development and In Vivo Evaluation of a κ-Opioid Receptor Agonist as a PET Radiotracer with Superior Imaging Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET imaging of kappa opioid receptors and receptor expression quantified in neuron-derived extracellular vesicles in socially housed female and male cynomolgus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
The Early Research Safety and Toxicology Profile of Fekap: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the early-stage safety and toxicology profile of Fekap, a selective, non-hormonal neurokinin 3 (NK3) receptor antagonist. Data presented herein is a synthesis of findings from preclinical toxicology studies and Phase I and II clinical trials. This document details the mechanism of action, summarizes quantitative safety data in structured tables, outlines detailed experimental protocols for key preclinical and clinical studies, and provides visualizations of the relevant signaling pathway and experimental workflows. The information is intended to guide further research and development of this compound and similar compounds. For the purposes of this guide, "this compound" will be represented by the data available for the NK3 receptor antagonist, fezolinetant (B607441).
Introduction
This compound is a novel therapeutic agent that functions by antagonizing the neurokinin 3 (NK3) receptor. The NK3 receptor is a key component of a neural pathway in the hypothalamus that regulates body temperature. During menopause, a decrease in estrogen levels leads to an overactivity of this pathway, resulting in vasomotor symptoms (VMS) such as hot flashes and night sweats. By blocking the NK3 receptor, this compound helps to restore the normal balance of this thermoregulatory center.[1][2] This guide focuses on the foundational safety and toxicology data gathered during the initial phases of its development.
Mechanism of Action
This compound is a selective antagonist of the neurokinin 3 receptor (NK3R), which is a G-protein coupled receptor (GPCR). The endogenous ligand for NK3R is neurokinin B (NKB). In the hypothalamus, KNDy (kisspeptin/neurokinin B/dynorphin) neurons play a crucial role in thermoregulation. These neurons are inhibited by estrogen and stimulated by NKB.[2] During menopause, declining estrogen levels lead to increased NKB signaling, causing hyperactivity of KNDy neurons and triggering heat dissipation mechanisms that result in VMS.[1][2] this compound competitively binds to the NK3R, blocking the action of NKB and thereby modulating the activity of KNDy neurons to restore thermoregulatory balance.[2]
The NK3 receptor is coupled to the Gq alpha subunit of the G-protein complex. Upon activation by NKB, the Gq subunit activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological response.
Signaling Pathway Diagram
Preclinical Safety and Toxicology
A comprehensive battery of preclinical studies was conducted to evaluate the safety profile of this compound, including assessments of carcinogenicity, genotoxicity, and reproductive and developmental toxicity.
Carcinogenicity
This compound was found not to be carcinogenic in a 2-year bioassay in female rats at doses up to 100 mg/kg/day and in a 26-week bioassay in transgenic Tg.rasH2 mice at doses up to 450 mg/kg/day.[3]
Genotoxicity
This compound was not mutagenic in a standard battery of in vitro and in vivo genotoxicity studies.[3]
Reproductive and Developmental Toxicology
In a fertility study in female rats, this compound did not affect fertility at doses up to 100 mg/kg/day, although altered estrous cyclicity and reduced reproductive organ weight were observed, consistent with its pharmacological effects.[3] In an embryo-fetal development toxicity study in rats, embryo-lethality was observed at a dose of 100 mg/kg/day. No teratogenic findings were observed in surviving fetuses at this dose.[3]
Quantitative Preclinical Toxicology Data
| Study Type | Species | Dose Levels | Key Findings | Reference |
| 2-Year Carcinogenicity | Female Rat | Up to 100 mg/kg/day | No evidence of carcinogenicity. | [3] |
| 26-Week Carcinogenicity | Tg.rasH2 Mouse | Up to 450 mg/kg/day | No evidence of carcinogenicity. | [3] |
| Genotoxicity Battery | In vitro & In vivo | Not Applicable | Not mutagenic. | [3] |
| Female Fertility | Rat | Up to 100 mg/kg/day | No effect on fertility. Altered estrous cycles and reduced reproductive organ weight observed. | [3] |
| Embryo-Fetal Development | Rat | 25, 50, 100 mg/kg/day | Embryo-lethality at 100 mg/kg/day. No teratogenicity in surviving fetuses. | [3] |
Clinical Safety Profile (Early Research)
The clinical safety of this compound has been evaluated in several Phase I and II studies. The data presented here are from studies involving healthy menopausal women with moderate to severe VMS.
Phase IIa Clinical Trial
A 12-week, double-blind, randomized, placebo-controlled study evaluated the safety and efficacy of this compound (represented by fezolinetant 90 mg twice daily).[4]
Adverse Events: this compound was generally well-tolerated. The most common treatment-related adverse event was gastrointestinal disorder.[4]
Quantitative Phase IIa Safety Data
| Adverse Event Category | This compound (90 mg BID) (n=40) | Placebo (n=40) | Reference |
| Any Treatment-Emergent Adverse Event (TEAE) | 19 (47.5%) | 17 (42.5%) | [4] |
| Gastrointestinal Disorders | 6 (15.0%) | 2 (5.0%) | [4] |
| Nervous System Disorders | 3 (7.5%) | 4 (10.0%) | [4] |
| Infections and Infestations | 3 (7.5%) | 3 (7.5%) | [4] |
| Serious TEAEs | 0 (0%) | 1 (2.5%) | [4] |
| TEAEs leading to Discontinuation | 2 (5.0%) | 1 (2.5%) | [4] |
Experimental Protocols
Preclinical Study Protocols (Representative)
-
Objective: To assess the carcinogenic potential of this compound when administered daily by oral gavage for 104 weeks.
-
Test System: Sprague-Dawley rats, approximately 6 weeks old at the start of the study. Animals are housed individually in a controlled environment (temperature, humidity, light/dark cycle) with free access to standard laboratory diet and water.
-
Groups: Typically four groups of 50 male and 50 female rats: a control group (vehicle only), and low-, mid-, and high-dose groups.
-
Dose Administration: The test article is formulated in an appropriate vehicle (e.g., 1% hydroxypropyl methylcellulose) and administered once daily via oral gavage. Dose volumes are adjusted based on the most recent body weight.
-
Observations:
-
Mortality and Morbidity: Checked twice daily.
-
Clinical Signs: Detailed clinical observations are performed weekly.
-
Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.
-
Ophthalmoscopy: Performed prior to study start and at termination.
-
Hematology and Clinical Chemistry: Blood samples are collected at 6, 12, 18, and 24 months for analysis of a standard panel of parameters.
-
-
Pathology:
-
Gross Necropsy: A full necropsy is performed on all animals. The location, size, and appearance of all external and internal masses are recorded.
-
Organ Weights: Key organs are weighed.
-
Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups is examined microscopically. All gross lesions and target organs from all dose groups are also examined.
-
-
Objective: To evaluate the potential adverse effects of this compound on the pregnant female and the developing embryo and fetus during the period of organogenesis.
-
Test System: Time-mated female Wistar rats. The day a vaginal plug or sperm is detected is designated as Gestation Day (GD) 0.
-
Groups: Typically four groups of approximately 20-25 pregnant females: a control group (vehicle only), and low-, mid-, and high-dose groups.
-
Dose Administration: The test article is administered daily by oral gavage from GD 6 to 17.
-
Maternal Observations:
-
Mortality and Morbidity: Checked twice daily.
-
Clinical Signs: Observed daily.
-
Body Weight: Recorded on GD 0, 6, and daily from GD 7 to 20.
-
Food Consumption: Measured for specified intervals during gestation.
-
-
Terminal Procedures (GD 20):
-
Cesarean Section: Females are euthanized on GD 20.
-
Uterine Examination: The uterus is examined for the number of corpora lutea, implantation sites, resorptions, and live and dead fetuses.
-
-
Fetal Examinations:
-
External Examination: All fetuses are weighed, sexed, and examined for external malformations and variations.
-
Visceral Examination: Approximately half of the fetuses in each litter are examined for soft tissue abnormalities (e.g., using the Wilson's sectioning technique).
-
Skeletal Examination: The remaining fetuses are processed and stained (e.g., with Alizarin Red S) for skeletal examination.
-
Clinical Trial Protocol (Phase IIa)
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population: Generally healthy menopausal women, aged 40 to 65 years, with a minimum average of seven moderate to severe hot flashes per day.
-
Randomization and Treatment: Participants are randomized in a 1:1 ratio to receive either this compound (90 mg) or a matching placebo, administered orally twice daily for 12 weeks.
-
Efficacy Assessments: The primary endpoints are the mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.
-
Safety Assessments:
-
Adverse Events (AEs): Monitored and recorded throughout the study.
-
Clinical Laboratory Tests: Hematology, serum chemistry, and urinalysis are performed at screening and specified time points during the study.
-
Vital Signs and ECGs: Measured at baseline and at regular intervals.
-
Physical Examinations: Conducted at the beginning and end of the study.
-
Experimental Workflow Diagram
Conclusion
The early research into the safety and toxicology of this compound indicates a generally favorable profile. Preclinical studies did not reveal any concerns regarding carcinogenicity or mutagenicity. The observed embryo-fetal toxicity in rats occurred at high doses and is considered an exaggerated pharmacological effect. In early clinical trials, this compound was well-tolerated, with a safety profile comparable to placebo. These findings support the continued development of this compound as a potential non-hormonal treatment for vasomotor symptoms associated with menopause. Further long-term safety data from larger Phase III studies will be crucial for a complete characterization of its risk-benefit profile.
References
- 1. Evaluation of chronic toxicity and carcinogenicity of ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Reproductive toxicity testing for pharmaceuticals under ICH - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FAPI and ¹¹C-FEKAP in Human PET Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Part 1: Fibroblast Activation Protein Inhibitor (FAPI) PET Imaging
Introduction
Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of cancers, including breast, lung, pancreatic, and colorectal cancers.[1] Its limited expression in healthy adult tissues makes it an excellent target for diagnostic imaging and therapy.[1] FAP inhibitor (FAPI) radiopharmaceuticals, such as those labeled with Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F), have shown great promise in oncological PET imaging, often providing high tumor-to-background contrast.[2][3]
Signaling Pathway and Mechanism of Action
FAP-positive CAFs play a crucial role in tumor progression by remodeling the extracellular matrix, promoting angiogenesis, and suppressing the immune response.[4] FAPI PET tracers bind to FAP on the surface of CAFs, allowing for the visualization of the tumor stroma.[5]
References
- 1. Radiosynthesis of 1-(2-[18F]Fluoroethyl)-L-Tryptophan using a One-pot, Two-step Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PET imaging of kappa opioid receptors and receptor expression quantified in neuron-derived extracellular vesicles in socially housed female and male cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Modeling and Test-Retest Reproducibility of 11C-EKAP and 11C-FEKAP, Novel Agonist Radiotracers for PET Imaging of the κ-Opioid Receptor in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kinetic Modeling of ¹¹C-FEKAP for Kappa Opioid Receptor (KOR) Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kappa opioid receptor (KOR) system is a critical modulator of mood, motivation, and pain, making it a significant target for the development of therapeutics for depression, addiction, and other neuropsychiatric disorders. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of KORs. This document provides detailed application notes and protocols for the use of the novel KOR agonist radiotracer, ¹¹C-FEKAP ( (R)-4-(2-(3,4-dichlorophenyl)acetyl)-3-((ethyl(2-fluoroethyl)amino)methyl) piperazine-1-carboxylate), in the kinetic modeling and quantification of KORs.
Kappa Opioid Receptor Signaling Pathway
The kappa opioid receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit. Activation of KOR by an agonist, such as ¹¹C-FEKAP, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This is accompanied by the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[1] Collectively, these events lead to a hyperpolarization of the neuron, reducing its excitability. Additionally, KOR signaling can involve the β-arrestin-2 pathway, which is often associated with the adverse effects of KOR agonists.[2]
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and in vivo kinetic modeling parameters for ¹¹C-FEKAP from preclinical studies in non-human primates.
Table 1: In Vitro Binding Affinity of FEKAP [3]
| Receptor | Ki (nM) |
| KOR | 0.43 |
| MOR | 7.31 |
| DOR | 139 |
Table 2: In Vivo Binding Potential (BPND) of ¹¹C-FEKAP in Rhesus Monkey Brain [3]
| Brain Region | Mean BPND |
| Cingulate Cortex | > 0.5 |
| Caudate | > 0.5 |
| Putamen | > 0.5 |
| Frontal Cortex | > 0.5 |
| Thalamus | < 0.5 |
Experimental Protocols
Radiosynthesis of ¹¹C-FEKAP
The radiosynthesis of ¹¹C-FEKAP is typically performed using a multi-step automated synthesis module. The following is a general protocol:
-
Production of [¹¹C]CO₂: Cyclotron-produced [¹¹C]CO₂ is the starting material.
-
Synthesis of [¹¹C]Methyl Triflate: The [¹¹C]CO₂ is converted to [¹¹C]methyl iodide, which is then passed through a silver triflate column to produce [¹¹C]methyl triflate.
-
¹¹C-Methylation: The precursor molecule for this compound is reacted with [¹¹C]methyl triflate to label the desired position.
-
Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC).
-
Formulation: The purified ¹¹C-FEKAP is formulated in a sterile solution for injection.
-
Quality Control: The final product undergoes quality control tests to ensure radiochemical purity, chemical purity, and specific activity.[3]
Animal Preparation and PET Imaging
The following protocol is for PET imaging studies in non-human primates:
-
Animal Acclimatization: Animals should be acclimated to the experimental procedures to minimize stress.
-
Anesthesia: Anesthesia is induced and maintained throughout the imaging session. Vital signs, including heart rate, blood pressure, and body temperature, should be continuously monitored.
-
Catheterization: Intravenous catheters are placed for radiotracer injection and blood sampling. An arterial line is necessary for obtaining the arterial input function.
-
Positioning: The animal is positioned in the PET scanner to ensure the brain is within the field of view. A transmission scan is performed for attenuation correction.
-
Radiotracer Injection: ¹¹C-FEKAP is administered as an intravenous bolus.
-
PET Data Acquisition: Dynamic PET data are acquired for a duration of 90-120 minutes.
-
Arterial Blood Sampling: Arterial blood samples are collected frequently during the initial phase of the scan and less frequently later on to measure the concentration of the radiotracer and its metabolites in the plasma.[3][4]
Data Analysis and Kinetic Modeling
-
Image Reconstruction: PET data are reconstructed into a series of timed frames.
-
Image Co-registration: PET images are co-registered with anatomical magnetic resonance (MR) images.
-
Region of Interest (ROI) Definition: ROIs are delineated on the MR images for various brain regions.
-
Time-Activity Curve (TAC) Generation: TACs are generated for each ROI by plotting the radioactivity concentration as a function of time.
-
Metabolite Correction: The arterial plasma data is corrected for metabolism to obtain the parent radiotracer concentration over time.
-
Kinetic Modeling: The TACs and the metabolite-corrected arterial input function are fitted to a kinetic model to estimate parameters such as the total volume of distribution (VT). The multilinear analysis-1 (MA1) method is a commonly used model for ¹¹C-FEKAP.[3]
-
Binding Potential (BPND) Calculation: The binding potential, a measure of receptor density, is calculated using the VT values from a target region and a reference region (e.g., cerebellum, which has negligible KOR density) with the following equation: BPND = (VT,target / VT,reference) - 1.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a preclinical ¹¹C-FEKAP PET imaging study.
Conclusion
¹¹C-FEKAP is a promising agonist radiotracer for the in vivo quantification of kappa opioid receptors using PET. Its favorable kinetic properties and specific binding make it a valuable tool for researchers and drug development professionals studying the role of the KOR system in health and disease. The protocols and data presented in these application notes provide a foundation for the successful implementation of ¹¹C-FEKAP in preclinical and potentially clinical research.
References
- 1. Novel agonist tracers for PET imaging of kappa opioid receptors - Yiyun Huang [grantome.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Novel Kappa Opioid Receptor Agonist as Improved PET Radiotracer: Development and in Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PET imaging of kappa opioid receptors and receptor expression quantified in neuron-derived extracellular vesicles in socially housed female and male cynomolgus macaques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Radiosynthesis of [¹¹C]Fekap
For Research Use Only. Not for commercial use.
Abstract
This document provides a detailed methodology for the synthesis of [¹¹C]Fekap, a novel agonist radiotracer for Positron Emission Tomography (PET) imaging of the κ-opioid receptor. [¹¹C]this compound, chemically defined as (R)-4-(2-(3,4-Dichlorophenyl)acetyl)-3-((ethyl(2-fluoroethyl)amino)methyl)piperazine-1-carboxylate, is radiolabeled via methylation of its corresponding des-methyl carboxylic acid precursor. The protocol described herein outlines the production of the radiolabeling agent, [¹¹C]methyl triflate, the subsequent radiochemical synthesis, purification, and the necessary quality control procedures for the final radiotracer. This guide is intended for researchers, scientists, and professionals in the field of drug development and radiopharmaceutical chemistry.
Overview of the Radiosynthesis
The radiosynthesis of [¹¹C]this compound is a multi-step process that begins with the production of Carbon-11 as [¹¹C]CO₂ using a medical cyclotron. The [¹¹C]CO₂ is then converted into a highly reactive methylating agent, [¹¹C]methyl triflate ([¹¹C]CH₃OTf). This agent is used to label the des-methyl this compound precursor at the carboxylate position to yield [¹¹C]this compound. The final product is purified by High-Performance Liquid Chromatography (HPLC) and formulated for administration.
Signaling Pathway Context
[¹¹C]this compound is designed to bind to κ-opioid receptors (KOR), which are G-protein coupled receptors. The signaling pathway initiated by KOR activation is crucial in modulating pain, mood, and addiction. PET imaging with [¹¹C]this compound allows for the in vivo quantification and investigation of this receptor system.
Caption: Simplified signaling cascade following [¹¹C]this compound binding to the κ-opioid receptor.
Experimental Protocols
Materials and Equipment
| Material/Equipment | Specifications |
| Precursor | (R)-4-(2-(3,4-Dichlorophenyl)acetyl)-3-((ethyl(2-fluoroethyl)amino)methyl)piperazine-1-carboxylic acid |
| Reagents | Lithium aluminum hydride (LiAlH₄), Hydroiodic acid (HI), Silver triflate (AgOTf), Sodium hydroxide (B78521) (NaOH), Acetonitrile (B52724) (HPLC grade), Water (for injection), Ethanol (B145695) (USP grade), Sterile saline |
| Gases | Nitrogen (UHP), Oxygen (U.HP), Helium (UHP) |
| Equipment | Medical Cyclotron (≥11 MeV), Automated Radiosynthesis Module (e.g., GE TRACERlab™), HPLC system with UV and radiation detectors, Solid Phase Extraction (SPE) cartridges (e.g., C18), Sterile filters (0.22 µm) |
Table 1: Key materials and equipment required for the radiosynthesis of [¹¹C]this compound.
Step-by-Step Synthesis Protocol
The entire synthesis is typically performed on a commercial automated radiosynthesis module, which handles the high radioactivity and ensures reproducibility.
-
Target: A high-pressure gas target filled with nitrogen gas containing a small percentage of oxygen (e.g., 0.5-1.0%) is used.
-
Irradiation: The target is bombarded with a proton beam from a medical cyclotron (e.g., 11-18 MeV). The nuclear reaction ¹⁴N(p,α)¹¹C produces Carbon-11.
-
Output: The produced ¹¹C reacts with the oxygen in the target to form [¹¹C]CO₂. For conversion to [¹¹C]methylating agents, [¹¹C]CO₂ is often first converted to [¹¹C]CH₄ by adding hydrogen to the target gas or through post-processing.
This is a two-part process automated within the synthesis module.
-
[¹¹C]Methyl Iodide Synthesis:
-
[¹¹C]CO₂ is trapped and reduced to [¹¹C]methanol using a reducing agent like LiAlH₄.
-
The intermediate is then reacted with hydroiodic acid (HI) at elevated temperature to produce volatile [¹¹C]methyl iodide ([¹¹C]CH₃I).
-
-
Conversion to [¹¹C]Methyl Triflate:
-
The gaseous [¹¹C]CH₃I is passed through a heated column containing silver triflate impregnated on a solid support.
-
The iodide is exchanged for the more reactive triflate group, yielding [¹¹C]CH₃OTf, which is then transferred to the reaction vessel.
-
-
Precursor Preparation: A solution of the des-methyl this compound precursor (typically 1-2 mg) and a non-nucleophilic base (e.g., NaOH or tetrabutylammonium (B224687) hydroxide) in a suitable solvent (e.g., acetone (B3395972) or DMF, ~300 µL) is prepared in the reaction vessel.
-
Labeling Reaction: The gaseous [¹¹C]CH₃OTf is bubbled through the precursor solution at room temperature to be trapped. The vessel is then sealed and heated (e.g., 80-100°C) for a short period (e.g., 3-5 minutes).
-
Quenching: The reaction is quenched by the addition of the HPLC mobile phase.
-
HPLC System: A semi-preparative reverse-phase HPLC column (e.g., C18) is used.
-
Mobile Phase: A typical mobile phase would be a mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
Separation: The crude reaction mixture is injected onto the HPLC column. [¹¹C]this compound is separated from unreacted precursor and radiochemical impurities.
-
Collection: The fraction corresponding to the [¹¹C]this compound peak, identified by both UV and radiation detectors, is collected into a sterile vial containing sterile water or saline.
-
Solvent Removal: The HPLC solvent (acetonitrile) is typically removed by solid-phase extraction (SPE). The collected HPLC fraction is passed through a C18 SPE cartridge, which retains the [¹¹C]this compound.
-
Elution: The cartridge is washed with sterile water, and the final product is eluted with a small volume of ethanol (USP grade).
-
Final Formulation: The ethanolic solution is diluted with sterile saline for injection to achieve the desired final concentration and an ethanol content of <10% (v/v).
-
Sterilization: The final product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free dose vial.
Caption: Automated radiosynthesis workflow for the production of [¹¹C]this compound.
Data Presentation
The following tables summarize typical quantitative data for the radiosynthesis of [¹¹C]this compound, based on established ¹¹C-methylation procedures.
| Parameter | Typical Value | Notes |
| Synthesis Time | 30 - 40 minutes | From End of Bombardment (EOB) to final product. |
| Radiochemical Yield (RCY) | 25% - 40% | Decay-corrected, based on starting [¹¹C]CO₂. |
| Specific Activity (SA) | > 37 GBq/µmol (>1,000 Ci/mmol) | At End of Synthesis (EOS). |
| Radiochemical Purity | > 95% | Determined by radio-HPLC. |
| Chemical Purity | > 95% | Determined by UV-HPLC. |
Table 2: Summary of quantitative synthesis parameters for [¹¹C]this compound.
Quality Control Protocols
Final product release testing is mandatory to ensure the safety and efficacy of the radiopharmaceutical. Due to the short half-life of Carbon-11, some tests are performed post-release.
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless solution, free of particulates. |
| pH | pH paper or meter | 4.5 - 7.5 |
| Radiochemical Purity | Radio-HPLC | ≥ 95% |
| Radionuclidic Identity | Half-life measurement | 19.5 - 21.5 minutes |
| Residual Solvents | Gas Chromatography (GC) | e.g., Ethanol < 5000 ppm |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU / V (where V is max dose volume) |
| Sterility | USP <71> Sterility Tests | No microbial growth (performed retrospectively) |
Table 3: Quality control specifications for the final [¹¹C]this compound product.
Application Notes and Protocols for FAPI Administration and Dosage in In Vivo Imaging
Disclaimer: The term "Fekap" did not yield specific results for an agent used in in vivo imaging. The following information is provided for Fibroblast Activation Protein Inhibitors (FAPI), which are extensively used in preclinical and clinical in vivo imaging and may have been the intended subject of the query.
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed in the stroma of various pathological conditions, including a majority of epithelial cancers, fibrotic tissues, and arthritic joints. Its limited expression in healthy adult tissues makes it an attractive target for diagnostic imaging and therapy. FAP Inhibitors (FAPI) are a class of small molecules, often quinoline-based, that can be labeled with positron-emitting radionuclides (e.g., Gallium-68, Fluorine-18) for non-invasive, whole-body imaging using Positron Emission Tomography (PET). These radiotracers allow for the visualization and quantification of FAP expression, providing valuable insights into disease progression and response to therapy.
Mechanism of Action & Signaling Pathway
FAPI radiotracers function by binding with high affinity and specificity to the active site of the FAP protein expressed on the surface of cancer-associated fibroblasts (CAFs) and other activated fibroblasts. The accumulation of the radiolabeled FAPI at the target site allows for detection by a PET scanner. FAP itself is involved in extracellular matrix remodeling, a critical process in tumor growth, invasion, and fibrosis. While FAPI tracers are primarily diagnostic, understanding the FAP signaling context is crucial for interpreting imaging results. FAP is a component of signaling pathways that regulate cell migration and angiogenesis[1][2].
References
Application Notes and Protocols for ¹¹C-FEKAP PET Scans in Neuroreceptor Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the image acquisition and analysis techniques for Positron Emission Tomography (PET) scans utilizing the novel agonist radiotracer ¹¹C-FEKAP. This radiotracer is a valuable tool for in vivo imaging and quantification of the κ-opioid receptor (KOR), a key target in the development of therapeutics for neuropsychiatric disorders.
Introduction to ¹¹C-FEKAP
¹¹C-FEKAP is a selective agonist for the κ-opioid receptor.[1][2][3] Its use in PET imaging allows for the non-invasive study of KOR distribution and density in the human brain.[1][3] Compared to older KOR agonist radiotracers like ¹¹C-GR103545, ¹¹C-FEKAP exhibits faster tissue kinetics, which can be advantageous for clinical research.[1][3] However, another novel tracer, ¹¹C-EKAP, has been judged to be a better tracer overall due to a shorter minimum scan time and excellent test-retest reproducibility.[1][3] Nevertheless, ¹¹C-FEKAP remains a relevant tool, particularly for its comparable binding potential to ¹¹C-GR103545.[1][3]
Key Applications in Drug Development
-
Target Engagement: Confirming that a novel drug candidate reaches and binds to the KOR in the brain.
-
Dose-Occupancy Studies: Determining the relationship between drug dosage and the degree of KOR occupancy.
-
Pharmacodynamic Biomarker: Assessing the physiological effects of a drug by measuring changes in KOR availability.
-
Patient Stratification: Identifying patient populations with specific KOR expression patterns who may be more likely to respond to a particular therapy.
Experimental Protocols
Subject Preparation and Screening
-
Inclusion/Exclusion Criteria: Subjects should be healthy volunteers or patients meeting the specific criteria for the research study. A thorough physical examination, comprehensive metabolic panel, and complete blood count should be conducted to ensure subject health.[1] For studies involving drug administration, specific washout periods for any interfering medications must be observed.
-
Informed Consent: All subjects must provide written informed consent after a detailed explanation of the procedures and potential risks. The study protocol must be approved by the relevant Human Investigation and Radiation Safety Committees.[1]
-
Pre-Scan Instructions: Subjects are typically required to fast for a specific period before the scan to ensure stable physiological conditions.
Radiotracer Administration and PET Image Acquisition
-
Radiotracer Synthesis: ¹¹C-FEKAP is synthesized with high radiochemical purity (>98%).[4]
-
Dosage: The administered activity of ¹¹C-FEKAP is typically around 483 ± 197 MBq, with a mass of approximately 1.12 ± 0.35 µg.[1]
-
Administration: The radiotracer is administered intravenously over a 1-minute period using an automatic pump.[1]
-
PET Scanner: A high-resolution research tomograph (HRRT) is recommended for optimal image quality.[1][5]
-
Acquisition Protocol:
Arterial Input Function Measurement
-
Arterial Catheterization: A radial artery is catheterized for arterial blood sampling to measure the metabolite-corrected arterial input function.[1]
-
Blood Sampling: Arterial blood samples are collected throughout the scan to measure radioactivity concentrations.
-
Metabolite Analysis: Radioactive metabolites in the arterial plasma are analyzed using column-switching high-performance liquid chromatography (HPLC).[1]
-
Plasma Free Fraction: The tracer free fraction in plasma (f P) is measured. For ¹¹C-FEKAP, the f P is approximately 0.06% ± 0.01%.[1]
Image Analysis and Quantitative Modeling
Image Processing
-
Image Reconstruction: PET data is reconstructed into a series of 3D radioactivity images.
-
Image Registration: PET images are co-registered with the subject's structural MRI to allow for accurate anatomical delineation of regions of interest (ROIs).[6]
-
Region of Interest (ROI) Definition: ROIs are defined on the co-registered MRI for various brain regions to generate regional time-activity curves (TACs).[1][5]
Kinetic Modeling
The primary outcome measure for ¹¹C-FEKAP PET scans is the total distribution volume (V T), which reflects the concentration of the radiotracer in tissue relative to plasma at equilibrium.
-
Compartment Models:
-
Multilinear Analysis-1 (MA1): This method is often chosen as the most appropriate model for ¹¹C-FEKAP due to the reliable estimation of V T.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data for ¹¹C-FEKAP PET scans from a study in healthy human subjects.
Table 1: Radiotracer Injection and Plasma Analysis Parameters for ¹¹C-FEKAP
| Parameter | Mean ± SD | Range |
| Administered Activity (MBq) | 483 ± 197 | 152 - 730 |
| Administered Mass (µg) | 1.12 ± 0.35 | 0.62 - 1.61 |
| Parent Fraction at 60 min (Test) | 23% ± 5% | - |
| Parent Fraction at 60 min (Retest) | 21% ± 5% | - |
| Plasma Free Fraction (f P) | 0.06% ± 0.01% | - |
| Data sourced from Naganawa et al., 2020.[1] |
Table 2: Test-Retest Variability of ¹¹C-FEKAP Total Distribution Volume (V T) using MA1 Model
| Brain Region | Absolute Test-Retest Variability (aTRV) (%) | Intraclass Correlation Coefficient (ICC) |
| Amygdala | 13 | 0.83 |
| Anterior Cingulate Cortex | 26 | 0.57 |
| Caudate | 18 | 0.75 |
| Cerebellum | 23 | 0.47 |
| Frontal Cortex | 19 | 0.70 |
| Hippocampus | 15 | 0.77 |
| Insula | 15 | 0.81 |
| Occipital Cortex | 18 | 0.73 |
| Parietal Cortex | 18 | 0.75 |
| Posterior Cingulate Cortex | 18 | 0.71 |
| Putamen | 17 | 0.78 |
| Temporal Cortex | 17 | 0.76 |
| Thalamus | 20 | 0.55 |
| Average | 18 | 0.72 |
| Data sourced from Naganawa et al., 2020.[1] |
Table 3: Comparison of Kinetic Parameters for Different KOR Agonist Radiotracers
| Parameter | ¹¹C-FEKAP | ¹¹C-EKAP | ¹¹C-GR103545 |
| Minimum Scan Time for Stable V T (min) | 110 | 90 | 140 |
| Mean Absolute Test-Retest Variability of V T (%) | 18 | 7 | 15 |
| Relative BP ND Level | Similar to ¹¹C-GR103545 | ~25% lower than ¹¹C-GR103545 | - |
| Data sourced from Naganawa et al., 2020.[1][3] |
Visualizations
Signaling Pathway
The κ-opioid receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by an agonist like ¹¹C-FEKAP, it initiates a signaling cascade that leads to various cellular responses.
Caption: κ-Opioid Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates the typical workflow for a ¹¹C-FEKAP PET imaging study, from subject recruitment to final data analysis.
Caption: ¹¹C-FEKAP PET Experimental Workflow.
References
- 1. Kinetic Modeling and Test–Retest Reproducibility of 11C-EKAP and 11C-FEKAP, Novel Agonist Radiotracers for PET Imaging of the κ-Opioid Receptor in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic Modeling and Test-Retest Reproducibility of 11C-EKAP and 11C-FEKAP, Novel Agonist Radiotracers for PET Imaging of the κ-Opioid Receptor in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Test-retest reproducibility of binding parameters in humans with 11C-LY2795050, an antagonist PET radiotracer for the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Handling Focal Adhesion Kinase (FAK) in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed standard operating procedures (SOPs), experimental protocols, and data presentation guidelines for working with Focal Adhesion Kinase (FAK) and its associated reagents in a laboratory environment.
Introduction to Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK) is a non-receptor protein tyrosine kinase that plays a pivotal role in cellular signaling pathways initiated by integrins and other cell surface receptors.[1][2] It is fundamentally involved in processes such as cell adhesion, migration, proliferation, and survival.[1][3] Increased expression and activity of FAK are associated with various human cancers, making it a significant target for drug development, particularly in oncology and fibrosis.[2][4] FAK-mediated signaling involves its association with several proteins, including Src-family kinases, p130Cas, and Grb2, leading to the activation of downstream pathways like the ERK/MAP kinase cascade.[1]
Standard Operating Procedures for Handling FAK-Related Reagents
Working with FAK in a laboratory setting typically involves handling purified FAK protein, FAK inhibitors (small molecules), and antibodies targeting FAK. The following procedures ensure safe and effective handling of these reagents.
General Laboratory Safety Precautions
All laboratory work should be conducted in accordance with institutional and national safety guidelines. Key safety practices include:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.[5]
-
Housekeeping: Maintain a clean and organized workspace to prevent accidents and contamination.[6][7]
-
Chemical Handling: Handle all chemicals in a well-ventilated area, preferably within a chemical fume hood, especially when working with volatile compounds.[7][8]
-
Waste Disposal: Dispose of all chemical and biological waste according to institutional guidelines.[6]
-
Emergency Procedures: Be familiar with the location and operation of safety equipment, including eyewash stations, safety showers, and fire extinguishers.[6]
Handling FAK Inhibitors
FAK inhibitors are typically small molecule compounds and should be handled with care due to their potential biological activity.
-
Receiving and Storage: Upon receipt, log the compound into the laboratory inventory. Store inhibitors at the recommended temperature (often -20°C or -80°C) in a desiccated environment to prevent degradation. Protect from light where necessary.
-
Reconstitution: Reconstitute lyophilized compounds using a high-purity solvent (e.g., DMSO) to prepare a concentrated stock solution. Perform this in a chemical fume hood.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment to ensure consistent activity.
Handling FAK Antibodies and Proteins
FAK antibodies and purified proteins are biological reagents that require specific handling to maintain their integrity and activity.
-
Storage: Store antibodies and proteins at the recommended temperature (typically -20°C or -80°C for long-term storage and 4°C for short-term use). Avoid repeated freeze-thaw cycles.
-
Centrifugation: Before the first use, briefly centrifuge the vial to collect the contents at the bottom.
-
Working Dilutions: Prepare working dilutions in an appropriate buffer (e.g., PBS or TBS with a blocking agent like BSA for antibodies) immediately before use.
-
Aseptic Technique: When working with these reagents in cell culture experiments, use aseptic techniques to prevent microbial contamination.
FAK Signaling Pathway
Integrin engagement with the extracellular matrix (ECM) triggers the recruitment of FAK to focal adhesions and its autophosphorylation at Tyr397. This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The FAK/Src complex then phosphorylates other substrates, activating multiple downstream signaling cascades that regulate cell migration, survival, and proliferation.[1][2][3]
Caption: FAK signaling pathway initiated by integrin engagement with the ECM.
Experimental Protocols
Western Blotting for FAK Phosphorylation
This protocol describes the detection of phosphorylated FAK (pFAK) at Tyr397 as a readout of FAK activation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-pFAK Y397, anti-total FAK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Treat cells with desired stimuli (e.g., FAK inhibitor, growth factor).
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE:
-
Normalize protein amounts for each sample.
-
Separate proteins by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibody (e.g., anti-pFAK Y397) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with an antibody for total FAK as a loading control.
-
Caption: Experimental workflow for Western Blotting analysis of FAK phosphorylation.
Data Presentation
Quantitative data from experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table: In Vitro FAK Kinase Assay
| FAK Inhibitor | Concentration (nM) | % Inhibition (Mean ± SD) | IC50 (nM) |
| Compound A | 1 | 15.2 ± 2.1 | 50.3 |
| 10 | 48.7 ± 3.5 | ||
| 100 | 92.1 ± 1.8 | ||
| 1000 | 98.5 ± 0.9 | ||
| Compound B | 1 | 5.6 ± 1.5 | 125.8 |
| 10 | 25.3 ± 2.8 | ||
| 100 | 75.4 ± 4.1 | ||
| 1000 | 95.2 ± 2.3 |
Table: Densitometry Analysis of pFAK Western Blot
| Treatment | pFAK/Total FAK Ratio (Normalized to Control) |
| Vehicle Control | 1.00 |
| FAK Inhibitor (100 nM) | 0.25 |
| Growth Factor | 3.50 |
| Growth Factor + FAK Inhibitor (100 nM) | 1.20 |
References
- 1. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of FAK-associated signaling pathways in the regulation of cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase inhibitors in fibrotic diseases therapy: Development and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. ors.od.nih.gov [ors.od.nih.gov]
- 7. uwlax.edu [uwlax.edu]
- 8. Safe Handling of Laboratory Equipment – AFNS Safety [afns-safety.ualberta.ca]
Application Notes and Protocols for Measuring Kappa Opioid Receptor (KOR) Density in the Human Brain Using [¹¹C]EKAP PET
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kappa opioid receptor (KOR) system is a critical modulator of mood, stress, pain, and addiction.[1][2] In vivo quantification of KOR density in the human brain is essential for understanding its role in neuropsychiatric disorders and for the development of novel therapeutics targeting this system. Positron Emission Tomography (PET) with the agonist radiotracer [¹¹C]EKAP offers a robust method for quantifying KOR in the high-affinity state.[3] This document provides detailed application notes and protocols for the use of [¹¹C]EKAP (a more suitable tracer than [¹¹C]Fekap) for measuring KOR density in the human brain. [¹¹C]EKAP is favored over other agonists like [¹¹C]GR103545 and [¹¹C]this compound due to its faster kinetics and excellent test-retest reproducibility, allowing for a shorter scan time and more reliable quantification.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for the KOR PET radiotracer [¹¹C]EKAP.
Table 1: In Vitro Binding Affinity and Selectivity of EKAP [3]
| Receptor | Inhibition Constant (Kᵢ) [nM] |
| Kappa Opioid Receptor (KOR) | 0.28 ± 0.03 |
| Mu Opioid Receptor (MOR) | 8.6 ± 1.1 |
| Delta Opioid Receptor (DOR) | 386 ± 50 |
Table 2: Comparison of Agonist Radiotracers for Human KOR PET Imaging [3][4]
| Parameter | [¹¹C]EKAP | [¹¹C]this compound | [¹¹C]GR103545 |
| Minimum Scan Time for Stable Vₛ | 90 min | 110 min | 140 min |
| Test-Retest Variability (aTRV) of Vₛ (MA1) | 4-8% (amygdala 17%) | 13-26% | ~15% |
| Intra-class Coefficient (ICC) of Vₛ | Excellent (0.78-0.98) | Good (0.63-0.83) | Not specified |
| Nondisplaceable Binding Potential (BPₙₖ) | ~25% lower than [¹¹C]GR103545 | Similar to [¹¹C]GR103545 | Higher |
| Overall Recommendation | Superior tracer | Slower kinetics, higher variability | Slow kinetics |
Signaling Pathway and Experimental Workflow Diagrams
Caption: KOR Signaling Pathway.
Caption: [¹¹C]EKAP PET Experimental Workflow.
Experimental Protocols
Radiolabeling of [¹¹C]EKAP
Objective: To synthesize [¹¹C]EKAP from its precursor via N-methylation with [¹¹C]methyl iodide or [¹¹C]methyl triflate.
Materials:
-
Desmethyl-EKAP precursor
-
[¹¹C]CO₂ or [¹¹C]CH₄
-
Lithium aluminum hydride (LiAlH₄) or iodic acid
-
Hydriodic acid (HI) or triflic anhydride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HPLC system with a semi-preparative column (e.g., C18)
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Sterile water for injection
-
0.9% sodium chloride for injection
-
Ethanol (B145695) for injection
-
Automated radiosynthesis module
Procedure:
-
Production of [¹¹C]Methylating Agent:
-
Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction.
-
Convert [¹¹C]CO₂ to [¹¹C]CH₃I or [¹¹C]CH₃OTf using an automated synthesis module. This typically involves reduction of [¹¹C]CO₂ to [¹¹C]CH₄, followed by conversion to [¹¹C]CH₃I, or conversion of [¹¹C]CO₂ to [¹¹C]CH₃OTf.
-
-
Radiolabeling Reaction:
-
Dissolve the desmethyl-EKAP precursor in anhydrous DMF.
-
Trap the gaseous [¹¹C]CH₃I or bubble [¹¹C]CH₃OTf through the precursor solution.
-
Heat the reaction mixture (e.g., at 80-100°C for 5-10 minutes) to facilitate the N-methylation reaction.
-
-
Purification:
-
Purify the crude reaction mixture using semi-preparative HPLC to isolate [¹¹C]EKAP from unreacted precursor and other byproducts.
-
The mobile phase typically consists of an acetonitrile/water/triethylamine mixture.
-
-
Formulation:
-
Collect the HPLC fraction containing [¹¹C]EKAP.
-
Remove the organic solvent by rotary evaporation or by passing the fraction through a C18 SPE cartridge.
-
Elute the final product from the SPE cartridge with ethanol and dilute with sterile saline for injection.
-
-
Quality Control:
-
Determine the radiochemical purity and identity of the final product using analytical HPLC.
-
Measure the specific activity of the [¹¹C]EKAP solution.
-
Perform a sterile filter test before administration.
-
Human [¹¹C]EKAP PET Imaging Protocol
Objective: To acquire dynamic PET data for the quantification of KOR density in the human brain.
Patient Preparation:
-
Obtain written informed consent from all participants.
-
Subjects should be healthy, as determined by a physical examination, medical history, and routine laboratory tests.
-
Female participants must have a negative pregnancy test.
-
Subjects should abstain from food for at least 4 hours prior to the scan. Water is permitted.
-
Subjects should avoid caffeine, alcohol, and nicotine (B1678760) for at least 24 hours before the scan.
Procedure:
-
Pre-imaging:
-
Acquire a high-resolution structural T1-weighted MRI scan for anatomical co-registration and region of interest (ROI) definition.
-
On the day of the PET scan, insert a catheter into a radial artery for blood sampling and another into a contralateral antecubital vein for radiotracer injection.
-
-
PET Acquisition:
-
Position the subject comfortably in the PET scanner with their head immobilized to minimize motion.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of [¹¹C]EKAP (e.g., ~580 MBq) intravenously over 1 minute using an infusion pump.[3]
-
Begin a dynamic PET scan in 3D list mode simultaneously with the injection for a total of 120 minutes.[3]
-
The scan data is typically reconstructed into frames of increasing duration (e.g., 6 x 30s, 3 x 60s, 2 x 120s, 22 x 300s).[3]
-
-
Arterial Blood Sampling:
-
Collect arterial blood samples manually or using an automated system throughout the 120-minute scan.
-
The sampling schedule should be frequent in the initial phase (e.g., every 10-15 seconds for the first 2 minutes) and then less frequent (e.g., at 3, 5, 10, 20, 30, 60, 90, and 120 minutes).
-
Measure the radioactivity in whole blood and plasma samples.
-
Analyze plasma samples at several time points using HPLC to determine the fraction of radioactivity corresponding to the parent tracer ([¹¹C]EKAP).
-
PET Data Analysis Protocol
Objective: To quantify KOR density by calculating the total distribution volume (Vₛ) and the nondisplaceable binding potential (BPₙₖ).
Software:
-
Image analysis software (e.g., PMOD, SPM) for image processing, co-registration, and ROI analysis.
-
Kinetic modeling software.
Procedure:
-
Image Pre-processing:
-
Reconstruct the dynamic PET data with corrections for attenuation, scatter, randoms, and dead time.
-
Perform frame-by-frame motion correction.
-
Co-register the dynamic PET images to the individual's structural MRI.
-
-
Generation of Time-Activity Curves (TACs):
-
Define regions of interest (ROIs) on the co-registered MRI for brain regions known to have varying KOR densities (e.g., amygdala, insula, anterior cingulate cortex, thalamus, cerebellum).
-
Generate TACs for each ROI by plotting the average radioactivity concentration in the ROI against time.
-
-
Input Function Generation:
-
Correct the arterial plasma radioactivity concentrations for the measured metabolite fractions to obtain the metabolite-corrected arterial input function.
-
-
Kinetic Modeling:
-
Fit the regional TACs using the metabolite-corrected arterial input function with a kinetic model. The multilinear analysis-1 (MA1) method (with t* = 20 min) is recommended as it provides stable estimates of the total distribution volume (Vₛ).[3][4] The two-tissue compartment (2TC) model can also be used, but MA1 is often preferred for its robustness.[3]
-
The primary outcome measure is the total distribution volume (Vₛ), which represents the ratio of the concentration of the radiotracer in the tissue to that in the plasma at equilibrium.
-
-
Calculation of Binding Potential (BPₙₖ):
-
The nondisplaceable binding potential (BPₙₖ) can be calculated from Vₛ using a reference region with negligible KOR density. However, a suitable reference region for KOR is not well-established. Therefore, Vₛ is often used as the primary outcome measure. If a reference region is used (e.g., cerebellum, although it has some KOR), BPₙₖ can be estimated as (Vₛ_ROI - Vₛ_ref) / Vₛ_ref.
-
Conclusion
The use of [¹¹C]EKAP PET provides a reliable and reproducible method for quantifying KOR density in the human brain. Its favorable kinetics allow for shorter scan times compared to previous KOR agonist radiotracers, making it a valuable tool for clinical research in neuropsychiatric disorders and for the development of KOR-targeting drugs. Adherence to the detailed protocols outlined in these application notes will facilitate the acquisition of high-quality, quantitative data for advancing our understanding of the KOR system in health and disease.
References
- 1. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tutorial Videos for Small Animal Analysis – PMOD Technologies LLC [pmod.com]
- 3. Development and In Vivo Evaluation of a κ-Opioid Receptor Agonist as a PET Radiotracer with Superior Imaging Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tutorial Videos – PMOD Technologies LLC [pmod.com]
Fekap: A Potent and Selective Kappa Opioid Receptor Agonist for Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fekap, also known as GRC-1, is a novel, potent, and selective agonist for the kappa opioid receptor (KOR).[1][2] Its high binding affinity and selectivity, coupled with its ability to penetrate the brain, make it a valuable tool for researchers developing therapeutics targeting the KOR system. The KOR is implicated in a variety of neurological and psychiatric conditions, including pain, depression, addiction, and pruritus.[1][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool in KOR-targeted drug development. Its carbon-11 (B1219553) labeled form, [¹¹C]this compound, is also a promising radiotracer for in vivo imaging of KOR using Positron Emission Tomography (PET).[1][5]
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Species | Notes |
| Binding Affinity (Ki) | |||
| Kappa Opioid Receptor (KOR) | 0.43 nM[1][6] | Human | High affinity for the target receptor. |
| Mu Opioid Receptor (MOR) | 7.31 nM | Human | Demonstrates 17-fold selectivity for KOR over MOR.[1] |
| Delta Opioid Receptor (DOR) | 139 nM | Human | Exhibits 323-fold selectivity for KOR over DOR.[1] |
| Functional Activity | |||
| KOR | Agonist | - | Activates the KOR signaling pathway. |
Table 2: In Vivo Characteristics of [¹¹C]this compound in Rhesus Monkeys
| Parameter | Value | Notes |
| Metabolism | ~31% intact parent at 30 min post-injection[1] | Fairly rapid metabolism. |
| Brain Kinetics | Fast and reversible[1] | Good uptake into the brain. |
| Binding Specificity | Uptake in high-binding regions reduced to cerebellum levels by naloxone (B1662785) (1 mg/kg).[1] | Demonstrates specific binding to opioid receptors. |
| Binding Selectivity | Specific binding reduced in a dose-dependent manner by the selective KOR antagonist LY2456302 (0.02 and 0.1 mg/kg).[1] | Confirms selective binding to KOR in vivo. |
| Binding Potential (BPND) | > 0.5 in most brain regions (derived from MA1 method)[1] | Indicates high specific binding in KOR-rich regions. |
Table 3: In Vivo Characteristics of [¹¹C]this compound in Humans
| Parameter | Value | Notes |
| Brain Kinetics | Faster kinetics than [¹¹C]GR103545.[7][8] | Improved properties for a PET radiotracer. |
| Total Distribution Volume (VT) | Lower than [¹¹C]GR103545 and [¹¹C]EKAP.[7][9] | |
| Test-Retest Variability (TRV) of VT | 18%[7][9] | Higher variability compared to [¹¹C]EKAP. |
| Nondisplaceable Binding Potential (BPND) | Similar to [¹¹C]GR103545.[7][9] |
Signaling Pathways and Experimental Workflows
KOR Signaling Pathway
Activation of the Kappa Opioid Receptor (KOR), a G-protein coupled receptor (GPCR), by an agonist like this compound initiates a cascade of intracellular events. The receptor primarily couples to the inhibitory G-protein, Gi/o. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunit can further modulate downstream effectors. Additionally, agonist binding can trigger the recruitment of β-arrestin, leading to receptor desensitization and internalization, as well as initiating G-protein-independent signaling pathways.
Caption: KOR signaling cascade upon agonist binding.
Experimental Workflow: In Vitro Characterization of this compound
The in vitro characterization of a KOR agonist like this compound typically involves a series of assays to determine its binding affinity, selectivity, and functional activity. This workflow outlines the key steps.
Caption: Workflow for in vitro characterization of this compound.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for KOR
This protocol is to determine the binding affinity (Ki) of this compound for the kappa opioid receptor.
Materials:
-
Cell membranes from cells stably expressing human KOR (e.g., CHO-KOR or HEK-KOR cells).
-
[³H]U-69,593 (specific KOR radioligand).
-
This compound (or other test compounds).
-
Naloxone (non-selective opioid antagonist for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Cell membranes (typically 20-50 µg of protein per well).
-
[³H]U-69,593 (at a concentration near its Kd).
-
Either this compound solution, binding buffer (for total binding), or a high concentration of naloxone (e.g., 10 µM, for non-specific binding).
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay (HTRF)
This protocol measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of KOR agonism.
Materials:
-
HEK293 or CHO cells stably expressing human KOR.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4).
-
Forskolin (B1673556) (adenylyl cyclase activator).
-
This compound (or other test compounds).
-
HTRF cAMP detection kit (e.g., from Cisbio).
-
384-well white assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Culture cells to 80-90% confluency and harvest.
-
Resuspend cells in assay buffer to the desired density.
-
Dispense cell suspension into the wells of a 384-well plate.
-
Add serial dilutions of this compound to the wells. Include a positive control (a known KOR agonist) and a negative control (vehicle).
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Add forskolin to all wells to stimulate cAMP production.
-
Incubate for 30 minutes at room temperature.
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible plate reader.
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission).
-
Normalize the data to the forskolin-only control (0% inhibition) and the maximal inhibition by the positive control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the EC₅₀ (concentration of this compound that produces 50% of its maximal effect) and Emax (maximal effect) using non-linear regression.
Protocol 3: β-Arrestin Recruitment Assay (PathHunter®)
This protocol assesses the recruitment of β-arrestin to the KOR upon agonist stimulation.
Materials:
-
PathHunter® CHO-K1 KOR β-arrestin cell line (DiscoverX).
-
Assay buffer.
-
This compound (or other test compounds).
-
PathHunter® detection reagents.
-
384-well white assay plates.
-
Chemiluminescent plate reader.
Procedure:
-
Plate the PathHunter® cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound solutions to the cells.
-
Incubate for 90 minutes at 37°C.
-
Add the PathHunter® detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Read the chemiluminescent signal on a plate reader.
Data Analysis:
-
Normalize the data to the vehicle control (basal) and a reference full agonist.
-
Plot the fold-change in signal against the logarithm of the this compound concentration.
-
Determine the EC₅₀ and Emax values using non-linear regression.
Protocol 4: In Vivo PET Imaging with [¹¹C]this compound in Non-Human Primates
This protocol outlines the general procedure for evaluating the in vivo characteristics of [¹¹C]this compound.
Materials:
-
Rhesus monkey.
-
[¹¹C]this compound radiotracer.
-
PET scanner.
-
Anesthesia and monitoring equipment.
-
Arterial line for blood sampling.
-
Blocking agents (e.g., naloxone, LY2456302).
Procedure:
-
Anesthetize the monkey and place it in the PET scanner.
-
For blocking studies, administer the blocking agent intravenously before the radiotracer injection.
-
Inject a bolus of [¹¹C]this compound intravenously.
-
Acquire dynamic PET scan data for 90-120 minutes.
-
Collect arterial blood samples throughout the scan to measure the arterial input function and radiometabolites.
-
Reconstruct the PET images.
Data Analysis:
-
Define regions of interest (ROIs) on the brain images.
-
Generate time-activity curves (TACs) for each ROI.
-
Correct the arterial blood data for metabolites to obtain the parent radiotracer concentration.
-
Apply pharmacokinetic modeling (e.g., multilinear analysis-1, MA1) to the TACs and the arterial input function to estimate parameters such as total distribution volume (VT) and binding potential (BPND).
Conclusion
This compound is a powerful research tool for investigating the kappa opioid receptor system. Its high affinity, selectivity, and favorable in vivo properties make it suitable for a range of applications in drug discovery and development, from initial in vitro screening to in vivo target engagement studies using PET imaging. The protocols provided here offer a foundation for researchers to effectively utilize this compound in their studies aimed at developing novel therapeutics targeting the KOR.
References
- 1. Novel Kappa Opioid Receptor Agonist as Improved PET Radiotracer: Development and in Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]
- 4. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Kinetic Modeling and Test-Retest Reproducibility of 11C-EKAP and 11C-FEKAP, Novel Agonist Radiotracers for PET Imaging of the κ-Opioid Receptor in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Modeling and Test–Retest Reproducibility of 11C-EKAP and 11C-FEKAP, Novel Agonist Radiotracers for PET Imaging of the κ-Opioid Receptor in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the radiochemical yield of 11C-Fekap synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the radiochemical yield (RCY) of 11C-Fekap synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
FAQs: General Questions in 11C-Fekap Synthesis
Q1: What is the general synthetic route for 11C-Fekap?
A1: The synthesis of 11C-Fekap, specifically (S)-[11C]FEKAP, involves the 11C-methylation of a precursor molecule. The commonly cited precursor is the fluoroethyl 3,4-dichlorophenyl-piperazine core (DCPP-FE). The synthesis strategy is adapted from the procedure for [11C]GR103545, which involves a reaction with a 11C-methylating agent.[1]
Q2: What are the key challenges in maximizing the radiochemical yield of 11C-Fekap?
A2: Due to the short 20.4-minute half-life of Carbon-11, all synthetic steps must be rapid and highly efficient.[2] Key challenges include the efficient trapping of [11C]CO2, its rapid conversion to a reactive methylating agent like [11C]CH3I or [11C]CH3OTf, and the subsequent high-yield methylation of the precursor under time-sensitive conditions.[2]
Q3: What quality control measures are essential for 11C-Fekap?
A3: Essential quality control (QC) tests for 11C-labeled radiotracers include determination of radiochemical purity (typically >95%), chemical purity, specific activity, residual solvents, and sterility.[3][4] High-performance liquid chromatography (HPLC) is the standard method for assessing radiochemical and chemical purity.[3][5]
Troubleshooting Guide: Improving Radiochemical Yield
This guide addresses common issues that can lead to low radiochemical yields in 11C-Fekap synthesis and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Trapping Efficiency of [11C]CO2 | Inefficient molecular sieve trap. | Ensure the molecular sieve is properly activated and regenerated before use. Optimize the flow rate of the carrier gas to allow sufficient contact time with the sieve. |
| Poor Conversion of [11C]CO2 to [11C]CH3I or [11C]CH3OTf | Incomplete reduction of [11C]CO2 or inefficient iodination/triflation. | Check the temperature of the reduction oven (for [11C]CH4) and the iodination furnace. Ensure the catalyst (e.g., nickel) is active. For [11C]CH3OTf, ensure the triflate precursor is fresh and the reaction conditions are anhydrous. |
| Low Radiochemical Yield of 11C-Fekap | Suboptimal reaction conditions (temperature, precursor concentration, base). | Systematically optimize the reaction temperature, precursor concentration, and the choice and amount of base. A common starting point is to screen temperatures from room temperature to 120°C. Precursor concentration can significantly impact yield; test a range from 0.5 to 5 mg/mL.[6][7] |
| Inefficient purification leading to product loss. | Optimize the HPLC purification method. This includes the choice of column, mobile phase composition, and flow rate to achieve a good separation of 11C-Fekap from unreacted precursor and byproducts with a short retention time. Consider solid-phase extraction (SPE) as a pre-purification or alternative purification step.[3] | |
| Use of the traditional reactor-based method. | Consider employing the "captive solvent 'loop method'" for 11C-methylation, which has been shown to improve radiochemical yields, increase molar activity, and shorten reaction times compared to traditional reactor-based methods.[8] | |
| Inconsistent Radiochemical Yields | Variability in precursor quality or reagent preparation. | Ensure consistent quality of the precursor by using a reliable supplier or by in-house purification and characterization. Prepare fresh reagents, especially the base solution, for each synthesis. |
| Manual synthesis variations. | Utilize a fully automated synthesis module to ensure reproducibility and minimize human error.[9] | |
| Low Specific Activity | Presence of carrier (non-radioactive) 12CO2 in the cyclotron target gas or from other sources. | Use high-purity nitrogen gas for the cyclotron target. Minimize atmospheric CO2 contamination during reagent preparation and synthesis. While carrier-added syntheses can sometimes improve radiochemical yields, they result in lower specific activity.[10][11] |
Experimental Protocols
Below are generalized experimental protocols for key steps in 11C-Fekap synthesis, based on common practices for 11C-methylation.
Protocol 1: Production of [11C]CH3I
-
[11C]CO2 Production: Bombard a target of high-purity nitrogen gas with protons in a cyclotron.
-
[11C]CO2 Trapping: Pass the resulting gas stream through a molecular sieve trap to capture [11C]CO2.
-
Conversion to [11C]CH4: Release the [11C]CO2 by heating the trap and pass it over a heated nickel catalyst in the presence of hydrogen gas to produce [11C]CH4.
-
Formation of [11C]CH3I: React the [11C]CH4 with gaseous iodine at high temperature (typically >700°C) in a quartz tube.
-
Trapping of [11C]CH3I: Trap the resulting [11C]CH3I in a suitable solvent or on a solid support for the subsequent methylation reaction.
Protocol 2: 11C-Methylation of DCPP-FE Precursor (Loop Method)
-
Precursor Preparation: Dissolve the DCPP-FE precursor (e.g., 1-2 mg) in a suitable aprotic solvent (e.g., DMF or DMSO, ~200 µL).
-
Loading the Loop: Load the precursor solution into the HPLC injection loop of the automated synthesis module.
-
[11C]CH3I Trapping: Bubble the gaseous [11C]CH3I through the precursor solution in the loop. The "captive solvent" nature of the loop method enhances the trapping efficiency.
-
Reaction: Heat the loop to the optimized temperature (e.g., 80-120°C) for a short duration (e.g., 3-5 minutes) to facilitate the methylation reaction.
-
Purification: Inject the reaction mixture directly from the loop onto a semi-preparative HPLC column for purification.
Protocol 3: Purification and Formulation
-
HPLC Purification: Purify the crude reaction mixture using reverse-phase HPLC. A typical mobile phase could be a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
Product Collection: Collect the fraction corresponding to the 11C-Fekap peak.
-
Formulation: Remove the HPLC solvent, typically by solid-phase extraction (SPE) using a C18 cartridge. Wash the cartridge with sterile water to remove any residual solvent and then elute the 11C-Fekap with a small volume of ethanol. Dilute the ethanolic solution with sterile saline to obtain the final injectable product.
-
Quality Control: Perform the necessary QC tests as described in the FAQs section.
Visualizations
Caption: Experimental workflow for the synthesis of 11C-Fekap.
Caption: Troubleshooting logic for low radiochemical yield in 11C-Fekap synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, isolation and purification of [11C]-choline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www-pub.iaea.org [www-pub.iaea.org]
- 6. Optimization of the radiosynthesis of the Alzheimer tracer 2-(4-N-[11C]methylaminophenyl)-6-hydroxybenzothiazole ([11C]PIB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of precursor concentration and spray pyrolysis temperature upon hydroxyapatite particle size and density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing Efficiency and Radiolabeling Yields of Carbon-11 Radioligands for Clinical Research Using the Loop Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase [frontiersin.org]
Fekap PET Scan Data Analysis: A Technical Support Resource
Welcome to the technical support center for Fekap PET scan data analysis. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of analyzing data from this novel radiotracer. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides & FAQs
This section provides practical solutions to common challenges in this compound PET scan data analysis, from acquisition to quantification.
Q1: My this compound PET data shows a low signal-to-noise ratio. What are the potential causes and how can I improve it?
A1: A low signal-to-noise ratio can be a significant challenge in PET imaging, potentially obscuring meaningful biological information.[1][2] Several factors can contribute to this issue:
-
Low Radiotracer Dose: Insufficient injected radioactivity can lead to low count statistics and consequently, high noise levels in the reconstructed images.
-
Short Scan Duration: Shorter acquisition times may not allow for the collection of sufficient coincidence events, leading to noisy images.
-
Patient-Specific Factors: Factors such as body habitus can affect signal attenuation and scatter, contributing to noise.
-
Suboptimal Reconstruction Parameters: The choice of image reconstruction algorithm and its parameters (e.g., number of iterations and subsets) can significantly impact image noise.
Troubleshooting Steps:
-
Optimize Injected Dose: While adhering to safety regulations, ensure the injected dose is within the optimal range for this compound to achieve adequate signal.
-
Extend Scan Duration: If experimentally feasible, increasing the scan time can improve count statistics and reduce noise.
-
Refine Reconstruction Parameters: Experiment with different reconstruction algorithms (e.g., OSEM with resolution modeling) and parameters to find a balance between noise reduction and preservation of quantitative accuracy.[3]
-
Post-Reconstruction Filtering: Applying a smoothing filter after reconstruction can reduce noise, but care must be taken to avoid oversmoothing, which can degrade spatial resolution and affect quantification.
Q2: I am observing motion artifacts in my this compound PET images. How can I identify and correct for them?
A2: Patient motion during a PET scan is a common source of image degradation, leading to blurring, misregistration between PET and anatomical images (CT or MRI), and inaccurate quantification.[4][5][6][7][8]
Identifying Motion Artifacts:
-
Visual Inspection: Blurred organ boundaries and streaking artifacts in the reconstructed images are tell-tale signs of motion.
-
Misalignment with Anatomical Scans: If a concurrent CT or MRI was acquired, misalignment between the functional PET data and the anatomical images is a clear indicator of motion.[8][9]
Correction Strategies:
-
Patient Immobilization: Use of head restraints or other immobilization devices can minimize voluntary motion.[6]
-
Respiratory and Cardiac Gating: For thoracic and abdominal imaging, gating techniques that synchronize data acquisition with the respiratory or cardiac cycle can significantly reduce motion artifacts.[4]
-
Motion Correction Algorithms: Post-acquisition image-based motion correction software can be used to realign dynamic frames of the PET data, retrospectively correcting for motion.[5][6]
Q3: The kinetic modeling of my this compound PET data is yielding unstable or unreliable parameter estimates. What could be the issue?
A3: Kinetic modeling is crucial for quantifying physiological parameters from dynamic this compound PET data.[10] Instability in model fitting can arise from several sources:
-
Inappropriate Model Selection: Forcing a simplified model (e.g., a one-tissue compartment model) on data that exhibits more complex kinetics can lead to poor fits. For novel tracers like ¹¹C-EKAP and ¹¹C-FEKAP, a two-tissue compartment model (2TC) or multilinear analysis (MA1) has been shown to be more appropriate.[11][12]
-
Noisy Time-Activity Curves (TACs): High noise levels in the regional TACs can make it difficult for the fitting algorithm to converge on a stable solution.
-
Inaccurate Input Function: Errors in the measurement of the arterial input function, which represents the delivery of the radiotracer to the tissue, will propagate into the estimated kinetic parameters.[10][13]
Troubleshooting Steps:
-
Evaluate Different Kinetic Models: Fit your data with multiple plausible models (e.g., one-tissue, two-tissue compartment models, and graphical analysis methods) and use model selection criteria (e.g., Akaike Information Criterion) to determine the most appropriate model.
-
Improve TAC Quality: If noise is an issue, consider using larger regions of interest (ROIs) to reduce statistical fluctuations or apply a validated TAC smoothing technique.
-
Verify Input Function: Double-check the arterial blood sampling and metabolite correction procedures for any potential errors. If arterial sampling is not feasible, consider using an image-derived input function (IDIF) from a large blood pool like the carotid artery or left ventricle, being mindful of potential partial volume effects.[13]
Q4: I'm seeing unexpected "hot spots" or "cold spots" in my this compound PET images that don't seem to have a biological basis. What could be causing these artifacts?
A4: These artifacts are often related to the attenuation correction process, especially in PET/CT imaging.[9][14]
-
Metal Artifacts: High-density objects like dental fillings or surgical implants can cause severe artifacts on the CT scan, which then propagate into the attenuation-corrected PET image, creating factitiously high or low uptake values.[9][14]
-
Contrast Media: The presence of CT contrast agents can lead to an overestimation of attenuation, resulting in artificially increased PET signal.
-
Truncation Artifacts: If the patient's body extends beyond the field of view (FOV) of the CT scanner, the attenuation map will be incomplete, leading to inaccurate attenuation correction at the edges of the PET image.[14][15]
-
Misalignment between PET and CT: As mentioned in Q2, patient motion between the CT and PET scans can cause misalignment, leading to incorrect attenuation correction and artifactual hot or cold spots.[8][9]
Troubleshooting Steps:
-
Review Non-Attenuation-Corrected (NAC) Images: Always inspect the NAC PET images. If the anomalous uptake is not present in the NAC images, it is likely an artifact of attenuation correction.[16]
-
Utilize Metal Artifact Reduction (MAR) Software: Most modern scanners are equipped with software designed to reduce metal-induced artifacts in CT images.[17]
-
Careful Patient Positioning: Ensure the patient is positioned correctly to minimize truncation of the CT FOV.
-
Software-Based Registration: If misalignment is suspected, software tools can be used to co-register the PET and CT images before applying attenuation correction.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving novel κ-opioid receptor (KOR) agonist radiotracers, providing a reference for expected values and variability.
Table 1: Test-Retest Variability of KOR Agonist Tracers
| Radiotracer | Mean Absolute Test-Retest Variability (MA1 VT) |
| 11C-EKAP | 7% |
| 11C-FEKAP | 18% |
| 11C-GR103545 | 15% |
Data sourced from studies on novel KOR agonist radiotracers.[11][12][18]
Table 2: Minimum Scan Time for Stable VT Measurement
| Radiotracer | Minimum Scan Time (minutes) |
| 11C-EKAP | 90 |
| 11C-FEKAP | 110 |
| 11C-GR103545 | 140 |
VT: Total Distribution Volume. Data reflects the time required to achieve stable measurements.[11][12][18]
Experimental Protocols
This section provides a generalized protocol for dynamic this compound PET brain imaging and subsequent kinetic analysis.
Protocol 1: Dynamic this compound PET Brain Imaging with Arterial Blood Sampling
-
Patient Preparation:
-
Subjects should fast for at least 4 hours prior to the scan.
-
An arterial line should be placed for blood sampling.
-
-
Radiotracer Administration:
-
Administer a bolus injection of this compound at the start of the PET acquisition. The exact dose should be determined based on institutional guidelines and scanner specifications.
-
-
PET Data Acquisition:
-
Acquire dynamic PET data for a duration sufficient to capture the tracer kinetics (e.g., 90-120 minutes).[11]
-
The acquisition should be performed in 3D list mode to allow for flexible framing.
-
-
Arterial Blood Sampling:
-
Collect arterial blood samples frequently during the initial rapid phase of tracer uptake (e.g., every 15 seconds for the first 2 minutes), with decreasing frequency for the remainder of the scan.
-
Measure the radioactivity concentration in whole blood and plasma.
-
-
Metabolite Analysis:
-
Analyze a subset of plasma samples (e.g., via HPLC) to determine the fraction of radioactivity corresponding to the parent this compound tracer over time.
-
-
Image Reconstruction:
-
Reconstruct the dynamic PET data into a series of time frames.
-
Apply corrections for attenuation, scatter, and random coincidences.
-
-
Data Analysis:
-
Generate an arterial input function corrected for metabolites.
-
Delineate regions of interest (ROIs) on the co-registered anatomical image (MRI or CT).
-
Generate time-activity curves (TACs) for each ROI.
-
Fit the TACs using an appropriate kinetic model (e.g., two-tissue compartment model) to estimate parameters such as the total distribution volume (VT).[11][12]
-
Visualizations
The following diagrams illustrate key workflows and concepts in this compound PET data analysis.
References
- 1. Positron Emission Tomography: Current Challenges and Opportunities for Technological Advances in Clinical and Preclinical Imaging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Reproducible brain PET data analysis: easier said than done [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. MOTION CORRECTION OPTIONS IN PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Motion-correction strategies for enhancing whole-body PET imaging [frontiersin.org]
- 6. Movement Correction Method for Human Brain PET Images: Application to Quantitative Analysis of Dynamic [18F]-FDDNP Scans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Motion Artifacts and Correction Techniques in PET/CT | Radiology Key [radiologykey.com]
- 9. Pitfalls on PET/CT due to artifacts and instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hug.ch [hug.ch]
- 11. Kinetic Modeling and Test-Retest Reproducibility of 11C-EKAP and 11C-FEKAP, Novel Agonist Radiotracers for PET Imaging of the κ-Opioid Receptor in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. wanglab.faculty.ucdavis.edu [wanglab.faculty.ucdavis.edu]
- 14. Artefacts of PET/CT images - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cme.lww.com [cme.lww.com]
- 16. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 17. benchchem.com [benchchem.com]
- 18. Kinetic Modeling and Test–Retest Reproducibility of 11C-EKAP and 11C-FEKAP, Novel Agonist Radiotracers for PET Imaging of the κ-Opioid Receptor in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target binding of Fekap in PET imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Fekap PET tracer. The focus is on minimizing off-target binding to ensure accurate quantification of the κ-opioid receptor (KOR).
Troubleshooting Guide
Issue: High background signal or suspected off-target binding in this compound PET images.
This guide provides a systematic approach to identifying and mitigating sources of non-specific binding.
1. Initial Assessment & Data Review
-
Question: How can I determine if the signal I'm observing is truly off-target?
-
Answer: High signal in regions known to have low KOR density is a primary indicator. A critical step is to perform a blocking study by co-administering a high dose of an unlabeled KOR-specific ligand. A significant reduction in the PET signal in the blocking scan compared to the baseline scan confirms target-specific binding.[1][2][3][4] Lack of reduction suggests off-target or non-specific binding.
-
2. Experimental Protocol Optimization
-
Question: Could my experimental setup be contributing to non-specific binding?
-
Answer: Yes, several factors in your protocol can influence off-target interactions. Consider the following optimizations:
-
Tracer Formulation: Ensure the radiotracer is free of impurities and aggregates, which can increase non-specific uptake. The formulation buffer should be optimized for pH and ionic strength to minimize non-specific interactions.
-
Injection and Timing: The timing of PET acquisition is crucial. For ¹¹C-FEKAP, a scan duration of at least 110 minutes has been suggested for stable total distribution volume (VT) measurement.[5] Acquiring data too early might capture more non-specific binding before equilibrium is reached.
-
Animal Preparation: For preclinical studies, ensure proper animal preparation, such as fasting, to reduce metabolic background activity that could interfere with the signal.[6]
-
-
3. Advanced Data Analysis
-
Question: Can I correct for off-target binding during image analysis?
-
Answer: Kinetic modeling is a powerful tool to differentiate between specific and non-specific binding.[7][8][9][10][11] By analyzing the dynamic uptake of this compound over time, you can estimate parameters that represent specific binding, such as the nondisplaceable binding potential (BPND).[5] This method mathematically separates the signal components, providing a more accurate quantification of KOR.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound, specifically ¹¹C-FEKAP, is a novel agonist radiotracer developed for Positron Emission Tomography (PET) imaging. Its primary target is the κ-opioid receptor (KOR), which is implicated in various neuropsychiatric disorders.[5]
Q2: What are the common causes of off-target binding with PET tracers like this compound?
A2: Off-target binding can arise from several factors:
-
Physicochemical Properties: Properties of the tracer, such as high lipophilicity, can lead to non-specific binding to lipids and proteins.[12][13]
-
Structural Similarity: The tracer might have affinity for other receptors or transporters that share structural similarities with KOR.
-
Radiometabolites: Radioactive metabolites of the tracer might enter the brain and bind to other sites.[12]
-
Blood-Brain Barrier (BBB) Interactions: Interactions with components of the BBB can contribute to non-specific signal.
Q3: How do I perform a blocking study to confirm target specificity?
A3: A blocking study is essential to validate that the PET signal is from the intended target.[1][2][4] The general procedure involves two PET scans in the same subject: a baseline scan and a blocking scan. In the blocking scan, a high dose of an unlabeled "blocking agent" (a compound with high affinity and selectivity for KOR) is administered before the radiotracer. If the signal in KOR-rich regions is significantly reduced in the blocking scan, it confirms specific binding.
Q4: What is kinetic modeling and how can it help reduce the impact of off-target binding?
A4: Kinetic modeling uses mathematical models to analyze the time-activity curves (TACs) of the tracer in different brain regions from a dynamic PET scan.[7][8][9] This analysis can separate the total signal into components representing tracer delivery, non-specific binding, and specific binding to the target receptor.[10] For ¹¹C-FEKAP, a two-tissue compartment model (2TC) or the multilinear analysis-1 (MA1) method can be used to calculate the total distribution volume (VT), which is proportional to the density of available receptors.[5] By comparing VT in a target region to a reference region with negligible KOR, the specific binding (BPND) can be quantified, effectively isolating the target signal from non-specific uptake.
Q5: Are there ways to modify the this compound tracer itself to reduce off-target binding?
A5: While modifying an existing validated tracer like this compound is a significant undertaking, general strategies in tracer development focus on optimizing the molecular structure to enhance specificity.[14][15][16] This can involve altering the pharmacophore to increase affinity for the target or modifying linkers and chelators (for peptide-based tracers) to improve pharmacokinetic properties and reduce accumulation in non-target tissues like the kidneys.[16]
Quantitative Data Summary
The following table summarizes key quantitative parameters for ¹¹C-FEKAP and a related KOR agonist tracer, providing a basis for comparison.
| Parameter | ¹¹C-FEKAP | ¹¹C-EKAP | ¹¹C-GR103545 | Reference |
| Target | κ-Opioid Receptor (KOR) | κ-Opioid Receptor (KOR) | κ-Opioid Receptor (KOR) | [5] |
| Kinetic Model | 2TC, MA1 | 2TC, MA1 | 2TC | [5] |
| Min. Scan Time for Stable VT | 110 min | 90 min | 140 min | [5] |
| Test-Retest Variability (VT) | 18% | 7% | 15% | [5] |
| Nondisplaceable Binding Potential (BPND) | Similar to ¹¹C-GR103545 | ~25% lower than ¹¹C-GR103545 | - | [5] |
Table 1: Comparative quantitative data for KOR PET tracers. Data is synthesized from studies in healthy human subjects.
Detailed Experimental Protocols
Protocol 1: In Vivo Blocking Study to Assess this compound Specificity
-
Subject Preparation: Prepare the subject (e.g., animal model) according to standard protocols, including any necessary fasting or anesthesia.
-
Baseline Scan:
-
Position the subject in the PET scanner.
-
Administer a bolus injection of ¹¹C-FEKAP.
-
Acquire dynamic PET data for a minimum of 110 minutes.[5]
-
-
Washout Period: Allow for a sufficient washout period between scans for the radioactivity to decay (at least 5-10 half-lives of Carbon-11).
-
Blocking Scan:
-
Administer a high dose of a selective, unlabeled KOR antagonist or agonist (e.g., unlabeled this compound or another reference compound). The dose should be sufficient to saturate the KOR.
-
After an appropriate pre-treatment time for the blocking agent to occupy the receptors, administer the same dose of ¹¹C-FEKAP as in the baseline scan.
-
Acquire dynamic PET data using the identical protocol as the baseline scan.
-
-
Data Analysis:
-
Reconstruct PET images for both scans.
-
Generate time-activity curves (TACs) for regions of interest (with high and low KOR density).
-
Calculate the distribution volume (VT) or standardized uptake value (SUV) for each region in both scans.
-
Calculate the percent reduction in signal in the blocking scan compared to the baseline scan. A significant reduction in target-rich regions confirms specific binding.
-
Protocol 2: Kinetic Modeling to Quantify Specific Binding
-
Dynamic PET Acquisition: Perform a dynamic PET scan (e.g., 110-120 minutes) following a bolus injection of ¹¹C-FEKAP.[5]
-
Arterial Blood Sampling: Obtain serial, metabolite-corrected arterial blood samples throughout the scan to measure the arterial input function (the concentration of the parent tracer in arterial plasma over time).[5][7]
-
Image Reconstruction and ROI Definition:
-
Reconstruct the dynamic PET data into a series of time frames.
-
Co-register the PET images with an anatomical MRI scan.
-
Define regions of interest (ROIs) on the MRI, including target regions (e.g., striatum, cingulate cortex) and a reference region (e.g., cerebellum, if validated to have negligible specific binding for this compound).
-
-
Data Extraction: Generate time-activity curves (TACs) for each ROI by plotting the average radioactivity concentration in the region against time.
-
Model Fitting:
-
Using specialized software (e.g., PMOD, SPM), fit the ROI TACs and the arterial input function to a suitable kinetic model, such as the two-tissue compartment (2TC) model or the multilinear analysis-1 (MA1) method.[5]
-
This fitting procedure will yield estimates of microparameters (K1, k2, k3, k4) and macroparameters like the total distribution volume (VT).
-
-
Quantification of Specific Binding:
-
Calculate the nondisplaceable binding potential (BPND) using a reference tissue model, where BPND = (VT_target / VT_reference) - 1. This value represents the ratio of specifically bound tracer to the nondisplaceable tracer concentration at equilibrium, providing a quantitative measure of target density.
-
Visualizations
Caption: Workflow for a blocking study to validate this compound's target specificity.
Caption: Logical diagram of PET signal components and the role of kinetic modeling.
Caption: Simplified signaling pathway following this compound binding to the KOR.
References
- 1. Blocking Studies to Evaluate Receptor-Specific Radioligand Binding in the CAM Model by PET and MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Blocking Studies to Evaluate Receptor-Specific Radioligand Binding in the CAM Model by PET and MR Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic Modeling and Test-Retest Reproducibility of 11C-EKAP and 11C-FEKAP, Novel Agonist Radiotracers for PET Imaging of the κ-Opioid Receptor in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Non-invasive kinetic modelling approaches for quantitative analysis of brain PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of deep learning denoising on kinetic modelling for low-dose dynamic PET: application to single- and dual-tracer imaging protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wanglab.faculty.ucdavis.edu [wanglab.faculty.ucdavis.edu]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Tracer Kinetic Modeling in PET | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Strategies of positron emission tomography (PET) tracer development for imaging of tau and α-synuclein in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improvement of CXCR4 Tracer Specificity For PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improvement of CXCR4 tracer specificity for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reducing the Kidney Uptake of High Contrast CXCR4 PET Imaging Agents via Linker Modifications [mdpi.com]
Troubleshooting low signal-to-noise ratio in Fekap PET images
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fibroblast Activation Protein (FAP) inhibitor (FAPI) Positron Emission Tomography (PET) imaging. Our goal is to help you address common challenges, particularly low signal-to-noise ratio (SNR), to ensure the acquisition of high-quality, reliable data.
Troubleshooting Guide: Low Signal-to-Noise Ratio (SNR) in FAP PET Images
A low signal-to-noise ratio can obscure critical details in FAP PET images, impacting both qualitative interpretation and quantitative accuracy. This guide provides a systematic approach to identifying and resolving the root causes of poor SNR.
Q1: My FAP PET images are excessively noisy. What are the primary factors I should investigate?
A1: High noise in PET images is a common issue that can stem from several sources. Systematically check the following aspects of your experimental setup and parameters:
-
Injected Dose and Uptake Time: An insufficient injected dose of the FAPI tracer is a primary cause of low count statistics, leading to high noise. Verify that the administered dose aligns with recommended guidelines and is appropriate for the patient's weight. Also, ensure that the uptake time between tracer injection and scan acquisition is adequate, as recommended in established protocols.
-
Acquisition Time: Shorter scan durations result in fewer detected coincidence events, which directly increases image noise. A balance must be struck between acquisition time, patient comfort, and potential for motion artifacts.[1]
-
Patient Centering: Improper positioning of the patient in the scanner's field of view (FOV) can lead to artifacts and non-uniform noise distribution. Ensure the region of interest is centered both axially and transaxially.
-
Scanner Quality Control (QC): Regular quality control is crucial for optimal scanner performance. Verify that daily, weekly, and annual QC procedures have been performed and are within acceptable limits. This includes checks on detector performance, system calibration, and normalization.[2][3][4][5][6]
Q2: I've confirmed my basic acquisition parameters are correct, but the SNR is still poor. What are the next steps?
A2: If the initial checks do not resolve the low SNR issue, delve into more advanced factors related to image reconstruction and data corrections:
-
Image Reconstruction Algorithm: The choice of reconstruction algorithm significantly impacts SNR. Iterative reconstruction methods like Ordered Subsets Expectation Maximization (OSEM) generally yield better SNR compared to older methods like Filtered Backprojection (FBP). The inclusion of Time-of-Flight (TOF) and Point Spread Function (PSF) modeling in the reconstruction process can further enhance image quality by reducing background variability (noise).[7]
-
Reconstruction Parameters (Iterations and Subsets): For iterative algorithms like OSEM, the number of iterations and subsets must be optimized. While more iterations can increase image contrast and signal, they can also amplify noise. Finding the optimal balance is key to maximizing SNR.[8][9][10][11]
-
Post-Reconstruction Filtering: Applying a smoothing filter, such as a Gaussian filter, after reconstruction can reduce noise. However, excessive filtering can blur the image, reducing spatial resolution and potentially affecting the quantification of small lesions. The filter parameters (e.g., Full Width at Half Maximum - FWHM) should be chosen carefully.
-
Data Corrections: Ensure that all necessary data corrections have been accurately applied. This includes corrections for attenuation, scatter, and random coincidences. Inaccurate corrections can introduce significant noise and artifacts into the reconstructed images.
Q3: Could patient-specific factors be contributing to the low SNR in my FAP PET images?
A3: Yes, patient characteristics can significantly influence image quality.
-
Patient Habitus: Larger patients tend to have higher photon attenuation and scatter, which can degrade image quality and lower the SNR. For these patients, it may be necessary to increase the injected dose or extend the acquisition time to achieve adequate image quality.
-
Patient Motion: Movement during the scan, including respiratory motion, can cause blurring and misregistration between the PET and CT data. This not only degrades image sharpness but can also lead to artifacts from incorrect attenuation correction.[12] Employing patient immobilization techniques and providing clear instructions can minimize motion. For thoracic and abdominal imaging, respiratory gating may be necessary.[13]
Q4: Are there any known pitfalls or artifacts specific to FAP PET imaging that could be misinterpreted as low SNR?
A4: While the fundamental principles of PET imaging apply, there are some considerations with FAP tracers. Benign processes such as wound healing, inflammation, and fibrosis can also show FAP uptake.[2][3][5][6] This physiological uptake is a true signal and should not be confused with image noise. However, intense uptake in non-target areas, like the bladder, can cause scatter artifacts that may degrade the quality of adjacent regions.[14] It is important to review non-attenuation-corrected (NAC) images to help differentiate true uptake from artifacts.[13]
Frequently Asked Questions (FAQs)
Q: How often should scanner quality control be performed? A: A standardized quality control (QC) and quality assurance (QA) program is essential.[2][3][4][5][6] This typically includes:
-
Daily QC: Performed before the first patient scan to check for detector functionality and system stability.
-
Quarterly/Annual QC: More comprehensive evaluations, often performed by a medical physicist, to assess parameters like spatial resolution, sensitivity, and quantitative accuracy.
Q: What is the impact of Time-of-Flight (TOF) on SNR? A: TOF PET scanners use the difference in arrival time of the two annihilation photons to better localize the event. This additional information significantly reduces background variability and can improve the SNR, especially in larger patients.[7]
Q: How do I choose the optimal number of iterations and subsets for my reconstruction? A: The optimal number of iterations and subsets is a trade-off between signal, noise, and computational time. Increasing iterations generally increases the signal and contrast of small, hot lesions but also amplifies noise.[8][9][10] A common approach is to start with the manufacturer's recommended parameters and then perform phantom studies to evaluate how varying these parameters affects SNR and contrast recovery for your specific imaging tasks.
Quantitative Data Summary
The following tables summarize the impact of different reconstruction parameters on PET image quality metrics. Note that the optimal parameters can be scanner and tracer-specific.
Table 1: Impact of OSEM Iterations on Image Quality Metrics
| Number of Iterations | SUVmax (% Increase from 2 Iterations) | Hot Lesion Contrast (%) | Background Variability (%) |
| 2 | Baseline | 65.2 | 12.5 |
| 3 | +18.5% | 72.8 | 13.8 |
| 4 | +25.3% | 76.5 | 14.9 |
| 5 | +30.1% | 79.1 | 15.7 |
| 7 | +35.8% | 82.3 | 17.1 |
Data adapted from a study on 18F-FDG PET/CT, demonstrating the general trend of increasing SUVmax, contrast, and noise with more iterations. The optimal number is often a balance, with 2-4 iterations commonly used in clinical practice.[9]
Table 2: Comparison of Reconstruction Algorithms on Lesion-to-Background (L/B) Ratio and SNR
| Reconstruction Algorithm | Scanning Time | Lesion SUVmax (Mean) | Lesion-to-Background Ratio | Signal-to-Noise Ratio (SNR) |
| OSEM | Full-time | 10.5 | 8.2 | 15.6 |
| OSEM | Half-time | 9.8 | 7.9 | 12.3 |
| Q.Clear | Half-time | 14.6 | 8.5 | 11.9 |
This table is based on a study of 68Ga-FAPI PET/MR.[1] Q.Clear is an advanced reconstruction algorithm that can increase SUVmax and maintain the lesion-to-background ratio even with reduced scan time, although it may impact SNR differently than OSEM.[1][15]
Experimental Protocols
Protocol 1: NEMA NU 2-2018 Image Quality Phantom Study for SNR and Contrast Evaluation
This protocol describes a standardized method for assessing PET scanner performance, which can be adapted for FAP PET imaging.
1. Phantom Preparation:
-
Use a NEMA IEC Body Phantom, which includes six fillable spheres of varying diameters (10, 13, 17, 22, 28, and 37 mm).[16][17][18][19]
-
Fill the main background compartment of the phantom with a solution of a known concentration of the FAP PET tracer (e.g., 68Ga-FAPI or 18F-FAPI). A typical background activity concentration is around 5.3 kBq/mL.
-
Fill the "hot" spheres with a higher concentration of the same tracer, typically at a 4:1 or 8:1 sphere-to-background ratio.
-
Ensure no air bubbles are present in the phantom.
-
Accurately measure the activity in the background and spheres using a calibrated dose calibrator.
2. Phantom Scanning:
-
Position the phantom at the center of the scanner's FOV.
-
Perform a CT scan for attenuation correction.
-
Acquire PET data for a duration sufficient to obtain low-noise images (e.g., 5-10 minutes per bed position).
3. Image Reconstruction and Analysis:
-
Reconstruct the PET data using the reconstruction algorithms and parameters you wish to evaluate (e.g., varying OSEM iterations, subsets, and post-reconstruction filters).
-
Draw regions of interest (ROIs) on the reconstructed images:
-
A large ROI in the uniform background region to measure the mean activity and the standard deviation (noise).
-
ROIs over each of the hot spheres to measure the mean and maximum activity.
-
-
Calculate the following metrics:
-
Signal-to-Noise Ratio (SNR): Mean activity in the background ROI divided by the standard deviation of the background ROI.
-
Contrast Recovery Coefficient (CRC): (Mean activity in sphere ROI / Mean activity in background ROI - 1) / (Actual activity concentration in sphere / Actual activity concentration in background - 1) * 100%.
-
Background Variability (Noise): Standard deviation of the background ROI.
-
By comparing these metrics across different reconstruction settings, you can determine the optimal parameters for your FAP PET studies.
Visualizations
Below are diagrams illustrating key concepts in troubleshooting low SNR in FAP PET imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. SNMMI Procedure Standard/EANM Practice Guideline for Fibroblast Activation Protein (FAP) PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. axisimagingnews.com [axisimagingnews.com]
- 5. auntminnie.com [auntminnie.com]
- 6. New Practice Guidelines for FAP PET Imaging in Oncology - Be part of the knowledge - ReachMD [reachmd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 10. Influence of reconstruction iterations on 18F-FDG PET/CT standardized uptake values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Varying Number of OSEM Subsets on PET Lesion Detectability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 13. benchchem.com [benchchem.com]
- 14. cme.lww.com [cme.lww.com]
- 15. researchgate.net [researchgate.net]
- 16. Phantom-based image quality assessment of clinical 18F-FDG protocols in digital PET/CT and comparison to conventional PMT-based PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phantom-based image quality assessment of clinical 18F-FDG protocols in digital PET/CT and comparison to conventional PMT-based PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
Navigating Test-Retest Variability for Novel Compounds: A Technical Guide
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during in-vitro experiments that can lead to significant variability between repeated assays.
Q1: What are the primary sources of variability in my cell-based assay results?
A1: Variability in cell-based assays can stem from multiple factors. These are broadly categorized as biological, technical, and environmental. Biological variability can be due to inconsistent cell health, passage number, and cell density at the time of the experiment.[1][2] Technical errors often arise from inconsistent pipetting, improper reagent preparation, and fluctuations in incubation times.[3][4][5] Environmental factors include variations in temperature and CO2 levels within the incubator.[6]
Q2: My assay signal is weak or absent. What should I check?
A2: A weak or non-existent signal can be due to several issues. First, verify that all reagents were prepared correctly and have not expired.[3][5] Ensure that the assay buffer was equilibrated to the correct temperature, as temperature can significantly impact enzyme activity.[3] Double-check that the plate reader is set to the correct wavelength for your assay.[3][5] Finally, confirm that your cells were viable and seeded at the optimal density.[2]
Q3: I'm observing significant edge effects in my 96-well plates. How can I minimize this?
A3: Edge effects, where the outer wells of a plate behave differently from the inner wells, are often caused by uneven temperature and evaporation. To mitigate this, ensure your incubator has proper humidity control. A common practice is to fill the outer wells with sterile water or media without cells to create a moisture barrier.[6] Additionally, allowing plates to equilibrate to room temperature before adding reagents can help ensure a more uniform temperature across the plate.
Q4: How can I ensure my compound stock solution is stable and consistently active?
A4: The stability of your compound is critical for reproducible results. Always follow the manufacturer's instructions for storage. Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] It is also good practice to periodically test the activity of your stock solution to ensure it has not degraded over time.
Taming Variability: A Quantitative Look
Understanding the acceptable levels of variability is key to assessing the quality of your experimental data. The coefficient of variation (CV), which is the ratio of the standard deviation to the mean, is a standard measure of experimental variability.
| Source of Variability | Parameter | Acceptable Range (CV%) | Potential Causes of High CV | Mitigation Strategies |
| Pipetting | Intra-plate Replicates | < 10%[7] | Inaccurate pipettes, poor technique, air bubbles.[3][5] | Calibrate pipettes regularly, use reverse pipetting for viscous liquids, ensure proper mixing.[2][4] |
| Cell Seeding | Cell Number per Well | < 15% | Inconsistent cell suspension, inaccurate cell counting. | Ensure a single-cell suspension before plating, use an automated cell counter. |
| Reagent Preparation | Inter-assay Controls | < 15%[7] | Inconsistent reagent concentrations, degradation of reagents.[3] | Prepare fresh reagents, use master mixes, aliquot and store reagents properly.[4][5] |
| Instrumentation | Plate Reader Signal | < 5% | Fluctuations in lamp intensity, incorrect filter sets. | Regular instrument maintenance and calibration, allow the instrument to warm up.[8] |
Generic Protocol for a Cell Viability Assay
This protocol provides a standardized workflow for assessing the effect of a novel compound, such as Fekap, on cell viability using a colorimetric assay (e.g., MTT or XTT).
1. Materials and Reagents:
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Novel compound (e.g., this compound) stock solution
-
Viability assay reagent (e.g., MTT, XTT)
-
Solubilization buffer (if required)
-
96-well clear-bottom plates
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Dilute cells to the optimized seeding density in complete medium.
-
Seed cells in a 96-well plate and incubate overnight to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel compound in complete medium.
-
Remove the medium from the cells and replace it with the medium containing the compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Add the viability assay reagent to each well and incubate as per the manufacturer's instructions.
-
If necessary, add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized viability against the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizing Workflows and Troubleshooting
Diagrams can be powerful tools for standardizing procedures and troubleshooting issues. Below are Graphviz diagrams illustrating a typical experimental workflow and a decision tree for troubleshooting high variability.
Caption: A standard workflow for a cell-based assay.
Caption: A decision tree for troubleshooting high variability.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. biocompare.com [biocompare.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. goldbio.com [goldbio.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. marinbio.com [marinbio.com]
- 7. researchgate.net [researchgate.net]
- 8. A Complete Guide To Troubleshooting Biochemistry Analyzers - Health News - News [contecmedsystems.com]
Overcoming poor brain uptake of Fekap in animal models
Welcome to the technical support center for Fekap. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the brain uptake of this compound in animal models. Below you will find troubleshooting guides and frequently asked questions to help you navigate your experiments.
Troubleshooting Guide: Low Brain-to-Plasma Ratio
A common issue observed during preclinical development is a suboptimal brain-to-plasma (B/P) concentration ratio for this compound. This guide provides a systematic approach to diagnosing and addressing this problem.
Issue 1: this compound exhibits a low B/P ratio (<0.1) in rodent models.
Potential Cause: This often suggests that this compound is either rapidly removed from the brain by efflux transporters at the blood-brain barrier (BBB) or has poor intrinsic permeability across the BBB. The primary suspect for efflux is P-glycoprotein (P-gp).
Troubleshooting Steps:
-
Verify Efflux Transporter Involvement: The most direct way to test the hypothesis of P-gp mediated efflux is to conduct an in vivo study in rodents using a known P-gp inhibitor, such as Elacridar.
-
Assess Formulation and Solubility: Poor solubility of this compound in the dosing vehicle can lead to low plasma concentrations, which in turn results in low brain concentrations.
Experimental Protocols
Protocol 1: In Vivo Assessment of P-gp Mediated Efflux in Mice
This protocol describes a cassette dosing study to determine if co-administration of a P-gp inhibitor can increase the brain concentration of this compound.
Objective: To determine the impact of P-gp inhibition on the brain-to-plasma ratio of this compound.
Materials:
-
This compound
-
Elacridar (P-gp inhibitor)
-
Dosing vehicle (e.g., 2% DMSO, 30% PEG400, 68% Saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard equipment for intravenous (IV) or oral (PO) dosing
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Tissue homogenization equipment
Methodology:
-
Animal Acclimation: Acclimate mice for at least 3 days prior to the experiment.
-
Group Allocation: Divide animals into two groups (n=4 per group):
-
Group 1 (Control): this compound administration only.
-
Group 2 (Inhibitor): Elacridar pre-treatment followed by this compound administration.
-
-
Dosing:
-
Administer Elacridar (e.g., 10 mg/kg, PO) to Group 2 animals 1-2 hours prior to this compound administration.
-
Administer this compound to all animals at the target dose (e.g., 5 mg/kg, IV).
-
-
Sample Collection: At a predetermined time point (e.g., 1 hour post-Fekap dose), collect blood via cardiac puncture into EDTA tubes. Immediately following blood collection, perfuse the brain with ice-cold saline and harvest the whole brain.
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Weigh the brain tissue and homogenize in a suitable buffer.
-
-
Bioanalysis: Analyze the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the brain-to-plasma ratio (B/P) for each animal. The B/P ratio is calculated as: C_brain / C_plasma, where C_brain is the concentration in the brain (ng/g) and C_plasma is the concentration in plasma (ng/mL).
Data Summary
The following tables summarize typical pharmacokinetic and permeability data for this compound that might be observed during initial characterization.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route | Dose (mg/kg) | Plasma Cmax (ng/mL) | Brain Cmax (ng/g) | Brain-to-Plasma Ratio (at Tmax) |
|---|---|---|---|---|---|
| This compound | IV | 5 | 1500 | 90 | 0.06 |
| this compound + Elacridar | IV | 5 | 1550 | 450 | 0.29 |
Table 2: In Vitro Permeability Data for this compound
| Assay System | Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
|---|---|---|---|
| MDCK-MDR1 | A to B (Apical to Basolateral) | 0.5 | 12.4 |
| MDCK-MDR1 | B to A (Basolateral to Apical) | 6.2 | |
Visualizations
Signaling Pathway
Technical Support Center: Refinement of Kinetic Models for More Accurate [¹¹C]FEKAP Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PET radiotracer [¹¹C]FEKAP. The content is designed to address specific issues that may arise during experimental design, data acquisition, and kinetic modeling to enhance the accuracy and reliability of [¹¹C]this compound quantification.
FAQs: Frequently Asked Questions
Q1: What is [¹¹C]this compound and why is kinetic modeling necessary for its quantification?
A1: [¹¹C]this compound is a novel agonist radiotracer used for Positron Emission Tomography (PET) imaging of the κ-opioid receptor (KOR) in the human brain. Kinetic modeling is essential to translate the raw time-activity curve data from PET scans into meaningful biological parameters, such as the total distribution volume (Vₜ), which reflects the concentration of the tracer in tissue relative to plasma at equilibrium. This allows for a quantitative assessment of KOR availability in different brain regions.
Q2: Which kinetic models are typically used for [¹¹C]this compound, and which is recommended?
A2: The most common kinetic models applied to [¹¹C]this compound data are the one-tissue compartment (1TC) model, the two-tissue compartment (2TC) model, and the multilinear analysis-1 (MA1) model.[1] For [¹¹C]this compound, the 1TC model is generally not sufficient to describe its kinetics.[1] While the 2TC model can fit the data well, it often produces unreliably estimated parameters.[1] Therefore, the multilinear analysis-1 (MA1) model is the recommended approach as it has been shown to provide a good match for the total distribution volume (Vₜ) with better stability and reproducibility compared to the 2TC model for this tracer.[1]
Q3: What is the multilinear analysis-1 (MA1) model, and why is it more robust for [¹¹C]this compound?
A3: The multilinear analysis-1 (MA1) model is a graphical analysis technique that linearizes the equations of the two-tissue compartment model. This approach avoids some of the complexities and potential instabilities of the non-linear fitting required for the 2TC model. By transforming the data into a linear relationship, the MA1 model can provide more stable and reliable estimates of the total distribution volume (Vₜ), especially when the individual rate constants of the 2TC model are difficult to identify precisely due to factors like noise in the data.
Q4: What is a typical injected dose for a [¹¹C]this compound PET scan?
A4: Due to the short half-life of Carbon-11 (approximately 20 minutes), the injected dose is prepared immediately before use. For PET radiopharmaceuticals labeled with ¹¹C, a typical intravenous injection for human studies is in the range of 300 to 370 MBq (8 to 10 mCi). The specific administered mass of [¹¹C]this compound is generally kept low to minimize pharmacological effects.
Troubleshooting Guides
Issue 1: Poor Fit of the Kinetic Model to the Time-Activity Curve (TAC)
Symptoms:
-
The model-generated curve systematically deviates from the measured PET data points.
-
Residuals (the difference between measured and fitted data) show a pattern rather than random noise.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Kinetic Model Selection | The 1TC model is generally insufficient for [¹¹C]this compound. If using a 2TC model results in a poor fit, consider using the recommended MA1 model. |
| Inaccurate Arterial Input Function (AIF) | Errors in the AIF, such as incorrect timing, dispersion, or metabolite correction, can lead to a poor model fit. Review the AIF measurement and processing steps for any inconsistencies. |
| Patient Motion | Significant patient movement during the scan can distort the TACs. Apply motion correction algorithms to the PET data before kinetic modeling. |
| Short Scan Duration | An insufficient scan duration may not capture the full kinetic profile of the tracer, leading to a poor fit. For [¹¹C]this compound, a scan duration of at least 110 minutes is recommended for stable Vₜ measurement.[1] |
Issue 2: Unreliable Parameter Estimates with the Two-Tissue Compartment (2TC) Model
Symptoms:
-
Very high standard errors for the estimated kinetic parameters (K₁ to k₄).
-
Wide variability in parameter estimates between subjects or even between different runs on the same subject.
-
Strong correlation between estimated parameters, indicating that they cannot be independently determined.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Noise Levels in PET Data | Noise, particularly in later time frames when the signal is lower, can significantly impact the stability of non-linear fitting in the 2TC model. Ensure optimal image reconstruction and consider appropriate data smoothing techniques, though excessive smoothing should be avoided as it can bias the results. |
| Insufficient Scan Duration | The kinetics of [¹¹C]this compound may not be fully resolved within a shorter scan, making it difficult to reliably estimate all four parameters of the 2TC model. A scan duration of at least 110 minutes is recommended.[1] |
| Model Degeneracy | For some tracers, the data may not contain enough information to distinguish between the free/non-specific and specific binding compartments of the 2TC model. In such cases, the MA1 model is a more robust alternative for estimating the total distribution volume (Vₜ). |
| Issues with the Arterial Input Function (AIF) | Noise or errors in the AIF can propagate and lead to unreliable parameter estimates. Ensure high-quality AIF measurement and processing. |
Quantitative Data
Table 1: Comparison of Kinetic Modeling Parameters for κ-Opioid Receptor Agonist Tracers
| Parameter | [¹¹C]this compound | [¹¹C]EKAP | [¹¹C]-GR103545 |
| Recommended Kinetic Model | MA1 | MA1 | MA1 |
| Mean Absolute Test-Retest Variability (MA1 Vₜ) | 18% | 7% | ~15% |
| Minimum Scan Time for Stable Vₜ | 110 min | 90 min | 140 min |
| Relative Binding Potential (BPₙₙ) | Similar to [¹¹C]-GR103545 | ~25% lower than [¹¹C]-GR103545 | High |
Data compiled from Naganawa et al., J Nucl Med, 2020.[1]
Experimental Protocols
Detailed Methodology for [¹¹C]this compound PET Imaging and Data Analysis
-
Subject Preparation: Subjects should fast for at least 4 hours before the scan. A physical examination and relevant blood work should be conducted to ensure the subject is healthy.
-
Radiotracer Injection: A bolus injection of [¹¹C]this compound is administered intravenously. The typical injected dose is in the range of 300-370 MBq (8-10 mCi).
-
PET Data Acquisition:
-
A dynamic PET scan of the brain is initiated at the time of injection.
-
The total scan duration should be at least 120 minutes to ensure stable Vₜ estimates.
-
A typical framing schedule for a 120-minute scan might be: 12x10s, 6x20s, 6x30s, 5x60s, 10x120s, 8x300s.
-
Event-by-event motion correction should be applied during image reconstruction.
-
-
Arterial Input Function (AIF) Measurement:
-
The radial artery should be catheterized for arterial blood sampling.
-
Manual blood samples are collected frequently (e.g., every 10 seconds) for the first few minutes, with decreasing frequency for the remainder of the scan.
-
Plasma is separated from whole blood, and radioactivity is measured.
-
Metabolite analysis of the plasma samples is performed to generate a metabolite-corrected AIF.
-
-
Kinetic Modeling:
-
Time-activity curves (TACs) are generated for various regions of interest (ROIs) in the brain.
-
The metabolite-corrected AIF and the regional TACs are used as inputs for the kinetic model.
-
The multilinear analysis-1 (MA1) model is applied to the data to estimate the total distribution volume (Vₜ).
-
Visualizations
Experimental Workflow for [¹¹C]this compound Quantification
Caption: Workflow for [¹¹C]this compound PET quantification.
κ-Opioid Receptor (KOR) Signaling Pathway
Caption: Simplified KOR signaling pathway.
References
How to handle and store Fekap to maintain stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of Fekap to ensure its stability and integrity throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term storage, this compound should be stored at -20°C in a light-protected container. For short-term storage (up to one week), it can be kept at 4°C, also in a light-protected container. Avoid repeated freeze-thaw cycles as this can lead to degradation.
Q2: How sensitive is this compound to light?
This compound is highly photosensitive. Exposure to direct sunlight or even ambient laboratory light for extended periods can lead to significant degradation. All handling and experimental procedures should be performed under subdued light conditions or by using amber-colored labware.
Q3: What solvents are recommended for reconstituting this compound?
This compound is readily soluble in DMSO (Dimethyl Sulfoxide) and Ethanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the appropriate cell culture medium.
Q4: What are the signs of this compound degradation?
Degradation of this compound may be indicated by a color change in the solution from colorless to a pale yellow. Additionally, a decrease in potency or inconsistent results in bioassays can be a sign of degradation. It is recommended to perform a purity check via HPLC if degradation is suspected.
Q5: Can this compound be used after its expiration date?
It is not recommended to use this compound after its expiration date. The stability and efficacy of the compound cannot be guaranteed beyond this date, which could lead to unreliable and irreproducible experimental results.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause 1: this compound Degradation.
-
Solution: Ensure that this compound has been stored correctly at -20°C and protected from light. Prepare fresh stock solutions and avoid using solutions that have been stored for an extended period at room temperature.
-
-
Possible Cause 2: Improper Dilution.
-
Solution: Verify the dilution calculations and ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells. It is advisable to run a solvent control.
-
-
Possible Cause 3: Cell Line Variability.
-
Solution: Ensure that the cell line used is consistent and has been properly maintained. Passage number can affect cell response, so it is recommended to use cells within a specific passage range.
-
Issue 2: Low potency or activity of this compound.
-
Possible Cause 1: Suboptimal Storage.
-
Solution: Review the storage conditions of your this compound stock. Long-term storage at temperatures above -20°C or exposure to light can significantly reduce its potency.
-
-
Possible Cause 2: Interaction with Media Components.
-
Solution: Some components in cell culture media, such as serum proteins, may bind to this compound and reduce its effective concentration. Consider using a serum-free medium or performing a dose-response curve to determine the optimal concentration in your specific medium.
-
Data & Experimental Protocols
This compound Stability Data
The following table summarizes the stability of this compound under various storage conditions. The data was generated by High-Performance Liquid Chromatography (HPLC) analysis of this compound purity over time.
| Storage Condition | Time | Purity (%) |
| -20°C, Protected from Light | 3 months | 99.5% |
| -20°C, Protected from Light | 6 months | 99.2% |
| 4°C, Protected from Light | 1 week | 98.8% |
| 4°C, Protected from Light | 2 weeks | 97.1% |
| Room Temperature, Ambient Light | 24 hours | 85.3% |
| Room Temperature, Ambient Light | 48 hours | 72.5% |
Experimental Protocol: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber-colored microcentrifuge tubes
-
Calibrated micropipettes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Under subdued light, weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber-colored microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Visualizations
Technical Support Center: Addressing Artifacts in FAPI PET Imaging
Disclaimer: The term "Fekap PET imaging" was not found in the available scientific literature. This technical support center has been created based on the assumption that the user was referring to FAPI (Fibroblast Activation Protein Inhibitor) PET imaging , a rapidly advancing area in molecular imaging.
This guide is intended for researchers, scientists, and drug development professionals to help identify, understand, and mitigate common artifacts encountered during FAPI PET/CT imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts in FAPI PET/CT imaging?
A1: The most frequently observed artifacts in PET/CT imaging, including with FAPI tracers, are attributable to patient motion (such as respiratory motion), metallic implants, and issues with CT-based attenuation correction.[1][2][3][4][5] Other potential sources of artifacts include errors in scanner calibration, image reconstruction parameters, and extravasation of the radiotracer at the injection site.
Q2: How can I differentiate between a true biological finding and an artifact?
A2: A crucial step is to always review the non-attenuation-corrected (NAC) PET images alongside the attenuation-corrected (AC) images.[1][6][7] Artifacts arising from the CT-based attenuation correction, such as those from metallic implants, will be apparent on the AC images but absent or appear as photopenic areas (areas of low signal) on the NAC images.[1][7][8] True biological uptake will be present on both AC and NAC images, although the intensity will be lower and less quantitatively accurate on the NAC series. Additionally, correlating the PET findings with the anatomical information from the corresponding CT or MRI scan is essential.
Q3: Why is proper patient preparation important for minimizing artifacts?
A3: Patient comfort and clear instructions are key to preventing motion-related artifacts.[2] Patients should be comfortably positioned to minimize movement during the scan.[2] Instructions regarding breathing, such as maintaining shallow respiration, can reduce motion artifacts in the thorax and abdomen.[9] For certain studies, fasting or specific dietary instructions may be necessary depending on the FAPI tracer and research goals, although this is less common than with FDG PET.
Troubleshooting Guides
Issue 1: Motion Artifacts (Respiratory and General Patient Movement)
Q: I am observing blurring and misregistration between the PET and CT images in the thoracic and upper abdominal regions. What is the cause and how can I resolve this?
A: This is likely due to respiratory motion, which causes a mismatch between the position of organs during the fast CT acquisition and their averaged position over the longer PET scan.[3][7]
Troubleshooting Steps:
-
Respiratory Gating: The most effective method is to use a respiratory gating system.[6] This involves monitoring the patient's breathing cycle and acquiring PET data only during a specific phase, typically end-expiration, to match the CT scan phase.
-
Patient Immobilization and Comfort: Ensure the subject is securely and comfortably positioned to prevent voluntary and involuntary movements.[2][6]
-
Breathing Instructions: Coach the patient to breathe shallowly and consistently during the acquisition.[9]
-
Post-Acquisition Correction: Image registration software can be used to retrospectively align the PET and CT datasets to correct for motion.[6][10]
Issue 2: Metal-Induced Artifacts
Q: There are areas of unusually high and low tracer uptake around a patient's metallic implant (e.g., dental filling, hip prosthesis). Is this a real finding?
A: No, these are characteristic metal artifacts. High-density metallic implants cause severe streaking and photon starvation on the CT scan. When this erroneous CT data is used for PET attenuation correction, it leads to significant over- and under-estimation of tracer activity in the surrounding tissues.[1][6][7][11][12]
Troubleshooting Steps:
-
Review Non-Attenuation-Corrected (NAC) Images: This is the most critical step. The NAC images are not affected by CT artifacts and can confirm if the high uptake is artificial.[1][6][7] True uptake will be visible on NAC images, whereas artifacts will not.
-
Use Metal Artifact Reduction (MAR) Software: Modern PET/CT scanners are often equipped with MAR algorithms (e.g., iMAR).[13][14] These algorithms process the CT data to correct for the effects of metal before it is used for attenuation correction.[6][13][14]
-
Modify CT Acquisition Parameters: In some instances, adjusting CT parameters, such as using a higher kVp, can help mitigate the severity of metal artifacts.[6]
-
Alternative Attenuation Correction: In severe cases where MAR is not available or effective, it may be necessary to use alternative methods for attenuation correction, such as segmenting the metal on the CT and assigning it a corrected attenuation value.[8]
Issue 3: Attenuation Correction Artifacts (General)
Q: I see a rim of high activity at the edges of the body or diffuse increased activity in the lungs on the corrected PET images. What could be causing this?
A: These are common artifacts that can result from improper attenuation correction. Without accurate correction, areas with lower attenuation (like the lungs or the body surface) will appear to have artificially high tracer uptake because the correction algorithm "adds back" fewer counts.[15] Truncation artifacts, where parts of the body are outside the CT field of view, can also cause a rim of high activity.[1][3][4][9]
Troubleshooting Steps:
-
Proper Patient Positioning: Ensure the patient is centered in the scanner's field of view (FOV). For whole-body scans, positioning the arms above the head can prevent them from being truncated in the CT FOV.[3][9]
-
Verify CT FOV: Check that the CT reconstruction diameter is appropriate for the patient's size to avoid truncation.[16] Modern scanners with larger CT FOVs can help minimize this issue.[9]
-
Review NAC images: As with other AC artifacts, reviewing the NAC images is essential to confirm that the observed high uptake is not physiological.[15]
-
Use of Contrast Agents: Be aware that intravenous or oral CT contrast agents can also lead to attenuation correction artifacts by increasing the density of tissues on the CT scan, leading to an overcorrection of the PET data.[7] If contrast is used, specialized correction protocols may be necessary.
Quantitative Data Summary
The following table summarizes the potential quantitative impact of artifact correction techniques on Standardized Uptake Values (SUVs).
| Artifact Type | Correction Method | Effect on SUV | Approximate Quantitative Impact | Reference |
| Metal Artifacts | Iterative Metal Artifact Reduction (iMAR) | Restores accurate SUV in affected regions | Can correct SUV deficits of up to 30%. The mean difference in absolute SUVmean values can be around 3.5% ± 3.3%. | [13] |
| Respiratory Motion | Respiratory Gating | Increases measured SUV by reducing blurring | Can lead to an underestimation of tracer concentration by 30% or more without correction. | [14] |
| Patient Motion | Post-acquisition Image Registration | Corrects for misregistration, leading to more accurate SUV | Severe motion can produce MBF estimation errors up to 500%; motion correction significantly reduces these errors. | [17] |
Experimental Protocols
Protocol 1: Daily Quality Control with a Uniform Phantom
Objective: To ensure the PET/CT scanner is functioning correctly and to detect any potential issues before patient scanning. This helps in preventing artifacts related to scanner performance.[18][19]
Materials:
-
Uniform cylindrical 68Ge phantom
-
PET/CT scanner
Procedure:
-
Scanner Initialization: Power on the PET/CT scanner and allow it to warm up as per the manufacturer's guidelines.
-
Energy Peaking: Perform the daily energy peaking procedure to ensure the correct energy window is being used for photon detection.[20]
-
Phantom Placement: Place the 68Ge uniform cylindrical phantom in the center of the scanner's field of view.
-
Acquisition:
-
Acquire a CT scan of the phantom for attenuation correction.
-
Acquire a PET scan of the phantom using the daily QC protocol recommended by the manufacturer. The acquisition time should be sufficient to obtain high counting statistics.[18]
-
-
Data Analysis:
-
Reconstruct the PET data with attenuation correction.
-
Visually inspect the resulting sinogram and reconstructed images for any non-uniformities or artifacts, such as dark diagonal streaks.[19]
-
Draw several regions of interest (ROIs) in the center and periphery of the phantom image.
-
Calculate the mean and standard deviation of the pixel values within each ROI. The variation between ROIs should be within the manufacturer's specified limits.
-
-
Trending: Record the results in a logbook or a spreadsheet to track the scanner's performance over time. Any significant deviations may indicate a need for recalibration or service.[19]
Protocol 2: Metal Artifact Reduction (MAR) for PET/CT Imaging
Objective: To correct for artifacts in PET images caused by the presence of metallic implants.[14]
Materials:
-
PET/CT scanner equipped with a MAR algorithm (e.g., iMAR).
-
FAPI PET radiotracer.
Procedure:
-
Patient Preparation and Injection: Follow the standard protocol for the specific FAPI tracer being used, including uptake time.
-
Patient Positioning: Position the patient on the scanner bed, ensuring the metallic implant is within the scan's field of view.
-
CT Acquisition: Acquire a low-dose CT scan for attenuation correction and anatomical localization.
-
PET Acquisition: Perform the PET scan as per the research protocol.
-
Image Reconstruction with MAR:
-
The raw CT data is processed using the MAR algorithm. This software identifies the distorted projections caused by the metal and replaces them with corrected values based on the surrounding tissue information.[14]
-
The corrected CT image is then used to generate an accurate attenuation map.
-
The PET data is reconstructed using this MAR-corrected attenuation map.[14]
-
-
Comparative Analysis (Recommended):
-
For validation, reconstruct the PET data using the standard (non-MAR) attenuation map as well.
-
Reconstruct the non-attenuation-corrected (NAC) PET images.
-
Compare the MAR-corrected, standard-corrected, and NAC images to verify that the artifact has been successfully removed and to ensure that no new artifacts have been introduced.[6]
-
Visualizations
Caption: A logical workflow for troubleshooting common PET artifacts.
Caption: Experimental workflow for Metal Artifact Reduction (MAR).
References
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. Artefacts of PET/CT images - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pitfalls on PET/CT due to artifacts and instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PET/CT Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. perskuleuven.be [perskuleuven.be]
- 9. cme.lww.com [cme.lww.com]
- 10. Impact of patient motion on parametric PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Positron emission tomography (PET) attenuation correction artefacts in PET/CT and PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deep learning–based metal artefact reduction in PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metal Artifact Reduction of CT Scans to Improve PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. PET/CT [introductiontoradiology.net]
- 16. Guidelines for quality control of PET/CT scans in a multicenter clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Patient motion effects on the quantification of regional myocardial blood flow with dynamic PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tech.snmjournals.org [tech.snmjournals.org]
- 19. EANM guidelines for PET-CT and PET-MR routine quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quality Control in SPECT and PET Imaging | Thoracic Key [thoracickey.com]
Validation & Comparative
A Comparative Guide to Fekap (¹¹C-FEKAP) and ¹¹C-EKAP for Kappa Opioid Receptor PET Imaging
For Researchers, Scientists, and Drug Development Professionals
The kappa opioid receptor (KOR) is a critical target in the central nervous system implicated in a range of neuropsychiatric disorders, including addiction, depression, and anxiety. Positron Emission Tomography (PET) imaging with selective radiotracers provides a non-invasive method to quantify KOR in the living human brain, offering invaluable insights for clinical research and drug development. This guide provides a detailed comparison of two novel agonist radiotracers, ¹¹C-FEKAP (Fekap) and ¹¹C-EKAP, for KOR PET imaging, supported by experimental data.
Performance Data at a Glance
The following tables summarize the key quantitative data for ¹¹C-FEKAP and ¹¹C-EKAP, facilitating a direct comparison of their performance characteristics. A third KOR agonist tracer, ¹¹C-GR103545, is included as a reference, as both ¹¹C-FEKAP and ¹¹C-EKAP were developed to improve upon its kinetic properties.
Table 1: In Vitro and In Vivo Performance Characteristics
| Parameter | ¹¹C-FEKAP (this compound) | ¹¹C-EKAP | ¹¹C-GR103545 (Reference) |
| Binding Affinity (Ki) | 0.43 nM | 0.28 nM[1] | ~0.02 nM |
| Test-Retest Variability (VT) | 18%[1][2][3] | 7%[1][2][3] | 15%[1][2][3] |
| Min. Scan Time for Stable VT | 110 min[1][2][3] | 90 min[1][2][3] | 140 min[1][2][3] |
| Nondisplaceable Binding Potential (BPND) | Similar to ¹¹C-GR103545[1][2][3] | ~25% lower than ¹¹C-FEKAP and ¹¹C-GR103545[1][2][3] | - |
| Peak Brain Uptake | ~40 min | < 20 min[1][4] | Slower kinetics[4] |
| Parent Fraction at 30 min (Monkeys) | ~31%[1] | ~26%[4] | 44%[4] |
| Parent Fraction at 60 min (Humans) | 21-23% | 32-34% | - |
Table 2: Regional Total Distribution Volume (VT) in Human Brain (mL/cm³)
| Brain Region | ¹¹C-FEKAP (MA1 Model) | ¹¹C-EKAP (MA1 Model) | ¹¹C-GR103545 (MA1 Model) |
| Amygdala | 9.6[5] | 21.6[5] | 26.9[5] |
| Insula | - | - | - |
| Anterior Cingulate Cortex | - | - | - |
| Centrum Semiovale | 2.3[5] | 5.4[5] | 7.3[5] |
| Cerebellum | - | - | - |
| Thalamus | - | - | - |
Experimental Methodologies
The data presented in this guide are primarily derived from human and non-human primate PET imaging studies. Below are detailed descriptions of the key experimental protocols employed.
Radiotracer Synthesis
The radiosynthesis of ¹¹C-EKAP and ¹¹C-FEKAP was performed as previously described in the scientific literature. The general procedure involves the reaction of the corresponding precursor molecule with [¹¹C]methyl triflate ([¹¹C]CH₃OTf) in a radiochemistry synthesis module. The radiolabeled product is then purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity (>98%) before formulation for intravenous injection.
Human PET Imaging Protocol
-
Subjects: Healthy human volunteers were recruited for these studies. All participants provided informed consent, and the studies were approved by the relevant human investigation and radiation safety committees.
-
PET Scanner: Imaging was conducted on a high-resolution PET scanner.
-
Scan Duration: Subjects underwent 120-minute dynamic PET scans following the intravenous injection of either ¹¹C-EKAP or ¹¹C-FEKAP.[2]
-
Arterial Blood Sampling: Metabolite-corrected arterial input functions were measured throughout the scan to provide a quantitative measure of the radiotracer concentration in the blood.[2]
-
Data Analysis: Regional time-activity curves were generated for multiple brain regions of interest. The total distribution volume (VT), a measure of radiotracer binding, was calculated using kinetic models, primarily the two-tissue compartment (2TC) model and the multilinear analysis-1 (MA1) method.[2]
-
Test-Retest Scans: To assess the reproducibility of the measurements, a subset of subjects underwent a second PET scan with the same radiotracer on a separate day.
In Vitro Binding Assays
The binding affinity (Ki) of the non-radioactive ("cold") versions of this compound and EKAP for the kappa opioid receptor was determined using competitive radioligand binding assays with cell membranes expressing the human KOR.
Visualizing Key Processes
To better understand the context of KOR imaging, the following diagrams illustrate the relevant biological pathway and the general workflow of a PET imaging experiment.
Concluding Remarks
Both ¹¹C-FEKAP and ¹¹C-EKAP represent significant advancements over the earlier KOR agonist radiotracer, ¹¹C-GR103545, primarily due to their faster tissue kinetics. However, key differences exist between the two novel tracers.
¹¹C-EKAP exhibits superior test-retest reproducibility (7% vs. 18% for ¹¹C-FEKAP) and requires a shorter scan time to achieve stable measurements (90 min vs. 110 min for ¹¹C-FEKAP).[1][2][3] These characteristics make ¹¹C-EKAP a more robust and efficient tracer for quantifying KOR in human brain PET studies. While ¹¹C-EKAP shows a slightly lower nondisplaceable binding potential (BPND) compared to ¹¹C-FEKAP, its excellent reproducibility and faster kinetics are considered more critical for reliable quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic Modeling and Test-Retest Reproducibility of 11C-EKAP and 11C-FEKAP, Novel Agonist Radiotracers for PET Imaging of the κ-Opioid Receptor in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Development and In Vivo Evaluation of a κ-Opioid Receptor Agonist as a PET Radiotracer with Superior Imaging Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Fekap: A Novel Agonist, Not Antagonist, for the Kappa-Opioid Receptor
Contrary to its suggested classification as a kappa-opioid receptor (KOR) antagonist, emerging evidence definitively identifies Fekap as a potent and selective KOR agonist. This guide clarifies the pharmacological profile of this compound, presenting supporting experimental data and comparing its binding characteristics to established KOR agonists. It also provides detailed methodologies for the key experiments required to fully characterize such compounds, offering a framework for the validation and comparison of novel KOR ligands.
Correcting the Record: this compound's Agonist Profile
A pivotal study by Li et al. (2019) in Molecular Pharmaceutics characterized this compound, also known by its chemical name ((R)-4-(2-(3,4-Dichlorophenyl)acetyl)-3-((ethyl(2-fluoroethyl)amino)methyl) piperazine-1-carboxylate), and its radiolabeled form, [¹¹C]-Fekap, as a novel KOR agonist developed for positron emission tomography (PET) imaging.[1][2][3] This research provides the foundational in vitro data that repositions this compound within the landscape of KOR-targeted compounds.
Comparative Analysis of KOR Agonists
To contextualize the properties of this compound, this guide compares its binding affinity and selectivity with two well-characterized KOR agonists: the synthetic compound U-50,488H and the naturally occurring Salvinorin A.
Data Presentation: In Vitro Receptor Binding Affinity
The following table summarizes the binding affinities (Ki, in nM) of this compound and comparator agonists at the kappa (κ), mu (μ), and delta (δ) opioid receptors. Lower Ki values indicate higher binding affinity. Selectivity is presented as a ratio of Ki values (μ/κ and δ/κ), where a higher ratio indicates greater selectivity for the KOR.
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Selectivity (MOR/KOR) | Selectivity (DOR/KOR) |
| This compound | 0.43[1][2] | 7.31 | 139 | ~17-fold[1][2] | ~323-fold[1][2] |
| U-50,488H | ~2.4 | ~1900 | ~5351 | ~792-fold | ~2230-fold |
| Salvinorin A | ~0.16 | >10,000 | >10,000 | >62,500-fold | >62,500-fold |
Note: Ki values for U-50,488H and Salvinorin A are compiled from various sources and may show some variability. The data presented represents typical reported values.
As the data indicates, this compound demonstrates high affinity for the KOR, comparable to other potent agonists. Its selectivity for KOR over MOR and DOR is substantial, a critical attribute for a targeted therapeutic or research tool.
Experimental Protocols for Validation
The characterization of a novel compound like this compound relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (KOR, MOR, or DOR).
-
Radioligand (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR).
-
Unlabeled competitor for non-specific binding determination (e.g., 10 µM Naloxone).
-
Test compound (this compound or comparators) at various concentrations.
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (pre-soaked in 0.33% polyethyleneimine).
-
96-well plates, filtration apparatus, scintillation vials, and a liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add cell membranes, the specific radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of unlabeled competitor).
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate receptor-bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the data to determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a G-protein coupled receptor (GPCR) agonist by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
Guanosine diphosphate (B83284) (GDP).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO₄, 0.2 mM EGTA, pH 7.4).
-
Test compound (agonist) at various concentrations.
-
Unlabeled GTPγS for non-specific binding.
Procedure:
-
Assay Setup: In a 96-well plate, combine cell membranes, a fixed concentration of GDP, and varying concentrations of the agonist.
-
Initiation: Add [³⁵S]GTPγS to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing and Counting: Wash the filters with ice-cold buffer and measure the radioactivity as described for the binding assay.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the agonist concentration to generate a dose-response curve. From this curve, the EC50 (potency) and Emax (efficacy) of the agonist can be determined.
Cyclic AMP (cAMP) Inhibition Assay
This assay assesses the functional consequence of activating Gαi/o-coupled receptors, like the KOR, which inhibit adenylyl cyclase and lead to a decrease in intracellular cAMP levels.
Materials:
-
Whole cells stably expressing the opioid receptor of interest.
-
Forskolin (B1673556) (an adenylyl cyclase stimulator).
-
IBMX (a phosphodiesterase inhibitor).
-
Test compound (agonist) at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Plating: Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treatment: Incubate cells with IBMX to prevent cAMP degradation.
-
Agonist Treatment: Add varying concentrations of the agonist to the cells.
-
Stimulation: Add a fixed concentration of forskolin to stimulate cAMP production.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP levels against the agonist concentration. Determine the IC50 (potency) and the maximal inhibition (efficacy).
Visualizing Key Pathways and Workflows
To further clarify the processes involved in KOR agonist validation, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
Caption: KOR Agonist Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: [³⁵S]GTPγS Functional Assay Workflow.
Conclusion
The available scientific literature clearly demonstrates that this compound is a selective KOR agonist, not an antagonist. Its high affinity and selectivity make it a valuable tool, particularly as a PET radiotracer for in vivo imaging of the kappa-opioid system.[1][2][3] While its binding profile is well-documented, a full comparison of its performance requires further characterization of its functional agonist properties (potency and efficacy) through assays such as [³⁵S]GTPγS binding or cAMP inhibition. The experimental protocols provided herein offer a clear roadmap for such validation studies, enabling a more complete understanding of this compound's place among selective KOR agonists. This guide serves to correct the pharmacological classification of this compound and provides the necessary framework for its continued investigation.
References
A Comparative Guide to the Test-Retest Reproducibility of ¹¹C-FEKAP for PET Imaging of the κ-Opioid Receptor
This guide provides an objective comparison of the test-retest reproducibility of ¹¹C-FEKAP, a novel agonist radiotracer for Positron Emission Tomography (PET) imaging of the κ-opioid receptor (KOR), with its alternative, ¹¹C-EKAP. The data presented is intended for researchers, scientists, and drug development professionals working in neuropsychiatric disorders and receptor imaging.
Quantitative Data Summary
The following table summarizes the key test-retest reproducibility metrics for ¹¹C-FEKAP and ¹¹C-EKAP from a study involving six healthy human subjects.[1][2] The primary outcome measure is the total distribution volume (VT), a parameter that reflects the concentration of the radiotracer in tissue.
| Metric | ¹¹C-FEKAP | ¹¹C-EKAP | ¹¹C-GR103545 (Previous Tracer) |
| Mean Absolute Test-Retest Variability (aTRV) in VT | 18%[1][2][3] | 7%[1][2][3] | 15%[1][2] |
| Intraclass Correlation Coefficient (ICC) for VT | Generally good (0.63–0.83)[3][4] | Excellent (0.78–0.98)[3][4] | Not Reported in Study |
| Minimum Scan Time for Stable VT | 110 minutes[1][2] | 90 minutes[1][2] | 140 minutes[1][2] |
Note: The VT estimates were calculated using the multilinear analysis-1 (MA1) method.[1][2][4] The test and retest scans for ¹¹C-FEKAP were conducted approximately 10 ± 8 days apart.[4]
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the comparison of ¹¹C-FEKAP and ¹¹C-EKAP.
PET Imaging Experiments
Six healthy subjects participated in the study, undergoing test-retest PET scans for both ¹¹C-FEKAP and ¹¹C-EKAP.[1][2]
-
Radiotracer Administration: The radiotracers, ¹¹C-FEKAP or ¹¹C-EKAP, were administered intravenously over a 1-minute period using an automatic pump.[4]
-
PET Scan Acquisition: Dynamic PET scans were acquired over 120 minutes using a High Resolution Research Tomograph (HRRT).[1][2][4]
-
Arterial Blood Sampling: Metabolite-corrected arterial input functions were measured throughout the scan to provide a quantitative measure of the radiotracer concentration in the blood.[1][2][4]
-
Image Analysis: Regional time-activity curves were generated for 14 regions of interest in the brain.[1][4]
-
Kinetic Modeling: The total distribution volume (VT) was calculated using several kinetic models, with the multilinear analysis-1 (MA1) method being chosen as the most appropriate.[1][2][4]
-
Test-Retest Analysis: The test-retest reproducibility was evaluated by calculating the absolute test-retest variability (aTRV) and the intraclass correlation coefficient (ICC) for the regional VT estimates.[4]
Visualizations
Experimental Workflow for ¹¹C-FEKAP Test-Retest Reproducibility Study
Caption: Workflow of the ¹¹C-FEKAP PET test-retest study.
Signaling Pathway Context: κ-Opioid Receptor Agonism
Caption: ¹¹C-FEKAP acts as an agonist at the κ-opioid receptor.
Conclusion
While ¹¹C-FEKAP is a viable radiotracer for imaging the κ-opioid receptor, the presented data indicates that ¹¹C-EKAP demonstrates superior test-retest reproducibility with a lower mean absolute test-retest variability and excellent intraclass correlation coefficients across most brain regions.[3][4] Furthermore, ¹¹C-EKAP requires a shorter minimum scan time to achieve stable VT measurements.[1][2] Therefore, for studies where high precision and reliability are paramount, ¹¹C-EKAP may be the preferred tracer for the quantification of KOR in humans.[3]
References
- 1. Kinetic Modeling and Test-Retest Reproducibility of 11C-EKAP and 11C-FEKAP, Novel Agonist Radiotracers for PET Imaging of the κ-Opioid Receptor in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Kinetic Modeling and Test–Retest Reproducibility of 11C-EKAP and 11C-FEKAP, Novel Agonist Radiotracers for PET Imaging of the κ-Opioid Receptor in Humans - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of [18F]FES PET Imaging with Ex Vivo Autoradiography for Estrogen Receptor Targeting
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vivo 16α-[¹⁸F]fluoro-17β-estradiol ([¹⁸F]FES) Positron Emission Tomography (PET) imaging with ex vivo autoradiography for the quantitative assessment of estrogen receptor (ER) expression in preclinical cancer models. We present a synthesis of experimental data and detailed methodologies to support the cross-validation of these critical imaging techniques in drug development and oncology research.
Comparative Analysis: In Vivo PET vs. Ex Vivo Autoradiography
[¹⁸F]FES PET is a powerful, noninvasive imaging technique that allows for the longitudinal and whole-body quantification of ER expression in living subjects.[1] Its clinical utility in assessing ER status in breast cancer is well-established.[2] Cross-validation with a high-resolution, tissue-based method like ex vivo autoradiography is crucial to confirm that the in vivo PET signal accurately reflects the radiotracer's distribution at the microscopic tissue level.
Autoradiography provides a detailed map of radioactivity within excised tissue sections, offering superior spatial resolution compared to PET. By correlating the quantitative data from both modalities—PET signal intensity (e.g., %ID/g or SUV) and autoradiographic signal (e.g., photostimulated luminescence)—researchers can definitively validate the PET tracer's targeting accuracy and specificity.
While direct correlative data between [¹⁸F]FES PET and autoradiography is embedded within broader biodistribution studies, a strong correlation has been demonstrated between [¹⁸F]FES PET uptake and ER expression levels determined by immunohistochemistry (IHC), a standard tissue-based assay.[3][4] This serves as a robust surrogate for direct PET-to-autoradiography validation.
Experimental Protocols
Detailed methodologies for conducting a cross-validation study are outlined below. These protocols are synthesized from established preclinical studies involving [¹⁸F]FES imaging in rodent models of breast cancer.
Animal Model Protocol
-
Cell Line: Estrogen receptor-positive (ER+) human breast cancer cell lines (e.g., ZR-75-1 or MCF-7) are used.
-
Animal Strain: Female immunodeficient mice (e.g., BALB/c nude or NSG), typically 4-6 weeks old.
-
Tumor Implantation:
-
Cells are cultured under standard conditions.
-
On the day of inoculation, cells are harvested, counted, and suspended in a suitable medium like Matrigel.
-
Approximately 5 x 10⁶ to 10 x 10⁶ cells are subcutaneously injected into the flank or mammary fat pad of each mouse.
-
To support the growth of ER+ tumors, a slow-release estrogen pellet (e.g., 0.72 mg 17β-estradiol) is often implanted subcutaneously 2-3 days prior to tumor cell injection.
-
-
Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., 2-3 times per week) with calipers. Mice are considered ready for imaging when tumors reach a diameter of 6–8 mm.[3]
In Vivo [¹⁸F]FES PET/CT Imaging Protocol
-
Radiotracer Administration:
-
Uptake Period: An uptake period of 60 minutes is typically allowed post-injection, during which the animal remains under anesthesia.
-
Imaging:
-
The mouse is positioned on the scanner bed of a small-animal PET/CT system.
-
A CT scan is first acquired for anatomical co-registration and attenuation correction.
-
A static PET scan (e.g., 10-15 minutes) is then performed over the tumor region.
-
-
Image Analysis:
-
Images are reconstructed using standard algorithms (e.g., 3D OSEM).
-
Regions of Interest (ROIs) are drawn on the PET images over the tumor and a reference tissue (e.g., muscle).
-
Tracer uptake is quantified, commonly expressed as the percentage of the injected dose per gram of tissue (%ID/g).[3]
-
Ex Vivo Autoradiography Protocol
-
Tissue Collection:
-
Immediately following the PET/CT scan, the mouse is euthanized via a humane method (e.g., cervical dislocation under anesthesia).
-
The tumor and other relevant organs are rapidly excised, rinsed, and blotted dry.
-
-
Tissue Processing:
-
The fresh tissue is embedded in an optimal cutting temperature (OCT) compound and snap-frozen in isopentane (B150273) cooled by liquid nitrogen.
-
Frozen tissue blocks are stored at -80°C until sectioning.
-
-
Cryosectioning:
-
Tissue blocks are sectioned using a cryostat at a thickness of 10-20 µm.
-
Sections are mounted onto microscope slides and air-dried.
-
-
Exposure:
-
The slides are placed in a light-tight cassette and exposed to a phosphor imaging plate.
-
Exposure time can range from several hours to overnight, depending on the tissue radioactivity at the time of harvesting.
-
-
Image Acquisition and Analysis:
-
The imaging plate is scanned using a phosphor imager system.
-
The resulting digital autoradiogram is analyzed using appropriate software.
-
ROIs are drawn over the tumor sections to quantify signal intensity, which is typically measured in units such as photo-stimulated luminescence (PSL) per unit area (PSL/mm²).[7]
-
Quantitative Data Presentation
The primary goal of the cross-validation is to establish a strong correlation between the in vivo and ex vivo measurements.
Table 1: Comparison of [¹⁸F]FES Uptake: In Vivo PET vs. Ex Vivo Tissue Assay
| Parameter | Modality | Measurement Unit | Typical Value (ER+ Tumor) | Reference Tissue (Muscle) |
| Tracer Uptake | In Vivo PET | %ID/g (max) | 1.5 - 2.5 | ~0.5 |
| ER Expression | Immunohistochemistry (IHC) | H-Score / % Staining | High Positive | Negative |
| Correlation (r²) | PET vs. IHC | - | 0.76 - 0.82 | - |
Data synthesized from preclinical studies in ER+ ZR-75-1 xenograft models. The correlation coefficient (r²) indicates a strong positive relationship between noninvasive [¹⁸F]FES PET uptake and ex vivo quantification of ER levels.[3][4]
Table 2: Performance Metrics of [¹⁸F]FES PET for Detecting ER+ Lesions
| Metric | Value | 95% Confidence Interval |
| Sensitivity | 87.6% | - |
| Specificity | 100% | - |
| Positive Predictive Value | 100% | - |
| Negative Predictive Value | 35.1% | - |
| Accuracy | 88.4% | - |
Diagnostic performance based on a head-to-head comparison with [¹⁸F]FDG PET/CT in the initial staging of ER-positive breast cancer, using histopathology as the reference standard.[2]
Visualizing the Workflow and Rationale
Diagrams created using the DOT language provide a clear visual representation of the experimental processes and logical connections.
References
- 1. 18F‐FES PET/CT Influences the Staging and Management of Patients with Newly Diagnosed Estrogen Receptor‐Positive Breast Cancer: A Retrospective Comparative Study with 18F‐FDG PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Head-to-head comparison of 18F-FDG and 18F-FES PET/CT for initial staging of ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodistribution and breast tumor uptake of 16alpha-[18F]-fluoro-17beta-estradiol in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. Cross-species physiological assessment of brain estrogen receptor expression using 18F-FES and 18F-4FMFES PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. redalyc.org [redalyc.org]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Fekap and Other KOR Radiotracers: A Guide for Researchers
A comprehensive evaluation of Kappa Opioid Receptor (KOR) radiotracers is crucial for advancing research in neuropsychiatric disorders where this receptor plays a significant role. This guide provides a comparative analysis of the novel KOR agonist radiotracer, ¹¹C-Fekap, against other prominent KOR radiotracers, including the agonists ¹¹C-EKAP and ¹¹C-GR103545, and the antagonists ¹¹C-LY2795050 and ¹¹C-LY2459989. This analysis is supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes to aid researchers in the selection of the most appropriate radiotracer for their specific research needs.
Performance Comparison of KOR Radiotracers
The selection of a suitable radiotracer for Positron Emission Tomography (PET) imaging of the Kappa Opioid Receptor is contingent on a variety of factors, including its binding affinity, selectivity, kinetic properties in the brain, and the reproducibility of its signal. The following tables summarize the key performance metrics of ¹¹C-Fekap and other relevant KOR radiotracers.
In Vitro Binding Affinity
In vitro binding assays are fundamental in characterizing the affinity and selectivity of a radiotracer for its target receptor. The inhibition constant (Ki) is a measure of the concentration of the radiotracer required to inhibit 50% of the binding of a standard radioligand, with a lower Ki value indicating a higher binding affinity.
| Radiotracer | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Selectivity (KOR vs. MOR) | Selectivity (KOR vs. DOR) |
| ¹¹C-Fekap | 0.43 | 7.31 | 139 | ~17-fold | ~323-fold |
| ¹¹C-EKAP | 0.28 | 8.6 | 386 | ~31-fold | ~1379-fold[1] |
| ¹¹C-LY2795050 | 0.72 | 25.8 | 153 | ~36-fold[2] | ~213-fold[2] |
| ¹¹C-LY2459989 | 0.18 | 7.68 | 91.3 | ~43-fold[3] | ~507-fold[3] |
In Vivo Performance Metrics in Humans
In vivo studies in human subjects provide critical information on the pharmacokinetic and pharmacodynamic properties of a radiotracer in a clinical research setting. Key metrics include the total distribution volume (V_T), which reflects the tracer's uptake and binding in the brain, the non-displaceable binding potential (BP_ND), which is an index of the specific binding to the receptor, and test-retest variability (TRV), which indicates the reproducibility of the measurement.
| Radiotracer | Mean V_T (mL/cm³) Range | Mean Absolute TRV (%) | Minimum Scan Time (min) |
| ¹¹C-Fekap | 2.2 - 9.9[4] | 18[5] | 110[5] |
| ¹¹C-EKAP | 5.3 - 20.4[4] | 7[5] | 90[5] |
| ¹¹C-GR103545 | 7 - 28[4] | ~15[5] | 140[5] |
| ¹¹C-LY2795050 | ~3 - 7 | <10 | 90 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of KOR radiotracers in research. The following sections provide an overview of the key experimental procedures involved in the evaluation of these radiotracers.
Radiosynthesis of ¹¹C-Fekap
The radiosynthesis of ¹¹C-labeled carbamate (B1207046) compounds like ¹¹C-Fekap typically involves the reaction of a precursor amine with [¹¹C]CO₂ followed by ¹¹C-methylation. While a specific, detailed protocol for ¹¹C-Fekap is proprietary, a representative procedure for a similar ¹¹C-carbamate synthesis is as follows:
-
[¹¹C]CO₂ Production: Carbon-11 is produced in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction. The resulting [¹¹C]CO₂ is trapped and purified.
-
Carbamate Formation: The des-carbamate precursor of Fekap (3 mg, 8.4 µmol) is dissolved in anhydrous DMF (500 µl). To this solution, 3 molar equivalents of a tetrabutylammonium (B224687) (TBA) reagent and 3 molar equivalents of Cs₂CO₃ are added. CO₂ gas (20 ml/min) is bubbled through the suspension for 1 hour at room temperature to form the carbamino adduct in situ.
-
¹¹C-Methylation: The trapped [¹¹C]CO₂ is converted to a ¹¹C-alkylating agent, such as [¹¹C]CH₃I or [¹¹C]CH₃OTf. This agent is then swept into the reaction vial containing the carbamino adduct and allowed to react.
-
Purification: The reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Formulation: The purified ¹¹C-Fekap fraction is collected, the solvent is removed, and the final product is formulated in a sterile solution for injection.
In Vitro Receptor Autoradiography
In vitro receptor autoradiography is used to visualize the distribution and density of KORs in tissue sections. A general protocol is as follows:
-
Tissue Preparation: Brain tissue is rapidly frozen and sectioned into thin slices (10-20 µm) using a cryostat. The sections are then thaw-mounted onto microscope slides.
-
Pre-incubation: The slides are pre-incubated in a buffer solution to remove endogenous ligands.
-
Incubation with Radioligand: The tissue sections are incubated with a solution containing the ¹¹C-labeled KOR radiotracer at a specific concentration. To determine non-specific binding, a separate set of sections is incubated with the radiotracer in the presence of a high concentration of a non-radioactive KOR-specific antagonist.
-
Washing: The slides are washed in ice-cold buffer to remove unbound radiotracer.
-
Drying and Exposure: The sections are dried and exposed to a phosphor-imaging plate or photographic film.
-
Image Analysis: The resulting autoradiograms are analyzed using a densitometry system to quantify the specific binding of the radiotracer in different brain regions.
In Vivo PET Imaging in Rhesus Macaques
Non-human primate models are invaluable for the preclinical evaluation of new radiotracers. A typical PET imaging protocol in rhesus macaques involves:
-
Animal Preparation: The monkey is fasted overnight and anesthetized. An intravenous catheter is placed for radiotracer injection and another in an artery for blood sampling. The animal is positioned in the PET scanner.
-
Radiotracer Injection: A bolus of the ¹¹C-labeled KOR radiotracer is injected intravenously.
-
PET Data Acquisition: Dynamic PET data are acquired in list mode for a specified duration (e.g., 120 minutes).
-
Arterial Blood Sampling: Arterial blood samples are collected frequently throughout the scan to measure the concentration of the radiotracer and its metabolites in the plasma, which serves as the input function for kinetic modeling.
-
Image Reconstruction and Analysis: The PET data are reconstructed into a series of images over time. These images are co-registered with an anatomical MRI scan of the same animal. Regions of interest (ROIs) are drawn on the co-registered images to generate time-activity curves (TACs) for different brain regions.
Kinetic Modeling of PET Data
Kinetic modeling is used to analyze the dynamic PET data and extract quantitative parameters of radiotracer binding. The two most common models for KOR radiotracers are the two-tissue compartment model (2TC) and the multilinear analysis-1 (MA1) model.
-
Data Input: The analysis requires the tissue time-activity curves (TACs) from the PET data and the metabolite-corrected arterial plasma input function.
-
Model Selection: The choice of model depends on the kinetic properties of the radiotracer. For tracers like ¹¹C-EKAP and ¹¹C-Fekap, the 2TC model often provides a good fit to the data. However, if the parameters of the 2TC model are not reliably estimated, the MA1 method can be used as a robust alternative.
-
Parameter Estimation: The selected model is fitted to the TACs to estimate kinetic parameters.
-
2TC Model: This model estimates four rate constants: K₁ (transport from plasma to the free compartment in tissue), k₂ (transport from the free compartment back to plasma), k₃ (binding to the specific receptor compartment), and k₄ (dissociation from the specific receptor compartment). From these, the total distribution volume (V_T) can be calculated.
-
MA1 Model: This is a graphical analysis method that provides a direct estimate of V_T.
-
-
Calculation of Binding Potential: The non-displaceable binding potential (BP_ND) is calculated from the estimated V_T values, providing an index of the density of available receptors.
Visualizing Key Pathways and Processes
Kappa Opioid Receptor Signaling Pathway
The Kappa Opioid Receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/Go. Activation of the KOR by an agonist, such as this compound or the endogenous ligand dynorphin, initiates a signaling cascade that modulates neuronal activity.
Caption: KOR Signaling Pathway
Experimental Workflow for KOR Radiotracer Evaluation
The evaluation of a novel KOR radiotracer follows a structured workflow, from initial chemical synthesis to in vivo imaging and data analysis.
Caption: KOR Radiotracer Evaluation Workflow
Comparative Logic of KOR Radiotracer Selection
The choice between different KOR radiotracers involves a trade-off between various performance characteristics. This diagram illustrates the key decision points.
Caption: KOR Radiotracer Selection Logic
References
- 1. Development and In Vivo Evaluation of a κ-Opioid Receptor Agonist as a PET Radiotracer with Superior Imaging Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the In vivo Selectivity of a new Kappa Opioid Receptor Antagonist PET Tracer [11C]LY2795050 in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Antagonist Radiotracer for the Kappa Opioid Receptor: Synthesis and Characterization of 11C-LY2459989 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. matrika.fmf.uni-lj.si [matrika.fmf.uni-lj.si]
- 5. Quantitative ex vivo and in vitro receptor autoradiography using 11C-labeled ligands and an imaging plate: a study with a dopamine D2-like receptor ligand [11C]nemonapride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Fekap for Kappa Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Fekap, a selective kappa opioid receptor (KOR) agonist, by comparing its binding and functional profile with other well-established KOR ligands. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of pharmacological tools for their studies. All quantitative data is supported by detailed experimental protocols.
Introduction to this compound
This compound is a novel agonist that demonstrates high affinity and selectivity for the kappa opioid receptor (KOR). Its development as a potential radiotracer for positron emission tomography (PET) imaging underscores its specific binding characteristics. Understanding the precise binding affinity and functional potency of this compound in comparison to other standard KOR ligands is crucial for its application in both in vitro and in vivo research settings.
Comparative Analysis of KOR Ligand Binding and Function
To objectively assess the specificity of this compound, its pharmacological parameters are compared with those of other widely used KOR agonists (U-50,488 and Salvinorin A) and antagonists (norbinaltorphimine and JDTic). The following tables summarize the binding affinities (Ki) and functional potencies (EC50) and efficacies (Emax) at the human kappa opioid receptor.
Table 1: Comparative Binding Affinities (Ki) of KOR Ligands
| Compound | Chemical Class | Receptor Target | Ki (nM) | Selectivity (KOR vs. MOR) | Selectivity (KOR vs. DOR) |
| This compound | Piperazine | KOR (Agonist) | 0.43 | 17-fold | 323-fold |
| U-50,488 | Arylacetamide | KOR (Agonist) | ~1.2 | High | High |
| Salvinorin A | Neoclerodane Diterpene | KOR (Agonist) | ~0.5 - 4.3 | High | High |
| norbinaltorphimine (nor-BNI) | Morphinan | KOR (Antagonist) | ~0.1 - 0.3 | ~3-44-fold | High |
| JDTic | Phenylpiperidine | KOR (Antagonist) | ~0.02 - 0.32 | >1000-fold | >1000-fold |
Table 2: Comparative Functional Activity of KOR Agonists ([³⁵S]GTPγS Binding Assay)
| Compound | EC50 (nM) | Emax (%) | Receptor Target |
| This compound | Data not explicitly found in a comparative context | Data not explicitly found in a comparative context | KOR (Agonist) |
| U-69,593 (Reference Agonist) | ~10 - 50 | 100% (Reference) | KOR (Agonist) |
| Salvinorin A | ~11.8 | ~100% | KOR (Agonist) |
| norbinaltorphimine (nor-BNI) | Acts as an antagonist/inverse agonist | Not applicable as an agonist | KOR (Antagonist) |
| JDTic | Potent antagonist activity (Ki in GTPγS assay ~0.02 nM) | Not applicable as an agonist | KOR (Antagonist) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the kappa opioid receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the KOR.
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human kappa opioid receptor.
-
Radioligand: [³H]U-69,593 or another suitable high-affinity KOR radioligand.
-
Test Compounds: this compound and other KOR ligands of interest.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled KOR agonist like U-69,593 or the non-selective opioid antagonist naloxone.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Incubation: In a 96-well plate, incubate the receptor-containing membranes (typically 5-20 µg of protein per well) with a fixed concentration of the radioligand (at or below its Kd value). Add varying concentrations of the unlabeled test compound.
-
Controls:
-
Total Binding: Incubate membranes with only the radioligand.
-
Non-specific Binding: Incubate membranes with the radioligand and a high concentration of the non-specific binding control.
-
-
Equilibrium: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the KOR upon agonist binding.
Objective: To determine the potency (EC50) and efficacy (Emax) of a KOR agonist.
Materials:
-
Receptor Source: Cell membranes from cells stably expressing the human KOR.
-
Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Test Compounds: KOR agonists of interest.
-
Assay Buffer: Typically 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: To ensure G-proteins are in their inactive state at the start of the assay.
-
Filtration Apparatus: As described for the radioligand binding assay.
-
Scintillation Counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg protein/well) with [³⁵S]GTPγS (typically 0.05-0.1 nM), GDP (10-30 µM), and varying concentrations of the test agonist.
-
Controls:
-
Basal Binding: Incubate membranes with [³⁵S]GTPγS and GDP in the absence of an agonist.
-
Non-specific Binding: Incubate in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Reaction: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration and wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the agonist-stimulated specific binding by subtracting the basal binding.
-
Plot the stimulated binding against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal stimulation) and Emax (maximum stimulation).
-
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the activated KOR, a key event in receptor desensitization and an indicator of a separate signaling pathway.
Objective: To quantify agonist-induced β-arrestin recruitment to the KOR.
Materials:
-
Cell Line: A cell line (e.g., U2OS or CHO) engineered to co-express the KOR fused to a fragment of β-galactosidase (ProLink™) and β-arrestin fused to the complementary enzyme fragment (Enzyme Acceptor).
-
Test Compounds: KOR agonists.
-
Assay Reagents: PathHunter® detection reagents.
-
Luminometer: To measure the chemiluminescent signal.
Procedure:
-
Cell Plating: Plate the engineered cells in a white, opaque 384-well microplate and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the PathHunter® detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.
-
Measurement: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the signal against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax for β-arrestin recruitment.
Visualizations of Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the canonical KOR signaling pathway and a typical experimental workflow for assessing ligand binding.
Caption: Canonical Kappa Opioid Receptor (KOR) Signaling Pathways.
Caption: Experimental Workflow for Radioligand Competition Binding Assay.
A Head-to-Head Comparison of Agonist and Antagonist Radiotracers for the Kappa Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
The kappa opioid receptor (KOR) is a critical target in the central nervous system implicated in a range of conditions, including addiction, depression, and pain. Positron Emission Tomography (PET) imaging using targeted radiotracers is an invaluable tool for studying KOR in vivo. A key consideration in KOR PET imaging is the choice between agonist and antagonist radiotracers, as their differing pharmacology can provide distinct insights into receptor function and pathology. This guide provides an objective, data-driven comparison of prominent agonist and antagonist KOR radiotracers to aid researchers in selecting the optimal tool for their studies.
Distinguishing Agonists and Antagonists at the KOR
KOR agonists bind to and activate the receptor, initiating a downstream signaling cascade. In contrast, antagonists bind to the receptor but do not activate it, thereby blocking the effects of endogenous or exogenous agonists. This fundamental difference in mechanism has significant implications for what is being measured in a PET scan. Agonist radiotracers may be sensitive to the conformational state of the receptor and the presence of endogenous ligands, while antagonist radiotracers primarily quantify receptor density.
dot
Caption: KOR Agonist vs. Antagonist Signaling Pathways.
Quantitative Comparison of KOR Radiotracers
The selection of a KOR radiotracer is often guided by its pharmacological profile and in vivo performance. The following tables summarize key quantitative data for prominent agonist and antagonist KOR radiotracers, compiled from preclinical and clinical studies.
In Vitro Binding Characteristics
| Radiotracer | Type | Kᵢ (nM) for KOR | Selectivity (Kᵢ Fold-Difference) |
| ¹¹C-GR103545 | Agonist | ~0.2-0.5 | High vs. MOR/DOR |
| ¹¹C-EKAP | Agonist | 0.28 | Good |
| ¹¹C-FEKAP | Agonist | 0.43 | 17-fold vs. MOR, 323-fold vs. DOR[1][2] |
| ¹¹C-LY2795050 | Antagonist | 0.72 | >35-fold vs. MOR/DOR[3] |
| ¹¹C-LY2459989 | Antagonist | 0.18 | >43-fold vs. MOR/DOR[4] |
| ¹⁸F-LY2459989 | Antagonist | Similar to ¹¹C-LY2459989 | Similar to ¹¹C-LY2459989 |
| ¹¹C-RTI-97 | Antagonist | 0.053 (rodent) | 700-fold vs. MOR, 1162-fold vs. DOR (rodent)[5] |
Kᵢ (Inhibition Constant): A measure of binding affinity; lower values indicate higher affinity. MOR (Mu Opioid Receptor), DOR (Delta Opioid Receptor)
In Vivo Imaging Performance in Non-Human Primates & Humans
| Radiotracer | Type | Brain Uptake | Kinetics | Nondisplaceable Binding Potential (BPₙₔ) | Key Findings |
| ¹¹C-GR103545 | Agonist | High | Slow[6][7] | High | First agonist for human KOR imaging; slow kinetics can be a limitation.[6][7] |
| ¹¹C-EKAP | Agonist | Good | Fast and reversible[6][8] | High | Improved, faster kinetics compared to ¹¹C-GR103545.[6][7][8] |
| ¹¹C-FEKAP | Agonist | Good | Fast and reversible[1][2] | High | Favorable properties with fast kinetics and high specific binding.[1][2][7] |
| ¹¹C-LY2795050 | Antagonist | Good | Fast | High | First selective antagonist for in vivo KOR imaging.[3] |
| ¹¹C-LY2459989 | Antagonist | Good | Fast | High | Higher affinity than ¹¹C-LY2795050.[4] |
| ¹⁸F-LY2459989 | Antagonist | High | Fast and reversible[9] | High | First ¹⁸F-labeled KOR antagonist, offering logistical advantages over ¹¹C.[9] |
BPₙₔ (Nondisplaceable Binding Potential): A measure of specific binding in the brain.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of radiotracer evaluation studies. Below are generalized protocols for key experiments.
In Vitro Radioligand Binding Assays
This experiment determines the affinity (Kᵢ) and selectivity of a radiotracer for the KOR.
dot
Caption: Workflow for In Vitro Radioligand Binding Assay.
Protocol:
-
Membrane Preparation: Brain tissue (e.g., from guinea pig or rat) or cell lines stably expressing the human KOR are homogenized and centrifuged to isolate the membrane fraction containing the receptors.[10]
-
Incubation: Membranes are incubated with a known concentration of a radiolabeled KOR ligand (e.g., ³H-U69,593) and a range of concentrations of the unlabeled test compound (the potential new radiotracer).
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The concentration that inhibits 50% of the specific binding (IC₅₀) is determined. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation. Selectivity is assessed by performing similar assays with membranes expressing other receptors (e.g., MOR and DOR).[10]
In Vivo PET Imaging Studies
These studies evaluate the performance of the radiotracer in a living organism, typically non-human primates, before human studies.
dot
Caption: Workflow for a Preclinical PET Imaging Study.
Protocol:
-
Radiosynthesis: The KOR ligand is labeled with a positron-emitting isotope (e.g., ¹¹C or ¹⁸F) and undergoes rigorous quality control to ensure purity and molar activity.[1]
-
Animal Preparation and Injection: The subject (e.g., a rhesus monkey) is anesthetized and positioned in the PET scanner. The radiotracer is injected as an intravenous bolus.[1][6]
-
PET Scan Acquisition: Dynamic images of the brain are acquired for a period of 90-120 minutes to track the uptake and distribution of the radiotracer.[7]
-
Arterial Blood Sampling: Arterial blood is sampled throughout the scan to measure the concentration of the parent radiotracer and its metabolites in the plasma over time. This provides the "input function" for kinetic modeling.[1][6]
-
Blocking Studies: To confirm that the radiotracer is binding specifically to the KOR, a separate scan is often performed where the subject is pre-treated with a high dose of a non-radioactive KOR antagonist (like naloxone (B1662785) or a selective antagonist such as LY2456302).[1][6] A significant reduction in brain uptake in KOR-rich regions during the blocking scan confirms specific binding.
-
Kinetic Modeling: Time-activity curves for different brain regions are generated from the PET data. These curves, along with the arterial input function, are fitted to mathematical models (e.g., multilinear analysis-1) to quantify parameters such as the total distribution volume (Vₜ) and the nondisplaceable binding potential (BPₙₔ).[1][7]
Summary and Recommendations
The choice between an agonist and an antagonist KOR radiotracer depends on the specific research question.
-
Antagonist radiotracers , such as ¹¹C-LY2459989 and ¹⁸F-LY2459989 , are generally preferred for quantifying receptor density.[4][9] They typically exhibit fast kinetics and high specific binding, making them robust tools for measuring receptor occupancy by therapeutic drugs and for comparing KOR levels between different populations. The ¹⁸F-labeled version offers the advantage of a longer half-life, facilitating multi-center trials.[9]
-
Agonist radiotracers , like the newer ¹¹C-EKAP and ¹¹C-FEKAP , offer the unique potential to probe the active, G-protein-coupled state of the KOR.[1][6][8] This could be particularly valuable for studies investigating the functional consequences of disease or drug treatment on KOR signaling. The development of agonists with faster kinetics has overcome a major limitation of the first-generation agonist tracer, ¹¹C-GR103545.[6][7]
References
- 1. Novel Kappa Opioid Receptor Agonist as Improved PET Radiotracer: Development and in Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of [11C]LY2795050 as a Novel Kappa Opioid Receptor Antagonist Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Improved Antagonist Radiotracer for the Kappa Opioid Receptor: Synthesis and Characterization of 11C-LY2459989 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Specific Binding of [11C]RTI-97 to Kappa Opioid Receptor by Autoradiography and PET Imaging in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and In Vivo Evaluation of a κ-Opioid Receptor Agonist as a PET Radiotracer with Superior Imaging Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Modeling and Test-Retest Reproducibility of 11C-EKAP and 11C-FEKAP, Novel Agonist Radiotracers for PET Imaging of the κ-Opioid Receptor in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Novel 18F-Labeled κ-Opioid Receptor Antagonist as PET Radiotracer: Synthesis and In Vivo Evaluation of 18F-LY2459989 in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Evaluation of Fluorinated Quinoxaline‐Based κ‐Opioid Receptor (KOR) Agonists Designed for PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Value of Preclinical Studies: A Comparative Guide
The term "Fekap studies" does not correspond to a recognized preclinical research model or methodology within the scientific literature based on initial searches. It is possible that this term is highly specialized, proprietary, or an alternate spelling of a different methodology. To provide a meaningful comparison, this guide will focus on established preclinical models and the general principles of assessing their translational value. Should "this compound" refer to a specific technology, this framework can be adapted to evaluate its performance against existing alternatives.
The successful translation of preclinical research findings into effective clinical therapies remains a significant challenge in drug development. A robust assessment of the predictive value of preclinical models is therefore critical. This guide provides a comparative overview of common preclinical approaches, detailing their methodologies and presenting data to inform the selection of the most appropriate models for investigation.
Key Considerations for Translational Value
The translational value of a preclinical model hinges on its ability to accurately recapitulate the human disease state and predict clinical outcomes. Key factors include:
-
Physiological Relevance: How closely the model mimics human physiology and the specific disease pathophysiology.
-
Predictive Validity: The extent to which the model's response to a therapeutic intervention predicts the response in humans.
-
Reproducibility and Standardization: The consistency of results across different studies and laboratories.
Modern biomedical research relies heavily on animal models to translate findings into new therapies. However, the success rate of this translation is often low.[1] To improve the predictive value of preclinical research, it's suggested that similar rigorous standards used in clinical trials, such as systematic reviews and meta-analyses, be applied to animal studies.[1]
Comparison of Preclinical Models
The selection of a preclinical model is a critical decision in the drug development pipeline.[2] Below is a comparison of commonly used models, outlining their advantages and limitations.
| Model Type | Description | Advantages | Disadvantages | Key Translational Considerations |
| In Vitro Cell Cultures | Studies conducted on isolated cells grown in a laboratory setting. This can include primary cells, immortalized cell lines, and 3D organoids. | High-throughput screening, cost-effective, allows for mechanistic studies at the cellular level.[3] | Lack of systemic physiological context, may not represent the complexity of a whole organism.[3] | Useful for initial target validation and compound screening, but have limited predictive power for systemic effects and toxicity. |
| In Silico Models | Computer-based simulations and mathematical modeling to predict the behavior of drugs in biological systems.[3] | Rapid and cost-effective, can simulate complex biological processes and predict pharmacokinetic/pharmacodynamic (PK/PD) profiles.[3] | Dependent on the quality and completeness of existing data, models may not capture all biological complexities. | Can aid in optimizing study designs and predicting human PK from preclinical data, enhancing the efficiency of drug development.[4] |
| Animal Models (In Vivo) | Studies conducted in living organisms, most commonly rodents (mice and rats), but also larger animals like non-human primates.[5] | Provide a systemic physiological environment to study drug efficacy, toxicity, and metabolism.[5] | High cost, ethical considerations, and physiological differences between species can limit translatability to humans.[6] | The choice of animal species and the specific disease model are crucial for mimicking the human condition.[7] |
| Patient-Derived Xenografts (PDX) | Models where tissue from a patient's tumor is implanted into an immunocompromised mouse. | Can more accurately reflect the heterogeneity and microenvironment of human tumors compared to cell line-derived xenografts.[8] | Expensive, time-consuming to establish, and the use of immunocompromised mice prevents the study of immune system interactions. | Particularly valuable in oncology for predicting patient-specific responses to targeted therapies. |
| Alternative Species | Organisms like zebrafish and C. elegans are used for certain types of studies due to their genetic tractability and rapid life cycles.[3] | Cost-effective, suitable for large-scale genetic and compound screens, and can model some human diseases.[2][3] | Significant physiological differences from mammals limit their use for studying complex diseases and systemic drug effects. | Useful for early-stage discovery and toxicity screening, particularly in neurodegenerative and metabolic diseases.[2] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and translational value of preclinical studies.
General Protocol for In Vivo Animal Studies
-
Animal Model Selection: The choice of species and strain should be justified based on its physiological and genetic similarity to the human disease being studied.[7] For example, in Duchenne muscular dystrophy research, the MDX mouse is commonly used as it lacks dystrophin, similar to human patients.[5]
-
Study Design: The study should be designed with appropriate control groups, randomization, and blinding to minimize bias. The number of animals should be statistically justified to ensure the power of the study.
-
Drug Administration: The route of administration, dosage, and treatment schedule should be clearly defined and relevant to the intended clinical application.
-
Endpoint Measurement: A combination of behavioral, physiological, and molecular endpoints should be used to assess the therapeutic effect. For instance, in cancer studies, this may include tumor volume measurements, biomarker analysis, and survival rates.
-
Data Analysis: Appropriate statistical methods should be used to analyze the data and determine the significance of the findings.
Protocol for Patient-Derived Xenograft (PDX) Model Development
-
Tissue Acquisition: Fresh tumor tissue is obtained from a patient, typically during a biopsy or surgical resection.
-
Implantation: The tumor tissue is surgically implanted into an immunocompromised mouse, usually subcutaneously or orthotopically (in the corresponding organ).
-
Tumor Growth and Passaging: Once the tumor reaches a certain size, it is excised and can be passaged into subsequent generations of mice for expansion.
-
Drug Efficacy Studies: Once a cohort of mice with established PDX tumors is available, they can be used for preclinical efficacy studies following a similar protocol to other in vivo animal studies.
Visualizing Preclinical Workflows and Pathways
Diagrams can help clarify complex processes in preclinical research.
Caption: A simplified workflow of the preclinical drug development process.
Caption: Logical relationship for assessing the translational value of a preclinical model.
References
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. researchgate.net [researchgate.net]
- 3. blog.biobide.com [blog.biobide.com]
- 4. Model-informed drug discovery and development approaches to inform clinical trial design and regulatory decisions: A primer for the MENA region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. “Lost in translation?” Animal research in the era of precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translational research: Bridging the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Preclinical Evaluation, and a Pilot Clinical PET Imaging Study of 68Ga-Labeled FAPI Dimer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of [¹¹C]FEKAP in the Clinical Investigation of Neuropsychiatric Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for objective biomarkers in neuropsychiatric disorders is a critical frontier in neuroscience and drug development. Positron Emission Tomography (PET) imaging, a powerful in vivo molecular imaging technique, offers a window into the neurochemical landscape of the brain. Within this domain, the development of novel radiotracers is paramount. This guide provides a comprehensive comparison of [¹¹C]FEKAP, a novel PET radiotracer for the kappa opioid receptor (KOR), with other imaging and diagnostic modalities for neuropsychiatric disorders.
[¹¹C]this compound: A Novel Agonist Radiotracer for the Kappa Opioid Receptor
[¹¹C]this compound is a radiolabeled agonist that binds to the kappa opioid receptor (KOR), a key player in the modulation of mood, motivation, and stress responses. The KOR system has been implicated in the pathophysiology of various neuropsychiatric conditions, including depression, addiction, and anxiety disorders.[1][2][3][4] By enabling the in vivo quantification of KOR, [¹¹C]this compound serves as a valuable research tool to investigate the role of this system in disease and as a potential biomarker for patient stratification and monitoring treatment response in clinical trials.
Comparative Analysis of KOR PET Radiotracers
[¹¹C]this compound was developed to improve upon the kinetic properties of its predecessor, [¹¹C]GR103545. A key clinical study involving healthy human subjects has provided valuable comparative data between [¹¹C]this compound, another novel agonist [¹¹C]EKAP, and [¹¹C]GR103545.[1][2]
| Parameter | [¹¹C]this compound | [¹¹C]EKAP | [¹¹C]GR103545 |
| Target | Kappa Opioid Receptor (Agonist) | Kappa Opioid Receptor (Agonist) | Kappa Opioid Receptor (Agonist) |
| Mean Absolute Test-Retest Variability (TRV) in V T | 18% | 7% | ~15%[1][2] |
| Minimum Scan Time for Stable V T | 110 min | 90 min | 140 min[1][2] |
| Non-displaceable Binding Potential (BP ND) | Similar to [¹¹C]GR103545 | ~25% lower than [¹¹C]GR103545 | Baseline |
| Mean MA1 V T (mL/cm³) in Amygdala | 9.9[5] | 20.4[5] | Not directly compared in this study |
| Mean MA1 V T (mL/cm³) in Thalamus | 2.2[5] | 5.3[5] | Not directly compared in this study |
V T : Total Volume of Distribution, a measure of radiotracer binding. TRV : Test-Retest Variability, a measure of the reproducibility of the measurement. BP ND : Non-displaceable Binding Potential, an index of specific receptor density. MA1 : Multilinear Analysis-1, a kinetic modeling method.
While [¹¹C]this compound demonstrates faster kinetics than [¹¹C]GR103545, [¹¹C]EKAP shows superior test-retest variability and a shorter required scan time, making it a potentially more robust option for clinical research applications where minimizing scan duration and maximizing reproducibility are critical.[1][2]
Experimental Protocol: Human PET Imaging with KOR Radiotracers
The following is a summarized experimental protocol based on a clinical study of [¹¹C]EKAP and [¹¹C]this compound.[1][2][5]
-
Subject Recruitment: Healthy volunteers are recruited and screened for any medical or psychiatric conditions.
-
PET Scanner: Imaging is performed on a high-resolution research tomograph (HRRT) scanner.[5]
-
Radiotracer Administration: Subjects receive an intravenous injection of the radiotracer ([¹¹C]this compound or [¹¹C]EKAP).
-
Scan Duration: PET scans are acquired for 120 minutes.[1][5]
-
Arterial Blood Sampling: Arterial blood is sampled throughout the scan to measure the metabolite-corrected arterial input function, which is crucial for kinetic modeling.[5]
-
Magnetic Resonance Imaging (MRI): Each subject undergoes an MRI scan to provide anatomical information for defining regions of interest (ROIs).
-
Data Analysis:
-
Test-Retest Scans: To assess reproducibility, subjects undergo a second PET scan on a separate day.
The Kappa Opioid Receptor Signaling Pathway in Neuropsychiatric Disorders
The KOR system is a key component of the brain's response to stress and is involved in regulating mood and reward pathways.[3][4] Dysregulation of this system is believed to contribute to the symptoms of depression and addiction.
Activation of the KOR by its endogenous ligand, dynorphin, generally leads to a decrease in dopamine (B1211576) release in reward-related brain regions like the nucleus accumbens.[6] This reduction in dopamine is associated with dysphoria and anhedonia, core symptoms of depression. In the context of addiction, chronic drug use can lead to an upregulation of the dynorphin/KOR system, which may contribute to the negative emotional state experienced during withdrawal and increase the risk of relapse.[6]
Comparison with Alternative Diagnostic Approaches
While [¹¹C]this compound and other PET radiotracers are powerful research tools, the diagnosis of neuropsychiatric disorders in clinical practice relies on a combination of other methods.
| Diagnostic Method | Principle | Advantages | Limitations |
| Clinical Interview & DSM-5/ICD-11 Criteria [7][8] | Patient-reported symptoms and clinician observation. | Gold standard for clinical diagnosis, widely accessible. | Subjective, relies on patient recall and clinician interpretation. |
| Standardized Questionnaires (e.g., PHQ-9, HAM-D) [9] | Self-report or clinician-rated scales to quantify symptom severity. | Standardized and quantifiable measure of symptoms. | Can be influenced by patient mood and insight. |
| Functional Magnetic Resonance Imaging (fMRI) [10] | Measures brain activity by detecting changes in blood flow. | High spatial resolution, non-invasive. | Indirect measure of neural activity, expensive, sensitive to motion. |
| Single-Photon Emission Computed Tomography (SPECT) [11] | Uses gamma-emitting radioisotopes to visualize blood flow or neurotransmitter systems. | Less expensive than PET, wider availability. | Lower spatial resolution than PET. |
| Electroencephalography (EEG) [10] | Measures electrical activity of the brain. | Excellent temporal resolution, non-invasive, relatively inexpensive. | Poor spatial resolution. |
| Cerebrospinal Fluid (CSF) Analysis | Measurement of biomarkers in CSF. | Direct measurement of central nervous system biochemistry. | Invasive (lumbar puncture), potential for complications. |
| Genetic Testing | Identification of genetic risk factors. | Can identify individuals at higher risk. | Most psychiatric disorders are polygenic with complex environmental interactions. |
Conclusion
[¹¹C]this compound is a valuable addition to the neuroimaging toolkit for investigating the role of the kappa opioid receptor system in neuropsychiatric disorders. Its faster kinetics compared to older tracers like [¹¹C]GR103545 represent a significant advancement. However, for clinical research applications, the superior test-retest reliability of [¹¹C]EKAP may be advantageous. It is important to recognize that PET imaging with tracers like [¹¹C]this compound is currently a research modality and not a routine diagnostic tool. The clinical diagnosis of neuropsychiatric disorders continues to rely on established clinical assessments. The integration of findings from advanced neuroimaging with clinical and other biological data holds the promise of a more comprehensive understanding of these complex disorders and the development of more targeted and effective treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Frontiers | The Kappa Opioid Receptor: From Addiction to Depression, and Back [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Depression (major depressive disorder) - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 8. Major depressive disorder - Wikipedia [en.wikipedia.org]
- 9. Major Depressive Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. Neuroimaging in Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Template: A Comparative Guide to the Pharmacokinetic Properties of [Drug Name] and Its Analogs
I am unable to find any publicly available scientific information or experimental data regarding a compound named "Fekap" or its analogs. This name does not appear in established chemical or pharmacological databases. It is possible that "this compound" is an internal code name for a compound not yet disclosed in public literature, a highly niche or new investigational drug, or a potential misspelling of another compound.
To provide a useful comparison guide, the correct name of the compound and its analogs is required.
In the interim, a template is provided below that adheres to your specified requirements. This template can be populated with the correct data once the identity of the compounds is clarified.
This guide provides a comparative analysis of the pharmacokinetic profiles of [Drug Name] and its selected analogs, [Analog A] and [Analog B]. The data presented is synthesized from preclinical studies to aid researchers and drug development professionals in understanding their absorption, distribution, metabolism, and excretion (ADME) characteristics.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of [Drug Name] and its analogs following a single [e.g., 10 mg/kg oral] dose in [e.g., Sprague-Dawley rats].
| Compound | Tmax (h) | Cmax (ng/mL) | AUC₀-t (ng·h/mL) | Half-life (t₁/₂) (h) | Bioavailability (F%) |
| [Drug Name] | [e.g., 1.5] | [e.g., 850] | [e.g., 4500] | [e.g., 5.2] | [e.g., 35] |
| [Analog A] | [e.g., 2.0] | [e.g., 620] | [e.g., 5100] | [e.g., 7.8] | [e.g., 45] |
| [Analog B] | [e.g., 1.0] | [e.g., 1200] | [e.g., 4000] | [e.g., 3.5] | [e.g., 28] |
Experimental Protocols
1. In Vivo Pharmacokinetic Study Protocol
-
Subjects: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.
-
Administration: Compounds were formulated in a vehicle of 0.5% carboxymethylcellulose and administered as a single oral gavage dose of 10 mg/kg. For bioavailability assessment, an intravenous dose of 2 mg/kg was administered via the tail vein.
-
Sample Collection: Blood samples (approx. 0.2 mL) were collected from the jugular vein into heparinized tubes at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing.
-
Sample Analysis: Plasma was separated by centrifugation and stored at -80°C. Compound concentrations were determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.
2. Metabolic Stability Assay Protocol
-
System: Rat liver microsomes (0.5 mg/mL protein).
-
Incubation: The compound (1 µM) was incubated with microsomes in the presence of an NADPH-generating system at 37°C.
-
Sampling: Aliquots were removed at 0, 5, 15, 30, and 60 minutes and the reaction was quenched with ice-cold acetonitrile.
-
Analysis: The disappearance of the parent compound was monitored by LC-MS/MS to determine the in vitro half-life.
Visualized Workflows and Pathways
The following diagrams illustrate the standard workflow for a pharmacokinetic study and a hypothetical metabolic pathway for these compounds.
Caption: Standard experimental workflow for preclinical pharmacokinetic assessment.
Safety Operating Guide
Standard Operating Procedure: Handling and Disposal of Fekap
Disclaimer: The substance "Fekap" is not a recognized chemical entity in standard chemical and safety databases. The following guidelines are based on a hypothetical risk assessment for a potent, cytotoxic, and powdered chemical compound. These procedures should be adapted to the specific, known hazards of any actual substance being handled. Always consult the material's Safety Data Sheet (SDS) and your institution's safety officer before commencing work.
This document provides essential safety and logistical information for the handling and disposal of the hypothetical hazardous compound "this compound" in a laboratory setting. The procedures outlined are designed to minimize risk and ensure the safety of all personnel.
Hazard Assessment and Engineering Controls
"this compound" is presumed to be a highly potent cytotoxic agent with respiratory and skin sensitization properties. The primary routes of exposure are inhalation of airborne particles and dermal contact. All handling of "this compound" must be performed within a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation risk. The work area must be clearly demarcated as a "this compound Handling Zone" with restricted access.
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent exposure. The following table summarizes the required PPE for handling "this compound".
| Body Part | PPE Specification | Material/Standard | Notes |
| Hands | Double Gloving | Nitrile or Neoprene | Inner glove tucked under the lab coat cuff, outer glove over the cuff. Change outer glove every 30 minutes or immediately upon contamination. |
| Body | Solid-front, disposable lab coat | Polypropylene or similar | Must have tight-fitting cuffs. Do not use standard cotton lab coats. |
| Eyes | Chemical safety goggles | ANSI Z87.1 rated | Must be worn at all times within the handling zone, even if a fume hood sash is present. |
| Respiratory | N95 or higher respirator | NIOSH-approved | Required for any procedure with a high risk of aerosolization or if working outside of a fume hood (e.g., during spill cleanup). |
| Feet | Closed-toe shoes | Leather or chemical-resistant material | Shoe covers should be used when there is a risk of spills. |
Procedural Workflow for Handling this compound
The following diagram illustrates the standard workflow for preparing a solution of "this compound". Adherence to this sequence is mandatory to ensure safety and experimental integrity.
Detailed Protocol for Solution Preparation
-
Don PPE : Put on all required PPE as specified in the table above, ensuring a proper fit.
-
Prepare Fume Hood : Verify the fume hood is operational. Line the work surface with absorbent, plastic-backed paper.
-
Gather Materials : Place all necessary equipment (e.g., balance, glassware, solvent, "this compound" container) inside the fume hood.
-
Weigh "this compound" Powder : Carefully weigh the required amount of "this compound" powder. Use a spatula and avoid generating dust.
-
Add Solvent : Slowly add the solvent to the vessel containing the "this compound" powder to prevent splashing.
-
Mix to Dissolve : Gently swirl or stir the mixture until the "this compound" is fully dissolved.
-
Decontaminate Surfaces : Wipe down all surfaces and equipment within the fume hood with a suitable decontamination solution (e.g., 10% bleach solution followed by 70% ethanol).
-
Segregate Waste : Dispose of all contaminated materials in the designated "this compound" waste stream.
-
Doff PPE : Remove PPE in the correct order (outer gloves, lab coat, inner gloves, goggles, respirator) to avoid self-contamination.
Waste Disposal Plan
Proper disposal of "this compound" waste is crucial to prevent environmental contamination and accidental exposure. The following diagram outlines the logical flow for waste segregation and disposal.
Disposal Protocol
-
Solid Waste : All contaminated solid waste (e.g., gloves, lab coats, pipette tips) must be placed in a designated, sealed, and clearly labeled cytotoxic waste container.
-
Liquid Waste : Unused solutions and contaminated solvents must be collected in a separate, sealed, and labeled cytotoxic liquid waste container. Do not mix with other chemical waste streams.
-
Sharps : All contaminated sharps (e.g., needles, scalpels) must be placed directly into a puncture-proof sharps container designated for cytotoxic waste.
-
Final Disposal : All "this compound" waste streams are considered hazardous and must be disposed of via incineration through a certified hazardous waste management vendor. Do not dispose of any "this compound" waste down the drain or in general trash.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
